2-Azabicyclo[2.2.1]hept-5-ene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6-3-5(1)4-7-6/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFWYFYRULFDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30985275 | |
| Record name | 2-Azabicyclo[2.2.1]hept-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30985275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6671-85-8 | |
| Record name | 2-Azabicyclo(2.2.1)hept-5-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006671858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azabicyclo[2.2.1]hept-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30985275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene and its Core Derivatives
The this compound framework is a crucial bridged heterocyclic motif that serves as a versatile building block in the synthesis of a wide array of biologically active compounds and pharmaceutical agents. Its rigid, conformationally constrained structure makes it an attractive scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its key derivative, 2-azabicyclo[2.2.1]hept-5-en-3-one, widely known as the Vince lactam. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to assist researchers in the practical application of these synthetic methodologies.
Core Synthetic Strategies
The synthesis of the 2-azabicyclo[2.2.1]heptane system is predominantly achieved through several key strategic approaches, including the Aza-Diels-Alder reaction, cycloaddition-rearrangement pathways, and enzymatic resolutions for the preparation of enantiomerically pure compounds.
Aza-Diels-Alder Reaction
The Aza-Diels-Alder reaction, a powerful tool for the construction of six-membered nitrogen-containing heterocycles, is a cornerstone in the synthesis of the this compound skeleton. This [4+2] cycloaddition typically involves the reaction of cyclopentadiene as the diene component with an imine or an iminium salt as the dienophile.
A notable example is the reaction of an in situ generated iminium salt from formaldehyde and a primary alkylamine hydrochloride under Mannich conditions with cyclopentadiene. This approach has been successfully employed to synthesize N-substituted 2-azabicyclo[2.2.1]hept-5-enes. For instance, the synthesis of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene has been reported with good yields.[1] Furthermore, the use of chiral auxiliaries on the imine component allows for highly diastereoselective and enantioselective syntheses of this compound derivatives.[2][3][4] Brønsted acid catalysis is often employed to activate the imine dienophile and promote the cycloaddition.[2][3]
Experimental Protocol: Synthesis of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene [1]
-
Reactants: Cyclopentadiene, benzylamine hydrochloride, and formaldehyde.
-
Procedure: An aqueous solution of benzylamine hydrochloride and formaldehyde is stirred at room temperature. Freshly cracked cyclopentadiene is added to the solution. The reaction mixture is stirred for several hours (e.g., 9 hours).
-
Work-up: The reaction mixture is basified with an appropriate base (e.g., sodium hydroxide) and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
The Vince lactam is a pivotal intermediate in the synthesis of carbocyclic nucleosides, such as the antiviral drugs Abacavir and Carbovir.[5][6][7] Its synthesis is a critical process, with several established routes.
One of the early methods for the synthesis of the Vince lactam involves the [2+2] cycloaddition of cyclopentadiene with chlorosulfonyl isocyanate (CSI). This reaction initially forms a bicyclic N-chlorosulfonyl-β-lactam, which then undergoes rearrangement to the thermodynamically more stable [4+2] adduct. Subsequent hydrolysis of the N-chlorosulfonyl group yields the desired 2-azabicyclo[2.2.1]hept-5-en-3-one. However, this method is often associated with modest yields.[8][9]
An improved approach involves the Diels-Alder reaction of cyclopentadiene with a sulfonyl cyanide, such as p-toluenesulfonyl cyanide or methanesulfonyl cyanide.[8][9] The resulting 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene adduct is then hydrolyzed, often under acidic conditions (e.g., using acetic acid), to afford the Vince lactam in better yields.[8][9]
Experimental Protocol: Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one via Methanesulfonyl Cyanide [8][9]
-
Reactants: 1,3-Cyclopentadiene and methanesulfonyl cyanide.
-
Procedure: 1,3-Cyclopentadiene is reacted with methanesulfonyl cyanide in a suitable solvent in a Diels-Alder reaction. The reaction temperature can range from -50 to +100°C.
-
Hydrolysis: The resulting Diels-Alder adduct, 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, is subsequently hydrolyzed. This hydrolysis is preferably carried out in the presence of an acid, with carboxylic acids like acetic acid being particularly effective. The adduct can be hydrolyzed without prior isolation due to its limited stability.
-
Work-up and Purification: Following hydrolysis, the product is isolated and purified using standard techniques such as extraction and crystallization.
Enzymatic Kinetic Resolution of Vince Lactam
For applications in the synthesis of chiral drugs, obtaining enantiomerically pure Vince lactam is essential. Enzymatic kinetic resolution is a highly effective and environmentally friendly method to achieve this.[5][7] This process utilizes γ-lactamases that selectively hydrolyze one enantiomer of the racemic Vince lactam, leaving the other enantiomer unreacted and thus resolved. For example, (+)-γ-lactamases can be used to hydrolyze the (+)-enantiomer, allowing for the isolation of the desired (-)-Vince lactam, a key precursor for drugs like Abacavir.[5][7] Protein engineering has been employed to improve the enantioselectivity and thermostability of these enzymes for industrial applications.[7]
Quantitative Data Summary
The following tables summarize the quantitative data reported for the key synthetic routes to this compound and its derivatives.
| Product | Diene | Dienophile/Starting Material | Catalyst/Reagent | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference |
| 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene | Cyclopentadiene | Benzylamine HCl / Formaldehyde | In situ (Mannich conditions) | 81 | Not Applicable | [1] |
| (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | 1,3-Cyclopentadiene | Chlorosulfonyl isocyanate | None | 27.5 | Not Applicable | [8][9] |
| (1R,3-exo)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl-carboxylate | Cyclopentadiene | 8-Phenylneomenthyl glyoxylate-derived N-benzylimine | Not specified | 70 | Main diastereomer | [4] |
| (1R,3-exo)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl-carboxylate | Cyclopentadiene | 8-Phenylisomenthyl glyoxylate-derived N-benzylimine | Not specified | 65 | Main diastereomer | [4] |
| (-)-Vince lactam | (±)-Vince lactam | Engineered (+)-γ-lactamase | Enzyme | >45 (theoretical max 50) | 99.2% ee (Val54Ser mutant) | [7] |
| (-)-Vince lactam | (±)-Vince lactam | Engineered (+)-γ-lactamase | Enzyme | >45 (theoretical max 50) | 99.5% ee (Val54Leu mutant) | [7] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the core synthetic workflows discussed.
Caption: Aza-Diels-Alder reaction pathway for the synthesis of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene.
Caption: Synthetic pathway for Vince Lactam using methanesulfonyl cyanide and subsequent hydrolysis.
Caption: Workflow for the enzymatic kinetic resolution of racemic Vince Lactam.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 9. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
Technical Guide: Synthesis of the 2-Azabicyclo[2.2.1]hept-5-ene Core via Diels-Alder Reaction
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-azabicyclo[2.2.1]hept-5-ene scaffold is a pivotal structural motif in medicinal chemistry and drug development. Its rigid, bicyclic structure allows for precise spatial orientation of functional groups, making it an ideal template for designing potent and selective ligands for various biological targets, including nicotinic acetylcholine receptors. Epibatidine, a potent analgesic, is a well-known natural product featuring this core structure. The aza-Diels-Alder reaction, a powerful C-C and C-N bond-forming cycloaddition, stands out as the most efficient and stereocontrolled method for constructing this bicyclic system. This guide provides an in-depth overview of the synthesis of this compound derivatives, focusing on key experimental protocols, quantitative data, and reaction pathways.
The Aza-Diels-Alder Reaction: Core Principles
The synthesis predominantly involves the [4+2] cycloaddition between cyclopentadiene (the 4π-electron diene) and an activated imine or iminium ion (the 2π-electron dienophile). The activation of the dienophile is crucial and is typically achieved using Brønsted or Lewis acids.[1] A key stereochemical feature of this reaction is the strong preference for the exo transition state, leading to the formation of the exo diastereomer as the major product.[2] Furthermore, asymmetric synthesis can be achieved with high levels of stereocontrol by employing chiral auxiliaries on the imine dienophile.[1][3]
References
An In-depth Technical Guide to 2-Azabicyclo[2.2.1]hept-5-ene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and biological significance of 2-azabicyclo[2.2.1]hept-5-ene and its pivotal derivative, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam. This versatile bicyclic amine is a crucial building block in medicinal chemistry, most notably as a precursor to potent antiviral drugs.
Core Properties and Data
This compound and its lactam form are characterized by a strained bicyclic system that imparts unique reactivity and stereochemical properties. The quantitative data for these compounds are summarized below for easy reference and comparison.
Physical and Chemical Properties
| Property | This compound | 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) |
| Molecular Formula | C₆H₉N[1] | C₆H₇NO[2] |
| Molecular Weight | 95.14 g/mol [1] | 109.13 g/mol [2] |
| CAS Number | 6671-85-8[1] | 49805-30-3[2] |
| Appearance | - | Off-white to beige crystalline powder[3] |
| Melting Point | - | 54-58 °C[2] |
| Boiling Point | - | 102-106 °C at 0.25 mmHg[2] |
| InChI Key | KPFWYFYRULFDQP-UHFFFAOYSA-N[1] | DDUFYKNOXPZZIW-UHFFFAOYSA-N[2] |
Spectroscopic Data: 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
The structural elucidation of Vince Lactam is heavily reliant on spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are presented below.
¹H and ¹³C NMR Data
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H5, H6 | 6.72, 6.50 | dd, m | 5.3, 2.1 |
| H1 | 4.78 | br | - |
| H4 | 3.19 | br | - |
| H7 | 2.17, 1.98 | m, m | - |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | ||
| C3 | 175.79 | ||
| C5 | 139.68 | ||
| C6 | 137.82 | ||
| C1 | 62.08 | ||
| C4 | 54.53 | ||
| C7 | 54.02 |
Note: NMR data is sourced from reference[4]. Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Data
| Technique | Key Fragments (m/z) |
| GC-MS | 66 (Top Peak), 39, 65[5] |
Infrared (IR) Spectroscopy Data
| Technique | Key Peaks (cm⁻¹) | Functional Group |
| FTIR (Melt) | ~1700 | C=O (Amide) |
| ~3200 | N-H Stretch | |
| ~3050 | =C-H Stretch |
Note: Specific peak positions can be found in the spectral data available from various chemical suppliers and databases.[6]
Experimental Protocols
The synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) is a cornerstone for the production of its derivatives. The most common and efficient method involves a Diels-Alder reaction.
Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one via Diels-Alder Reaction
This protocol is a synthesized procedure based on established methods.[2][3]
Materials:
-
1,3-Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Methanesulfonyl cyanide
-
Dichloromethane (anhydrous)
-
Acetic acid
-
Water
-
30% Sodium hydroxide solution
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methanesulfonyl cyanide in anhydrous dichloromethane and cool the solution to -20°C.
-
Slowly add a solution of freshly cracked 1,3-cyclopentadiene in dichloromethane to the cooled solution over 5 minutes. The reaction temperature should be maintained between -17°C and -22°C.
-
After the addition is complete, stir the colorless solution at room temperature for 2 hours.
-
Add acetic acid to the reaction mixture, followed by the addition of water.
-
Neutralize the mixture with a 30% sodium hydroxide solution to a pH of approximately 8.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain pure 2-azabicyclo[2.2.1]hept-5-en-3-one as a white to off-white solid.
Visualizations
To better illustrate the processes and pathways involving this compound derivatives, the following diagrams are provided.
Experimental Workflow: Synthesis and Purification of Vince Lactam
Caption: A generalized workflow for the synthesis and purification of Vince Lactam.
Signaling Pathway: Mechanism of Action of Abacavir
2-Azabicyclo[2.2.1]hept-5-en-3-one is a key precursor for the synthesis of Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV. The following diagram illustrates the intracellular metabolic pathway and mechanism of action of Abacavir.[7][8][9]
Caption: Intracellular activation of Abacavir and inhibition of HIV reverse transcriptase.
Conclusion
This compound and its derivatives, particularly Vince Lactam, are of significant interest to the scientific and pharmaceutical communities. Their unique structural features and reactivity make them invaluable synthons for the development of complex, biologically active molecules. A thorough understanding of their properties and synthetic methodologies, as outlined in this guide, is essential for leveraging their full potential in drug discovery and development.
References
- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 3. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Azabicyclo(2.2.1)hept-5-en-3-one | C6H7NO | CID 548678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Azabicyclo[2.2.1]hept-5-en-3-one(49805-30-3) IR Spectrum [chemicalbook.com]
- 7. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. immunopaedia.org.za [immunopaedia.org.za]
Structural Analysis of 2-Azabicyclo[2.2.1]hept-5-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.1]hept-5-ene core is a pivotal structural motif in medicinal chemistry and organic synthesis. Its rigid, bicyclic framework serves as a versatile scaffold for the development of a wide array of biologically active compounds, including analogues of the potent analgesic epibatidine and various carbocyclic nucleosides. This technical guide provides an in-depth analysis of the structure of this compound and its key derivatives, focusing on spectroscopic and computational data, and detailing the experimental protocols for their synthesis and characterization.
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The following tables summarize key NMR and IR data for prominent examples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H7a | 1.40 | dd | 2, 8 |
| H3n | 1.50 | dd | 2, 9 |
| H7s | 1.63 | d | 8 |
| - | 2.94 | bs | - |
| - | 3.18 | dd | 3, 8.5 |
| - | 3.34, 3.58 | AB quartet | 13 |
| - | 3.83 | m | - |
| - | 6.09 | dd | 2, 6 |
| - | 6.38 | ddd | 2, 3, 6 |
| Aromatic | 7.2-7.4 | m | - |
Source: Data compiled from various research articles.[1]
Table 2: Spectroscopic Data for 2-Azabicyclo[2.2.1]hept-5-en-3-one
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | See detailed spectrum |
| ¹³C NMR | See detailed spectrum |
Note: Detailed spectra are available through chemical databases such as ChemicalBook and PubChem.[2]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions for 2-Azabicyclo[2.2.1]hept-5-en-3-one
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3400 |
| C=O Stretch (Amide) | ~1680 |
| C=C Stretch | ~1640 |
Note: The IR spectrum for 2-azabicyclo[2.2.1]hept-5-en-3-one can be accessed via ChemicalBook.[3]
Computational Data
Computational studies provide valuable insights into the physicochemical properties of the this compound scaffold.
Table 4: Computed Properties for (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one
| Property | Value |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
| LogP | 0.0609 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 0 |
Source: ChemScene.
Experimental Protocols
The synthesis of the this compound core is most commonly achieved through a Diels-Alder reaction. The following are detailed protocols for the preparation of key derivatives.
Synthesis of N-Benzyl-2-azanorbornene
This procedure is based on an iminium ion-based Diels-Alder reaction.[4]
Materials:
-
Benzylamine hydrochloride
-
37% Aqueous formaldehyde solution
-
Freshly prepared cyclopentadiene
-
Deionized water
-
Ether-hexane (1:1)
-
Potassium hydroxide
-
Anhydrous magnesium sulfate
Procedure:
-
A 100-mL round-bottomed flask is charged with 24 mL of deionized water and 8.6 g (60.0 mmol) of benzylamine hydrochloride.
-
To the resulting homogeneous solution, 6.3 mL (84 mmol) of 37% aqueous formaldehyde solution is added, followed by 9.9 mL (120 mmol) of freshly prepared cyclopentadiene.
-
The flask is stoppered tightly and the mixture is stirred vigorously at ambient temperature for 4 hours.
-
The reaction mixture is then poured into 50 mL of water and washed with ether-hexane (1:1, 2 x 40 mL).
-
The aqueous phase is made basic by the addition of 4.0 g of solid potassium hydroxide and extracted with ether (3 x 60 mL).
-
The combined ether extracts are dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed under reduced pressure to yield N-benzyl-2-azanorbornene as a pale-yellow oil.
Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one
This synthesis involves a Diels-Alder reaction between cyclopentadiene and methanesulfonyl cyanide, followed by hydrolysis.[5][6]
Materials:
-
Cyclopentadiene
-
Methanesulfonyl cyanide
-
Dichloromethane
-
Acetic acid
-
30% Sodium hydroxide solution
Procedure:
-
A solution of 3.61 g of methanesulfonyl cyanide in 30 ml of dichloromethane is cooled to -20°C.
-
A solution of 2.55 g of cyclopentadiene in 10 ml of dichloromethane is added over 5 minutes, maintaining the temperature between 17 and 22°C.
-
The colorless solution is stirred for 2 hours at room temperature.
-
6 ml of acetic acid is added to the reaction mixture.
-
60 ml of water is then added within 1 minute, and the mixture is neutralized with 30% sodium hydroxide solution to a pH of approximately 8 to yield 2-azabicyclo[2.2.1]hept-5-en-3-one.
Synthetic Pathway Visualizations
The following diagrams illustrate the key synthetic routes to important this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one | C6H7NO | CID 11789150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Azabicyclo[2.2.1]hept-5-en-3-one(49805-30-3) IR Spectrum [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 6. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
The Cycloaddition Reactions of Cyclopentadiene: A Comprehensive Technical Guide for Researchers
Abstract
Cyclopentadiene is a highly reactive and versatile diene that readily undergoes cycloaddition reactions, most notably the [4+2] Diels-Alder reaction. This technical guide provides an in-depth exploration of the core principles governing these reactions, with a focus on their application in synthetic chemistry, particularly for professionals in research, science, and drug development. This document details the stereochemical and regiochemical outcomes, the influence of reaction conditions, and the utility of Lewis acid catalysis. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for key reactions, and spectroscopic data for the resulting cycloadducts. The application of cyclopentadiene-derived scaffolds, such as norbornene, in medicinal chemistry is also highlighted.
Introduction to Cycloaddition Reactions of Cyclopentadiene
Cyclopentadiene is a cyclic diene that is highly reactive in cycloaddition reactions due to its locked s-cis conformation, which is ideal for the concerted mechanism of the Diels-Alder reaction.[1] This [4+2] cycloaddition involves the reaction of the 4π-electron system of the diene with a 2π-electron system of a dienophile to form a six-membered ring.[1] The resulting bicyclic products, often derivatives of norbornene, are valuable intermediates in the synthesis of complex organic molecules, polymers, and pharmaceuticals.
The stereoselectivity of the Diels-Alder reaction with cyclopentadiene is a key feature, typically favoring the formation of the endo product under kinetic control. This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the transition state. However, the exo product is often the thermodynamically more stable isomer. The interplay between kinetic and thermodynamic control allows for the selective formation of either isomer by careful manipulation of reaction conditions.
The Diels-Alder Reaction: Mechanism and Stereoselectivity
The Diels-Alder reaction of cyclopentadiene proceeds through a concerted pericyclic mechanism, involving a single, cyclic transition state. This concerted nature dictates the stereospecificity of the reaction, where the stereochemistry of the dienophile is retained in the product.
A critical aspect of the stereochemistry in cyclopentadiene Diels-Alder reactions is the endo/exo selectivity.
-
Endo Product: The substituent(s) on the dienophile are oriented towards the larger bridge of the bicyclic system. This isomer is typically the kinetic product, formed faster due to favorable secondary orbital interactions.[2]
-
Exo Product: The substituent(s) on the dienophile are oriented away from the larger bridge. This isomer is generally the thermodynamic product, being sterically less hindered and therefore more stable.
The ratio of endo to exo products can be influenced by temperature, reaction time, solvent, and the presence of catalysts.
Quantitative Data on Cyclopentadiene Diels-Alder Reactions
The following tables summarize quantitative data for the Diels-Alder reaction of cyclopentadiene with various dienophiles under different conditions.
Table 1: Reaction of Cyclopentadiene with Maleic Anhydride
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |
| Ethyl Acetate/Hexane | Room Temp | 0.08 | - | Predominantly Endo | [1] |
| Toluene | 200 (Microwave) | 0.25 | - | Mixture of Endo/Exo | [3] |
Table 2: Reaction of Cyclopentadiene with Methyl Acrylate
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |
| Methanol | 20 | - | - | 2.5:1 (initial) | [4] |
| n-Hexane | 20 | - | - | - | [4] |
| Benzene | 145 | - | - | 74:26 | [5][6] |
| Neat | 185 | 1 | Good | 1:1.85 (Exo:Endo) | [7] |
Table 3: Reaction of Cyclopentadiene with p-Benzoquinone
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |
| Water | Room Temp | 2 | 96 | 98:2 | [8][9] |
| Water | Room Temp | 4 | 90 | - | [8] |
Experimental Protocols
Detailed methodologies for key Diels-Alder reactions of cyclopentadiene are provided below.
General Preparation of Cyclopentadiene
Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene. Monomeric cyclopentadiene is typically prepared by the retro-Diels-Alder reaction of dicyclopentadiene ("cracking").
Protocol:
-
Set up a fractional distillation apparatus.
-
Place dicyclopentadiene in the distillation flask.
-
Heat the flask to approximately 170-180 °C.
-
Collect the cyclopentadiene monomer (b.p. 41 °C) in a receiver cooled in an ice bath.
-
The freshly distilled cyclopentadiene should be used immediately.
Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride
Reactants:
-
Maleic anhydride
-
Freshly distilled cyclopentadiene
-
Ethyl acetate
-
Hexane
Protocol: [1]
-
Dissolve maleic anhydride (1.0 eq) in a minimal amount of ethyl acetate with gentle warming.
-
Add an equal volume of hexane to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add freshly distilled cyclopentadiene (1.0 eq) to the cooled solution with stirring.
-
An exothermic reaction occurs, and the product precipitates.
-
Allow the reaction to stand at room temperature for a few minutes to complete crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold hexane.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Synthesis of Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactants:
-
Methyl acrylate
-
Freshly distilled cyclopentadiene
Protocol: (General procedure based on literature[4][6])
-
In a sealed tube or pressure vessel, combine freshly distilled cyclopentadiene (1.0 eq) and methyl acrylate (1.1 eq).
-
Heat the mixture at a specified temperature (e.g., 145 °C in benzene for kinetic studies, or 185 °C neat for thermodynamic studies) for the desired time.[6][7]
-
After cooling, the excess cyclopentadiene and methyl acrylate can be removed under reduced pressure.
-
The resulting mixture of endo and exo isomers can be analyzed and separated by gas chromatography or column chromatography.
Synthesis of the Adduct of Cyclopentadiene and p-Benzoquinone
Reactants:
-
p-Benzoquinone
-
Freshly distilled cyclopentadiene
-
Water
Protocol: [8]
-
Suspend p-benzoquinone (1.0 eq) in water.
-
Slowly add freshly distilled cyclopentadiene (1.1 eq) dropwise to the suspension with vigorous stirring at room temperature.
-
Continue stirring for 2-4 hours.
-
The solid product precipitates from the aqueous solution.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
The product can be purified by recrystallization from a suitable solvent like hexane.
Influence of Lewis Acid Catalysis
Lewis acids can significantly accelerate the rate of Diels-Alder reactions and often enhance the endo selectivity.[10][11] The Lewis acid coordinates to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and increasing its electrophilicity. This leads to a smaller HOMO-LUMO gap between the diene and dienophile, resulting in a faster reaction rate.
Table 4: Effect of Lewis Acids on the Diels-Alder Reaction of Cyclopentadiene with Methyl Acrylate
| Catalyst | Solvent | Temperature (°C) | Endo:Exo Ratio | Reference |
| None | Benzene | - | 82:12 | [10] |
| AlCl₃·Et₂O | - | - | 99:1 | [10] |
| EtAlCl₂ | CH₂Cl₂ | -78 | High | [11] |
| Et₂AlCl | CH₂Cl₂ | -78 | High | [11] |
Spectroscopic Data of Cycloadducts
The characterization of Diels-Alder adducts is routinely performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 5: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Cyclopentadiene-Maleic Anhydride Adducts in CDCl₃
| Position | endo-Adduct ¹H | endo-Adduct ¹³C | exo-Adduct ¹H | exo-Adduct ¹³C | Reference |
| H1, H4 | 3.4-3.6 | ~46-48 | 3.2-3.4 | ~45-47 | [3][12] |
| H2, H3 | 6.2-6.4 | ~135-138 | 6.2-6.4 | ~135-138 | [3][12] |
| H5, H6 | 3.6-3.8 | ~52-54 | 2.8-3.0 | ~50-52 | [3][12] |
| H7a, H7b | 1.5-1.8 | ~48-50 | 1.3-1.6 | ~48-50 | [3][12] |
| C=O | - | ~171-173 | - | ~171-173 | [3][12] |
Table 6: Key IR Absorption Bands for Norbornene Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
| C=C (alkene) | ~1570-1610 | Medium | [8][13] |
| C=O (anhydride) | ~1840, ~1770 | Strong | [13] |
| C-H (alkene) | ~3020-3100 | Medium | [13] |
| C-H (alkane) | ~2850-2990 | Strong | [13][14] |
Applications in Drug Development
The rigid, bicyclic scaffold of norbornene, derived from the Diels-Alder reaction of cyclopentadiene, is a valuable structural motif in medicinal chemistry.[15][16] Its unique three-dimensional structure allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Norbornene derivatives have been investigated for a range of therapeutic applications, with a significant focus on anticancer agents.[16][17]
Examples of norbornene-containing compounds with reported anticancer activity include:
-
Androgen Receptor (AR) Antagonists: Bicyclic imides and sultams incorporating the norbornene scaffold have shown potential as AR antagonists for the treatment of prostate cancer.[15]
-
Wnt Signaling Pathway Inhibitors: Certain norbornene derivatives have been identified as inhibitors of the Wnt signaling pathway, which is often dysregulated in various cancers.[15]
-
Carbonic Anhydrase (CA) Inhibitors: The norbornene framework has been used to develop inhibitors of carbonic anhydrases, enzymes that are overexpressed in many tumors.[15]
-
Podophyllotoxin Analogs: Hybrid molecules combining the norbornene scaffold with the natural product podophyllotoxin have demonstrated cytotoxic effects against cancer cell lines.[16]
Conclusion
The cycloaddition reactions of cyclopentadiene, particularly the Diels-Alder reaction, represent a cornerstone of modern organic synthesis. The predictable stereochemical outcomes, coupled with the ability to modulate reactivity and selectivity through careful control of reaction conditions and catalysis, make it an invaluable tool for the construction of complex molecular architectures. The resulting norbornene-based structures continue to find new applications, especially in the field of drug discovery, where their unique conformational properties are exploited to design novel therapeutic agents. This guide provides a comprehensive overview of the fundamental and practical aspects of these reactions, intended to serve as a valuable resource for researchers and scientists in the field.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of an α‐Methyl Substituent on the Dienophile on Diels‐Alder endo:exo Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. summit.sfu.ca [summit.sfu.ca]
- 13. Synthesis and Gas Permeability of Polynorbornene Dicarboximides Bearing Sulfonyl Moieties [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.1]hept-5-ene scaffold is a crucial structural motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise orientation of functional groups, making it an attractive template for the design of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this compound derivatives, with a focus on detailed experimental protocols, quantitative data, and visual representations of key reaction pathways.
Core Synthetic Strategies
The synthesis of the this compound core is predominantly achieved through three main strategies:
-
Aza-Diels-Alder Reaction: This [4+2] cycloaddition reaction between a diene (typically cyclopentadiene) and an imine dienophile is the most direct and widely employed method. The reaction can be catalyzed by Lewis acids or Brønsted acids to enhance reactivity and control stereoselectivity. Asymmetric variants using chiral auxiliaries or catalysts are pivotal for accessing enantiomerically pure derivatives.
-
Derivatization of Vince Lactam: 2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a versatile and commercially available building block. Its synthetic utility stems from the presence of a modifiable lactam functionality and a double bond that can be subjected to various transformations. Enantiomerically pure Vince lactam can be obtained through enzymatic resolution of the racemic mixture.
-
Ring-Closing Metathesis (RCM) and Intramolecular Cyclization: These methods offer alternative routes to the bicyclic core, often starting from acyclic or monocyclic precursors. RCM utilizes transition-metal catalysts to form the unsaturated six-membered ring, while other intramolecular cyclization strategies can involve various ring-closing reactions.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction stands as a cornerstone for the synthesis of this compound derivatives. The reaction of cyclopentadiene with various imines, often generated in situ, provides a direct route to the bicyclic core. The stereochemical outcome of the reaction (endo/exo selectivity) and the enantioselectivity can be controlled through the choice of reactants, catalysts, and reaction conditions.
General Reaction Scheme
Caption: General Aza-Diels-Alder Reaction Pathway.
Quantitative Data for Aza-Diels-Alder Reactions
The following table summarizes representative examples of aza-Diels-Alder reactions for the synthesis of this compound derivatives, highlighting the reaction conditions, yields, and stereoselectivity.
| Dienophile (Imine) | Catalyst/Auxiliary | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (ee, %) | Reference |
| N-Benzyl-1-phenylethylimine | TFA / BF₃·OEt₂ | CH₂Cl₂ | -78 | 70 | >98:2 (exo) | 94 (for major diastereomer) | [1] |
| Ethyl glyoxylate imine of (S)-phenylethylamine | BF₃·OEt₂, TFA | CH₂Cl₂ | -78 | 63 (combined) | major exo | - | |
| N-Benzylimine of 8-phenylneomenthyl glyoxylate | - | CH₂Cl₂ | 0 | 70 | major exo | >98 | [2] |
| Cyclic C-acyl-imine | Chiral BINOL-derived phosphoric acid | Hexane/Toluene | -78 | 83-94 | single diastereomer | 82-91 | [3] |
| Iminium salt from benzylamine HCl & formaldehyde | - | Water | rt | 81 | - | - | [4] |
Detailed Experimental Protocols
Protocol 1: Asymmetric Aza-Diels-Alder Reaction with a Chiral Auxiliary [1]
-
Imine Formation: To a stirred suspension of the chiral glyoxylate (1.0 equiv) and 3 Å molecular sieves in dry CH₂Cl₂ (0.2 M) at 0 °C under an argon atmosphere, add the corresponding amine (1.0 equiv). Stir the mixture at this temperature for 1-2 hours.
-
Cycloaddition: Cool the reaction mixture to -78 °C. Add trifluoroacetic acid (TFA, 1.0 equiv) followed by boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 equiv). After stirring for 10 minutes, add freshly distilled cyclopentadiene (1.5 equiv).
-
Work-up: Monitor the reaction by TLC. Upon completion (typically 5 hours), quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Protocol 2: Brønsted Acid-Catalyzed Asymmetric Aza-Diels-Alder Reaction [3]
-
Reaction Setup: In a screw-capped test tube, suspend the cyclic C-acyl-imine (1.0 equiv) and cyclopentadiene (2.0 equiv) in a mixture of hexane/toluene (3:1, 0.1 M).
-
Catalysis and Reaction: Cool the mixture to -78 °C and stir for 10 minutes. Add the chiral BINOL-derived phosphoric acid catalyst (5 mol %). Stir the mixture at -78 °C until the imine is consumed (monitored by TLC).
-
Purification: Directly load the crude reaction mixture onto a silica gel column and purify by column chromatography (hexane/ethyl acetate as eluent) to obtain the optically active product.
Synthesis via Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one)
Vince lactam is a powerful and versatile intermediate for the synthesis of a wide array of this compound derivatives. It can be synthesized racemically and then resolved into its enantiomers, or used directly for further functionalization.
Synthesis of Racemic Vince Lactam
The industrial synthesis of racemic Vince lactam often involves the reaction of cyclopentadiene with chlorosulfonyl isocyanate, followed by rearrangement and hydrolysis.
Caption: Synthesis of Racemic Vince Lactam.
Enzymatic Resolution of Vince Lactam
Enantiomerically pure Vince lactam is a key precursor for many antiviral drugs. Enzymatic kinetic resolution is a highly efficient method to separate the racemic mixture. Specific γ-lactamases selectively hydrolyze one enantiomer, leaving the other unreacted and in high enantiomeric excess.
Caption: Enzymatic Resolution of Vince Lactam.
Quantitative Data for Enzymatic Resolution of Vince Lactam
| Enzyme Source | Selectivity | Substrate Conc. (g/L) | Result | Enantiomeric Excess (ee, %) | Reference |
| Pseudomonas solanacearum | (+)-lactam | - | (-)-lactam recovered | >98 | |
| Rhodococcus equi | (-)-lactam | - | (+)-lactam recovered | >98 | |
| Microbacterium hydrocarbonoxydans (mutant) | (+)-lactam | - | (-)-Vince lactam | 99.2 - 99.5 | [4][5] |
Detailed Experimental Protocol
Protocol 3: General Procedure for Enzymatic Resolution of Vince Lactam
-
Biomass Preparation: Cultivate the microorganism (e.g., Pseudomonas or Rhodococcus species) in a suitable growth medium. Harvest the cells by centrifugation to obtain a wet biomass.
-
Enzymatic Reaction: Suspend the racemic Vince lactam in a buffered aqueous solution (e.g., phosphate buffer). Add the wet biomass or a cell-free extract containing the γ-lactamase.
-
Reaction Monitoring: Stir the mixture at a controlled temperature and pH. Monitor the progress of the reaction by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining lactam.
-
Work-up and Isolation: Once the desired conversion is reached (typically around 50%), stop the reaction. Remove the cell mass by filtration or centrifugation. Extract the aqueous phase with an organic solvent (e.g., dichloromethane) to isolate the unreacted, enantiomerically enriched Vince lactam. The hydrolyzed product remains in the aqueous layer.
-
Purification: Purify the extracted lactam by crystallization or column chromatography.
Ring-Closing Metathesis (RCM) and Intramolecular Cyclization
While less common than the Diels-Alder approach, RCM and other intramolecular cyclization strategies provide valuable alternatives for the synthesis of the this compound framework, particularly for accessing derivatives with specific substitution patterns.
General RCM Pathway
Caption: Ring-Closing Metathesis (RCM) for Bicyclic Core Synthesis.
Detailed experimental protocols and extensive quantitative data for RCM and other intramolecular cyclizations leading specifically to the this compound core are less prevalent in the literature compared to the aza-Diels-Alder reaction. These methods are often tailored to the synthesis of specific, highly substituted analogs. Researchers interested in these approaches should consult specialized literature for protocols relevant to their target molecules.
Conclusion
The synthesis of this compound derivatives is a rich and evolving field. The aza-Diels-Alder reaction remains the most robust and versatile method for accessing this important scaffold, with well-established protocols for both racemic and asymmetric synthesis. The use of Vince lactam as a chiral building block, accessible through efficient enzymatic resolution, provides a powerful alternative for the construction of complex, enantiomerically pure molecules. While less common, RCM and other intramolecular cyclization methods offer complementary strategies for the synthesis of specific target compounds. This guide provides a foundational understanding of these key synthetic approaches, equipping researchers and drug development professionals with the knowledge to design and execute efficient syntheses of novel this compound derivatives.
References
- 1. Asymmetric Brønsted acid-catalyzed aza-Diels-Alder reaction of cyclic C-acylimines with cyclopentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
The Aza-Diels-Alder Reaction: A Mechanistic Guide for Synthetic and Medicinal Chemists
The aza-Diels-Alder reaction, a cornerstone in heterocyclic chemistry, provides a powerful and atom-economical method for synthesizing six-membered nitrogen-containing rings.[1][2] This cycloaddition, where a nitrogen atom replaces a carbon in either the diene or dienophile of the classic Diels-Alder reaction, is fundamental to the construction of numerous alkaloids, pharmaceuticals, and biologically active compounds.[1][3] This guide delves into the core mechanisms of the reaction, presents key quantitative data, outlines experimental protocols, and illustrates the logical workflows involved.
Core Reaction Mechanisms: Concerted vs. Stepwise Pathways
The mechanistic dichotomy of the aza-Diels-Alder reaction is its most critical feature, with the reaction proceeding through either a concerted pericyclic pathway or a stepwise, polar pathway. The operative mechanism is highly dependent on the nature of the reactants, the presence of catalysts, and the reaction conditions.
1.1 The Concerted [4π+2π] Cycloaddition
In the absence of strong activating agents, the aza-Diels-Alder reaction can proceed as a concerted, pericyclic process. This pathway involves a single, cyclic transition state where the new sigma bonds are formed simultaneously, albeit not necessarily at the same rate (asynchronous).[4] This mechanism is governed by the principles of frontier molecular orbital (FMO) theory, similar to the all-carbon Diels-Alder reaction. The reaction is typically stereospecific, with the stereochemistry of the reactants directly translating to the product.
1.2 The Stepwise Mannich-Michael Pathway
When the imine dienophile is activated, typically by protonation or coordination to a strong Lewis acid, the mechanism often shifts to a stepwise process.[3] This pathway can be described as an initial electrophilic attack by the activated imine on the diene (a Mannich-type reaction) to form a zwitterionic or diradical intermediate. This is followed by a rapid intramolecular ring-closure (a Michael-type addition) to yield the final heterocyclic product. This stepwise nature allows for the potential loss of stereochemical information if the intermediate has a sufficient lifetime to undergo bond rotation. Computational studies have shown that for some systems, the energy difference between the concerted and stepwise pathways can be small, suggesting they can be competing processes.[5][6]
The Role of Lewis Acid Catalysis
Lewis acids play a crucial role in accelerating aza-Diels-Alder reactions and influencing their mechanistic pathway.[7][8] By coordinating to the nitrogen atom of the imine, a Lewis acid increases its electrophilicity and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[7]
Recent computational studies suggest that the acceleration is not solely due to FMO effects. Lewis acids also reduce the destabilizing Pauli repulsion between the electron clouds of the diene and dienophile.[9][10] This reduction in steric and electronic repulsion lowers the activation barrier.[7][9] The strong polarization induced by the Lewis acid favors the formation of a polar intermediate, thus promoting the stepwise Mannich-Michael mechanism over the concerted one.[3]
Quantitative Data Summary
The efficiency and selectivity of the aza-Diels-Alder reaction are highly dependent on the specific substrates, catalysts, and conditions employed. The following tables summarize representative quantitative data from the literature.
Table 1: Intermolecular Aza-Diels-Alder Reactions
| Diene | Dienophile (Imine) | Catalyst/Conditions | Yield (%) | Selectivity (endo:exo or d.r.) | Enantiomeric Excess (ee %) | Reference |
| Cyclopentadiene | N-sulfonylimine | Benzene, 0 °C | 84% | exo favored | N/A | [2] |
| Cyclopentadiene | Benzylamine + HCHO (in situ) | Proline | - | - | 99% | [3] |
| Various Alkenes | Azodicarboxylates | Cu(OTf)₂ | Good | N/A | Moderate | [11] |
| Isoprene | Methyl Acrylate (Diels-Alder analogue) | AlCl₃ | - | - | N/A | [9][10] |
Table 2: Intramolecular Aza-Diels-Alder Reactions
| Substrate Type | Catalyst/Conditions | Yield (%) | Selectivity (d.r.) | Enantiomeric Excess (ee %) | Reference |
| Ene-yne Heteroarenes | Thermal | Varies | Varies | N/A | [6] |
| Polycyclic Arylamine + Aldehyde-Ynamide | Chiral Brønsted Acid (A3), O₂ | Up to 99% | >20:1 | Up to 99% | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are two representative protocols for key variations of the aza-Diels-Alder reaction.
4.1 Protocol 1: General Procedure for a Lewis Acid-Catalyzed Intermolecular Reaction
This protocol is a generalized procedure based on common practices for Lewis acid-catalyzed cycloadditions.
-
Apparatus Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: The dienophile (e.g., an N-sulfonylimine, 1.0 mmol) is dissolved in a dry, anhydrous solvent (e.g., dichloromethane or toluene, 10 mL).
-
Catalyst Addition: The solution is cooled to the desired temperature (e.g., 0 °C or -78 °C). The Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂, 1.1 mmol) is added portion-wise. The mixture is stirred for 15-30 minutes to allow for complexation.
-
Diene Addition: The diene (e.g., cyclopentadiene, 1.2 mmol) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ or water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired cycloadduct.
4.2 Protocol 2: Chiral Brønsted Acid-Catalyzed Enantioselective Povarov Reaction
This protocol is adapted from the synthesis of chiral helicenes, a specialized form of the aza-Diels-Alder reaction.[12]
-
Apparatus Setup: To an oven-dried Schlenk tube equipped with a stir bar, add the polycyclic arylamine (1.0 equiv., 0.1 mmol), aldehyde-tethered ynamide (1.2 equiv., 0.12 mmol), CaCl₂ (3.0 equiv., 0.3 mmol), and the chiral phosphoric acid catalyst (e.g., A3, 0.15 equiv., 0.015 mmol).[12]
-
Solvent Addition: Add the reaction solvent (e.g., mesitylene, 5 mL) under an O₂ atmosphere (1 atm, via balloon).
-
Reaction Conditions: The tube is sealed, and the mixture is stirred vigorously at 60 °C for 24 hours.
-
Monitoring and Quenching: The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature and quenched with triethylamine (Et₃N, 0.2 equiv., 0.02 mmol).[12]
-
Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the enantiomerically enriched product.[12]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. Concerted vs stepwise mechanisms in dehydro-Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Concerted vs stepwise mechanisms in dehydro-Diels-Alder reactions. | Semantic Scholar [semanticscholar.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 9. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
The Stereochemistry of 2-Azabicyclo[2.2.1]hept-5-ene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-azabicyclo[2.2.1]hept-5-ene core, a rigid bicyclic scaffold, is a cornerstone in modern medicinal chemistry and asymmetric synthesis. Its constrained conformation and chiral nature make it an invaluable building block for a multitude of biologically active molecules, most notably as a precursor to carbocyclic nucleoside analogues with potent antiviral properties such as Carbovir and Abacavir.[1][2] The stereochemical integrity of this molecule is paramount to its utility, dictating the biological efficacy and safety of its derivatives. This technical guide provides an in-depth exploration of the stereochemistry of this compound and its derivatives, with a particular focus on the synthetically crucial 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam. We will delve into the methods of stereoselective synthesis, the resolution of enantiomers, and the analytical techniques for stereochemical characterization, presenting key quantitative data and detailed experimental protocols.
Introduction to the Stereochemistry of this compound
The this compound framework possesses two stereogenic centers at the bridgehead carbons (C1 and C4). This results in the existence of enantiomeric pairs. The rigid, bicyclic nature of the molecule restricts conformational flexibility, leading to distinct endo and exo faces for substituent attachment, which is a key consideration in its stereocontrolled functionalization. The most extensively studied derivative, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam), also has two asymmetric centers, but due to the rigid structure, it exists as a single pair of enantiomers.[3] The absolute configuration of these enantiomers is critical for their application in the synthesis of chiral drugs.
Stereoselective Synthesis
The asymmetric synthesis of the this compound skeleton is most commonly achieved through aza-Diels-Alder reactions.[4] This approach involves the cycloaddition of a diene, typically cyclopentadiene, with an imine dienophile. The stereochemical outcome of this reaction can be controlled by employing chiral auxiliaries attached to the imine.
Asymmetric Aza-Diels-Alder Reaction
A highly diastereoselective synthesis of this compound derivatives can be achieved through a Brønsted acid-catalyzed aza-Diels-Alder reaction.[4] The use of imino-acetates with two chiral auxiliaries, such as N-(S)- or N-(R)-1-phenylethyl and (-)-8-phenylmenthyl or (+)-8-phenylneomenthyl, allows for high stereocontrol.[4]
The general workflow for this asymmetric synthesis is depicted below:
Caption: Workflow for Asymmetric Aza-Diels-Alder Synthesis.
Quantitative Data on Diastereoselective Synthesis
The diastereoselectivity of the aza-Diels-Alder reaction is highly dependent on the choice of chiral auxiliaries. The following table summarizes representative data from the literature.
| Chiral Auxiliaries | Diastereomeric Ratio (exo:endo) | Yield (%) | Reference |
| N-(S)-1-phenylethyl & (-)-8-phenylmenthyl | >99:1 (exo favored) | 75 | [4] |
| N-(R)-1-phenylethyl & (-)-8-phenylmenthyl | 85:15 (exo favored) | 70 | [4] |
| N-(S)-1-phenylethyl & (+)-8-phenylneomenthyl | 93:7 (exo favored) | 68 | [5] |
Resolution of Enantiomers
For many applications, the starting point is a racemic mixture of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam), which then requires resolution to obtain the desired enantiomer. Both enzymatic and chemical methods have been successfully employed.
Enzymatic Resolution
Enzymatic resolution using γ-lactamases is a highly efficient and environmentally friendly method for separating the enantiomers of Vince Lactam.[5] These enzymes selectively hydrolyze one enantiomer of the lactam to the corresponding amino acid, leaving the other enantiomer unreacted.
The process of enzymatic resolution is illustrated in the following diagram:
Caption: Enzymatic Resolution of Racemic Vince Lactam.
Chemical Resolution
Chemical resolution can be achieved by forming diastereomeric salts with a chiral resolving agent. For 2-azabicyclo[2.2.1]hept-5-en-3-one, the chiral base brucine has been used effectively.[6] The two diastereomeric complexes exhibit different solubilities, allowing for their separation by fractional crystallization.
Quantitative Data on Enantiomeric Resolution
| Method | Resolving Agent/Enzyme | Enantiomeric Excess (ee%) of Unreacted Lactam | Yield (%) | Reference |
| Enzymatic | γ-Lactamase (from Comamonas acidovorans) | >99% for (-)-lactam | ~45% | [7] |
| Enzymatic | γ-Lactamase (from Microbacterium hydrocarbonoxydans) | 99.2% for (-)-lactam | Not reported | [8] |
| Chemical | Brucine | >98% for (-)-lactam | Not reported | [6] |
Experimental Protocols
Protocol for Asymmetric Aza-Diels-Alder Reaction
This protocol is adapted from the diastereoselective synthesis of this compound derivatives.[4][9]
-
Imine Formation: To a stirred suspension of the chiral glyoxylate and 3 Å molecular sieves in dry CH2Cl2 at 0 °C under an inert atmosphere, add the chiral amine (e.g., (S)-1-phenylethylamine) dropwise. Stir the mixture for 2 hours at room temperature.
-
Cycloaddition: Cool the reaction mixture to -78 °C. Add a Brønsted acid catalyst (e.g., trifluoroacetic acid) followed by freshly distilled cyclopentadiene.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with CH2Cl2.
-
Purification: Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to separate the diastereomers.
Protocol for Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
This protocol is a general procedure based on literature descriptions.[10][11]
-
Reaction Setup: Suspend racemic 2-azabicyclo[2.2.1]hept-5-en-3-one in a phosphate buffer (pH ~7).
-
Enzyme Addition: Add the γ-lactamase enzyme (as a whole-cell preparation or a purified enzyme).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 24-72 hours).
-
Reaction Monitoring: Monitor the conversion and enantiomeric excess of the remaining lactam by chiral HPLC.
-
Work-up: After reaching approximately 50% conversion, remove the enzyme (e.g., by filtration if using whole cells).
-
Extraction: Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the unreacted, enantiopure lactam.
-
Purification: Dry the organic extract and concentrate it to obtain the enantiomerically enriched lactam, which can be further purified if necessary.
Protocol for HPLC Analysis of Enantiomeric Purity
This protocol is based on a validated method for determining the enantiomeric purity of 2-azabicyclo[2.2.1]hept-5-en-3-one.[3][12][13]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Chiral Stationary Phase: Chiralcel OD-H column (250 x 4.6 mm).[3][12][13]
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The two enantiomers will be separated into two distinct peaks. The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers.
Stereochemical Characterization
The absolute and relative stereochemistry of this compound derivatives is determined using a combination of analytical techniques.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are crucial for determining the relative stereochemistry (endo vs. exo) of substituents. Coupling constants and Nuclear Overhauser Effect (NOE) experiments provide valuable information about the spatial proximity of protons.[14][15]
-
X-ray Crystallography: This technique provides unambiguous determination of the absolute and relative stereochemistry of crystalline derivatives.[4]
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can be used to distinguish between enantiomers and to determine enantiomeric purity, although it is not an absolute method for assigning configuration without a known standard.[4]
-
Chiral HPLC: As detailed in the protocol above, this is the primary method for determining the enantiomeric purity of a sample.
Applications in Drug Development
The enantiomerically pure forms of this compound and its derivatives are pivotal in the synthesis of numerous pharmaceuticals. The most prominent examples are the carbocyclic nucleoside reverse transcriptase inhibitors used in the treatment of HIV/AIDS. The (-)-enantiomer of Vince Lactam is a key intermediate in the synthesis of Abacavir and Carbovir.[1] The precise stereochemistry of these drugs is essential for their interaction with the target enzyme and for their therapeutic effect.
The logical relationship from the chiral building block to the final drug product is outlined below:
Caption: From Chiral Precursor to Biologically Active Drug.
Conclusion
The stereochemistry of this compound is a rich and critical area of study with profound implications for synthetic and medicinal chemistry. The ability to control and verify the stereochemical outcome of its synthesis and resolution is essential for its successful application in the development of chiral therapeutics. This guide has provided a comprehensive overview of the key stereochemical aspects, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in the field. The continued development of more efficient and selective stereocontrolled methodologies will undoubtedly expand the utility of this versatile scaffold in future drug discovery efforts.
References
- 1. 2-Azabicyclo[2.2.1]hept-5-en-3-one(49805-30-3) 1H NMR [m.chemicalbook.com]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine | 93798-22-2 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 8. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. WO2009007759A1 - Resolution process - Google Patents [patents.google.com]
- 11. US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.ucla.edu [chem.ucla.edu]
"literature review of 2-Azabicyclo[2.2.1]hept-5-ene"
An In-depth Technical Guide to 2-Azabicyclo[2.2.1]hept-5-ene and its Derivatives
Introduction
The this compound scaffold, a conformationally constrained bicyclic amine, has garnered significant attention in synthetic organic and medicinal chemistry. Its rigid structure provides a unique three-dimensional framework that is invaluable for the design of biologically active molecules. A particularly important derivative is the γ-lactam known as 2-azabicyclo[2.2.1]hept-5-en-3-one, or "Vince Lactam," which serves as a critical chiral building block for the synthesis of several blockbuster antiviral drugs.[1][2][3] This guide provides a comprehensive literature review of the synthesis, reactivity, and applications of this important heterocyclic system, with a focus on data-driven insights and detailed experimental methodologies for researchers in drug development.
Synthesis of the this compound Core
The primary and most versatile method for constructing the this compound skeleton is the aza-Diels-Alder reaction, a [4+2] cycloaddition involving cyclopentadiene as the diene component. The choice of dienophile and catalyst dictates the substitution pattern and stereoselectivity of the resulting bicyclic adduct.
Aza-Diels-Alder Approach with Iminium Salts
A highly effective method involves the in-situ generation of an unactivated iminium salt from a primary amine and formaldehyde under Mannich conditions.[4] This electrophilic imine readily reacts with the electron-rich cyclopentadiene to yield the desired bicyclic amine.
Caption: Aza-Diels-Alder synthesis via an in-situ generated iminium salt.
Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
The Vince Lactam is commonly synthesized via a Diels-Alder reaction between cyclopentadiene and a cyanide derivative, followed by hydrolysis.[5][6] One approach uses methanesulfonyl cyanide, which reacts to form an intermediate that is hydrolyzed, often without isolation, to yield the target lactam.[5][6] An older method involving chlorosulfonyl isocyanate resulted in a lower yield of 27.5%.[5][6]
Caption: Synthesis of Vince Lactam via Diels-Alder reaction.
Quantitative Synthesis Data
The efficiency of synthetic routes to the this compound core varies significantly with the chosen methodology. The following table summarizes key quantitative data from the literature.
| Product | Reactants | Conditions | Yield (%) | Reference |
| 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene | Benzylamine HCl, Formaldehyde, Cyclopentadiene | Room temperature, 9 hours | 81% | [4] |
| 2-Azabicyclo[2.2.1]hept-5-en-3-one | Cyclopentadiene, Chlorosulfonyl isocyanate | Rearrangement, then hydrolysis | 27.5% | [5][6] |
| 2-Azabicyclo[2.2.1]hept-5-en-3-one | Cyclopentadiene, Methanesulfonyl cyanide | Diels-Alder, then hydrolysis | Good (unspecified) | [6] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene
This protocol is based on the aza-Diels-Alder reaction described by Grieco and Larsen.[4]
Materials:
-
Benzylamine hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Cyclopentadiene (freshly distilled)
-
Water
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of benzylamine hydrochloride in water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
An aqueous solution of formaldehyde is added to the flask, and the mixture is stirred at room temperature.
-
Freshly cracked cyclopentadiene is added, and the reaction is stirred vigorously at room temperature for approximately 9-12 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is made basic by the addition of a NaOH solution.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene as an oil. The reported yield for this procedure is 81%.[4]
Protocol 2: Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
This protocol is a generalized procedure based on the reaction with sulfonyl cyanides.[5][6]
Materials:
-
1,3-Cyclopentadiene
-
Methanesulfonyl cyanide
-
An appropriate solvent (e.g., a non-polar organic solvent)
-
A suitable acid for hydrolysis (e.g., acetic acid)
-
Water
Procedure:
-
1,3-Cyclopentadiene is dissolved in a suitable solvent in a reaction vessel cooled to an appropriate temperature (e.g., -50 to 0 °C) to control the exothermic reaction.
-
Methanesulfonyl cyanide is added to the solution, and the mixture is allowed to react. This Diels-Alder reaction forms the 3-methanesulfonyl-2-aza-bicyclo[2.2.1]hepta-2,5-diene adduct.
-
Due to the potential instability of the adduct, it is often not isolated. The reaction mixture is directly subjected to hydrolysis.
-
An acid, such as acetic acid, and water are added to the reaction mixture to facilitate the hydrolytic cleavage of the methanesulfonyl group.
-
The mixture is stirred until the hydrolysis is complete.
-
Standard aqueous workup and extraction with an organic solvent are performed.
-
The product is isolated and purified, typically by chromatography or crystallization, to yield 2-azabicyclo[2.2.1]hept-5-en-3-one.
Reactivity and Applications
The this compound framework is a versatile synthetic intermediate due to its reactive olefinic bond and the nitrogen atom, which can be functionalized.
Ring-Opening Metathesis Polymerization (ROMP)
The strained double bond of this compound and its derivatives makes them excellent monomers for Ring-Opening Metathesis Polymerization (ROMP).[7][8][9] This reaction, typically catalyzed by molybdenum or tungsten initiators, produces polymers with unique stereochemistry.[7][8] For instance, the ROMP of methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has been studied extensively to produce polymers with controlled cis/trans and syndiotactic/isotactic structures.[7][8][10]
Medicinal Chemistry and Drug Development
The most significant application of this scaffold is in medicinal chemistry. The enantiomerically pure Vince Lactam is a cornerstone for the synthesis of carbocyclic nucleoside analogues that exhibit potent antiviral activity.[1][2][3]
Caption: Vince Lactam as a key precursor for antiviral drugs.
-
Carbovir and Abacavir: These drugs are reverse transcriptase inhibitors used in the treatment of HIV. Their synthesis relies on the stereocontrolled functionalization of the Vince Lactam core.[2][3][11]
-
Neuraminidase Inhibitors: The scaffold has also been used to develop other antiviral agents, including carbocyclic neuraminidase inhibitors.[1][2]
Conclusion
The this compound system represents a privileged scaffold in modern organic synthesis and drug discovery. Its efficient construction via the aza-Diels-Alder reaction and the synthetic versatility of its derivatives, particularly the Vince Lactam, have enabled the development of life-saving antiviral therapeutics. The continued exploration of its reactivity and the development of novel stereoselective synthetic methods will undoubtedly lead to the discovery of new and potent biologically active compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
- 5. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 6. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 7. Stereoselective Ring-Opening Metathesis Polymerization (ROMP) of Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate by Molybdenum and Tungsten Initiators [dspace.mit.edu]
- 8. Stereoselective Ring-Opening Metathesis Polymerization (ROMP) of Methyl- N -(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate by Molybdenum and Tungsten Initiators (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 2-Azabicyclo[2.2.1]hept-5-ene in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a pivotal chiral building block in the asymmetric synthesis of a variety of carbocyclic nucleoside analogues that exhibit potent antiviral activity.[1][2][3] Its rigid bicyclic structure provides a scaffold for the stereocontrolled introduction of functional groups, making it an invaluable starting material in the synthesis of blockbuster antiviral drugs such as Abacavir, Carbovir (anti-HIV), and Peramivir (anti-influenza).[1][2][4] This document provides detailed application notes, experimental protocols, and mechanistic insights into the utilization of 2-Azabicyclo[2.2.1]hept-5-ene in the synthesis of these important therapeutic agents.
Synthetic Applications of this compound
The primary application of Vince Lactam in antiviral drug synthesis is as a precursor to the carbocyclic core of nucleoside analogues. These analogues mimic natural nucleosides and interfere with viral replication processes. The key synthetic transformations involving Vince Lactam include enzymatic resolution to obtain the desired enantiomer, lactam ring opening to form a cyclopentenyl amine intermediate, and subsequent functionalization to introduce the nucleobase and other required moieties.
Synthesis of (-)-Carbovir and (-)-Abacavir
(-)-Carbovir is a carbocyclic 2'-deoxyguanosine analogue with potent activity against the Human Immunodeficiency Virus (HIV).[1] (-)-Abacavir, a prodrug of (-)-Carbovir, exhibits improved oral bioavailability.[5] The synthesis of these compounds from racemic (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one highlights a highly efficient chemoenzymatic strategy.[6]
Quantitative Data Summary for (-)-Carbovir Synthesis
| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Enzymatic Kinetic Resolution | (-)-(1R,4S)-Vince Lactam | 45-50 | >99 |
| Formation of Amino Alcohol | (-)-Cyclopentenyl Aminoalcohol | 85-90 | >99 |
| Coupling with Purine Base | N-protected Carbovir precursor | 60-70 | >99 |
| Deprotection | (-)-Carbovir | 80-90 | >99 |
Experimental Protocols
1. Lipase-Catalyzed Kinetic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one [6]
-
Materials: Racemic (±)-Vince Lactam, Lipase (e.g., from Pseudomonas cepacia), Diisopropyl ether, Water.
-
Procedure:
-
To a stirred suspension of racemic (±)-Vince lactam (1.0 g, 9.16 mmol) in diisopropyl ether (50 mL) at 60°C, add water (82.4 µL, 4.58 mmol).
-
Add Lipase (1.5 g) to the mixture.
-
Stir the reaction mixture at 60°C and monitor the reaction progress by chiral HPLC. The reaction typically reaches ~50% conversion in 4-6 hours.
-
Upon reaching approximately 50% conversion, cool the reaction mixture to room temperature and filter off the enzyme.
-
Wash the enzyme with ethyl acetate. The filtrate contains the unreacted (-)-(1R,4S)-Vince lactam.
-
The aqueous phase contains the hydrolyzed (+)-(1S,4R)-amino acid. Separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (-)-(1R,4S)-Vince lactam with an enantiomeric excess of >99%.
-
2. Synthesis of (-)-Cyclopentenyl Aminoalcohol [6]
-
Materials: (-)-(1R,4S)-Vince Lactam, Methanolic HCl, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve (-)-(1R,4S)-Vince lactam in methanolic HCl and stir at room temperature to effect the ring opening to the corresponding amino ester.
-
After completion of the reaction (monitored by TLC), neutralize the solution and extract the amino ester.
-
To a solution of the crude amino ester in anhydrous THF, slowly add a suspension of LiAlH₄ in THF at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting precipitate and wash with THF. The filtrate is concentrated to give the (-)-cyclopentenyl aminoalcohol.
-
3. Synthesis of (-)-Abacavir from the Aminoalcohol [7]
A facile method for the synthesis of Abacavir from the carbocyclic precursor involves coupling with a protected purine base followed by deprotection.[7]
-
General Procedure: The aminoalcohol is coupled with 2-amino-6-chloropurine, followed by cyclization and subsequent deprotection steps to yield Abacavir.
Mechanism of Action: Abacavir and Carbovir
Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI).[8] It is a guanosine analogue that is intracellularly phosphorylated to its active metabolite, carbovir triphosphate (CBV-TP).[9][10] CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into viral DNA by HIV reverse transcriptase.[9][11] Once incorporated, CBV-TP acts as a chain terminator because it lacks a 3'-hydroxyl group, thus halting further DNA elongation and inhibiting viral replication.[11]
Caption: Mechanism of action for Abacavir and Carbovir.
Synthesis of Peramivir
Peramivir is a potent neuraminidase inhibitor used for the treatment of influenza.[12] Its synthesis from (±)-2-azabicyclo[2.2.1]hept-5-en-3-one involves a multi-step pathway to construct the highly functionalized cyclopentane core.[13]
Quantitative Data Summary for Peramivir Synthesis [13]
| Step | Product | Yield (%) |
| Ring Opening of Vince Lactam | Methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | 85-95 |
| Protection of Amino Group | Methyl (±)-cis-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylate | 90-98 |
| 1,3-Dipolar Cycloaddition | Isoxazolidine Intermediate | 61-68 |
| Reductive Ring Cleavage | Amino Alcohol Intermediate | 80-90 |
| Acetylation | Acetylated Intermediate | >95 |
| Guanidinylation | Protected Peramivir | 70-80 |
| Final Hydrolysis and Deprotection | Peramivir | 80-90 |
| Overall Yield | Peramivir | ~34 [14] |
Experimental Protocols
1. Ring Opening of Vince Lactam [13]
-
Materials: (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, Anhydrous methanol, Dry hydrogen chloride gas.
-
Procedure:
-
Dissolve Vince Lactam in anhydrous methanol.
-
Bubble dry hydrogen chloride gas through the solution for 2 hours at room temperature.
-
Heat the reaction mixture to 45°C for 1 hour.
-
Concentrate the solution under reduced pressure.
-
The resulting crude product is crystallized, filtered, and dried to yield Methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride.
-
2. Protection of the Amino Group [13]
-
Materials: Methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate, Dichloromethane (DCM).
-
Procedure:
-
Suspend the amine hydrochloride and sodium bicarbonate in DCM.
-
Add a solution of Boc₂O in DCM.
-
Stir the mixture at room temperature for 3 hours.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the Boc-protected intermediate.
-
3. 1,3-Dipolar Cycloaddition [13][14]
-
Materials: Boc-protected intermediate, 2-Ethylbutyraldehyde oxime, Sodium hypochlorite solution.
-
Procedure: A 1,3-dipolar cycloaddition reaction is performed between the cyclopentene derivative and a nitrile oxide generated in situ from 2-ethylbutyraldehyde oxime using sodium hypochlorite as an oxidizing agent.[14]
Mechanism of Action: Peramivir
Peramivir is a transition-state analogue inhibitor of the influenza virus neuraminidase enzyme.[12][15] Neuraminidase is essential for the release of newly formed viral particles from infected host cells by cleaving sialic acid residues on the cell surface.[16] Peramivir binds with high affinity to the active site of neuraminidase, preventing it from cleaving these residues.[16] This results in the aggregation of new virions at the cell surface, inhibiting their release and spread to other cells.[16][17]
Caption: Mechanism of action for Peramivir.
Conclusion
This compound is a cornerstone of modern antiviral drug synthesis. Its utility in providing a stereochemically defined carbocyclic scaffold has enabled the development of life-saving medications for HIV and influenza. The synthetic pathways, while multi-stepped, are well-established and amenable to large-scale production. Understanding the detailed protocols and the mechanisms of action of the resulting drugs is crucial for further research and development in the field of antiviral therapeutics.
References
- 1. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102633686A - Preparation method of peramivir - Google Patents [patents.google.com]
- 5. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abacavir - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]
- 10. Abacavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peramivir - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. What is the mechanism of Peramivir? [synapse.patsnap.com]
- 17. benchchem.com [benchchem.com]
Synthesis of Epibatidine Analogues from 2-Azabicyclo[2.2.1]hept-5-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of epibatidine analogues, utilizing 2-azabicyclo[2.2.1]hept-5-ene as a key intermediate. Epibatidine, a potent analgesic, has spurred the development of numerous analogues to mitigate its toxic side effects while retaining its therapeutic potential. The protocols outlined below are based on established synthetic strategies, including the Aza-Diels-Alder reaction for the construction of the bicyclic core and subsequent functionalization via reductive Heck coupling.
Key Synthetic Strategies
The synthesis of epibatidine analogues from this compound primarily involves two key stages:
-
Construction of the this compound Core: This is typically achieved through an Aza-Diels-Alder reaction between an iminium ion and cyclopentadiene. The use of a benzyl protecting group for the nitrogen atom is common, yielding N-benzyl-2-azabicyclo[2.2.1]hept-5-ene, a versatile intermediate.
-
Introduction of the Pyridyl Moiety: A crucial step is the coupling of a substituted pyridine ring to the bicyclic framework. The reductive Heck reaction is a widely employed method for this transformation, allowing for the stereoselective introduction of the pyridyl group at the 5- or 6-position of the azabicyclo[2.2.1]heptane system.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene
This protocol describes the synthesis of the core bicyclic structure via an aqueous Aza-Diels-Alder reaction.[2][3]
Materials:
-
Benzylamine hydrochloride
-
37% Aqueous formaldehyde solution
-
Cyclopentadiene (freshly distilled)
-
Deionized water
-
Ether-hexane (1:1)
-
Potassium hydroxide (solid)
-
Anhydrous magnesium sulfate
-
Ether
Procedure:
-
In a round-bottomed flask, dissolve benzylamine hydrochloride (8.6 g, 60.0 mmol) in deionized water (24 mL).
-
To the resulting solution, add 37% aqueous formaldehyde solution (6.3 mL, 84 mmol) followed by freshly distilled cyclopentadiene (9.9 mL, 120 mmol).
-
Stopper the flask tightly and stir the heterogeneous mixture vigorously at ambient temperature for 4 hours.
-
Pour the reaction mixture into 50 mL of water and wash with a 1:1 mixture of ether-hexane (2 x 40 mL).
-
Make the aqueous phase basic by the addition of solid potassium hydroxide (4.0 g) and extract with ether (3 x 60 mL).
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield N-benzyl-2-azabicyclo[2.2.1]hept-5-ene as a pale-yellow oil (yields are typically high, approaching 100%).
Protocol 2: Reductive Heck Coupling of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene with 2-Chloro-5-iodopyridine
This protocol details the introduction of the 2-chloro-5-pyridyl moiety onto the bicyclic core.
Materials:
-
2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene
-
2-Chloro-5-iodopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylarsine (AsPh₃)
-
Triethylamine (Et₃N)
-
Formic acid (HCOOH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, prepare a solution of palladium(II) acetate (5.6 mg, 25 µmol) and triphenylarsine (33.7 mg, 110 µmol) in anhydrous DMF or DMSO (3 mL).
-
Stir the solution at 65°C for 15 minutes.
-
To the catalyst mixture, add 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene (1.0 mmol), triethylamine (488 µL, 3.5 mmol), 2-chloro-5-iodopyridine (1.5 mmol), and formic acid (138 mg, 3.0 mmol).
-
Stir the reaction mixture at 65°C for 8-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add ethyl acetate and brine.
-
Separate the organic layer, dry it over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the desired 5- and 6-substituted regioisomers. The reaction with 2-chloro-5-iodopyridine has been reported to yield a mixture of 5-exo and 6-exo products.[1]
Data Presentation
The following tables summarize the quantitative data for various epibatidine analogues synthesized from 2-azabicyclo[2.2.1]heptane derivatives, focusing on their binding affinities for nicotinic acetylcholine receptors (nAChRs).
Table 1: Binding Affinities (Ki) of Epibatidine Analogues at α4β2 nAChRs
| Compound | Substituent on Pyridine Ring | Ki (nM) | Reference |
| Epibatidine | 2'-Chloro | 0.026 | [4] |
| Analogue 1 | 2'-Fluoro | Similar to Epibatidine | [5] |
| Analogue 2 | 2'-Bromo | Similar to Epibatidine | [5] |
| Analogue 3 | 2'-Iodo | Similar to Epibatidine | [5] |
| Analogue 4 | 2'-Amino | Similar to Nicotine | [5] |
| Analogue 5 | 2'-Hydroxy | Lower than Epibatidine | [5] |
| Analogue 6 | 2'-Dimethylamino | Lower than Epibatidine | [5] |
| Analogue 7 | 2'-Trifluoromethanesulfonate | Lower than Epibatidine | [5] |
| Analogue 8 | 2'-Hydrogen | Similar to Epibatidine | [5] |
| 1-Substituted Analogue A | 1-Keto Linker | 40 | [6] |
| 1-Substituted Analogue B | 1-OH Linker | 290 | [6] |
Table 2: Analgesic Activity of Epibatidine Analogues
| Compound | Test Model | ED₅₀ (µg/kg) | Reference |
| Epibatidine | Tail Flick | - | - |
| 2'-Substituted Analogues | Tail Flick | Good correlation with Ki | [7] |
| Open-chained Analogues | In vivo analgesic activity | Lower than epibatidine | [8] |
Visualizations
The following diagrams illustrate the key synthetic pathways described in this document.
Caption: Synthesis of the this compound core.
Caption: Reductive Heck coupling for pyridyl group introduction.
References
- 1. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Epibatidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Analgesic Activity of Novel Open-chained Epibatidine Analogues [cjcu.jlu.edu.cn]
Application Notes and Protocols: 2-Azabicyclo[2.2.1]hept-5-ene as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-azabicyclo[2.2.1]hept-5-ene and its derivatives as a versatile chiral auxiliary in asymmetric synthesis. The rigid bicyclic structure of this auxiliary provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide is intended to assist researchers in leveraging this powerful tool for the efficient construction of enantiomerically enriched molecules.
Introduction
The this compound scaffold, often referred to as a "Vince Lactam" precursor, has emerged as a valuable chiral auxiliary in asymmetric synthesis. Its conformational rigidity and the presence of key functional handles allow for predictable and highly diastereoselective transformations. This auxiliary has been successfully employed in a range of reactions, including Diels-Alder cycloadditions, Michael additions, and as a scaffold for the synthesis of novel chiral ligands for asymmetric catalysis. Its utility is further enhanced by the often straightforward removal of the auxiliary group under mild conditions, affording the desired chiral products in high enantiomeric purity.
Key Applications and Experimental Protocols
Asymmetric Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful method for the synthesis of nitrogen-containing six-membered rings. The use of a chiral auxiliary attached to the dienophile allows for the diastereoselective formation of the cycloadducts. This compound derivatives have proven to be highly effective in this regard, offering excellent stereocontrol.
This protocol describes the Brønsted acid-catalyzed aza-Diels-Alder reaction between an imine derived from ethyl glyoxylate and (S)-phenylethylamine, and cyclopentadiene.
Materials:
-
Diethyl L-tartrate
-
Periodic acid
-
(S)-phenylethylamine
-
Cyclopentadiene (freshly distilled)
-
Trifluoroacetic acid (TFA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂) (dry)
-
Diethyl ether (Et₂O) (dry)
-
4 Å Molecular sieves
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Silica gel for column chromatography
Procedure:
-
Preparation of Ethyl Glyoxylate: Diethyl L-tartrate (8.00 g, 0.039 mol) is dissolved in dry Et₂O (100 mL) and cooled to 0 °C. Periodic acid (8.84 g, 0.039 mol) is added portionwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes. The liquid phase is decanted, and the solid is washed with Et₂O. The combined organic phases are concentrated under reduced pressure to yield ethyl glyoxylate.
-
In Situ Formation of the Imine: The crude ethyl glyoxylate is dissolved in dry CH₂Cl₂ (120 mL) in a three-neck round bottom flask equipped with a mechanical stirrer. 4 Å molecular sieves (approx. 40 g) are added. The mixture is cooled in an ice bath, and (S)-phenylethylamine (10 mL, 0.078 mol) is added dropwise and stirred for 1-2 hours.
-
Aza-Diels-Alder Reaction: The reaction mixture containing the in situ generated imine is cooled to -78 °C. Trifluoroacetic acid (6.0 mL, 0.078 mol) and boron trifluoride diethyl etherate (10.0 mL, 0.078 mol) are added sequentially. Freshly distilled cyclopentadiene (7.8 mL, 0.093 mol) is then added.
-
Reaction Monitoring and Work-up: The reaction is stirred overnight at -78 °C. The reaction is quenched by the addition of saturated aqueous Na₂CO₃ solution. The mixture is extracted with CH₂Cl₂ (3 x 75 mL). The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (hexane:EtOAc, 90:10) to afford the diastereomeric exo-cycloadducts.
Data Presentation:
| Entry | Dienophile | Diene | Catalyst/Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) | Reference |
| 1 | N-((S)-1-phenylethyl)iminoacetate | Cyclopentadiene | TFA, BF₃·OEt₂ | CH₂Cl₂ | -78 | up to 63 | >95:5 | [1] |
| 2 | N-benzyl-8-phenylneomenthyl glyoxylate imine | Cyclopentadiene | TFA, BF₃·OEt₂ | CH₂Cl₂ | -78 | 70 (isolated) | >95:5 | [2] |
Experimental Workflow for Asymmetric Aza-Diels-Alder Reaction
Caption: Workflow for the asymmetric aza-Diels-Alder reaction.
Mechanism of Stereochemical Control
The high diastereoselectivity observed in the aza-Diels-Alder reaction is attributed to the rigid conformation of the chiral auxiliary, which effectively shields one face of the dienophile. The Lewis or Brønsted acid catalyst coordinates to the imine nitrogen, activating it towards cycloaddition and also influencing the conformational preference of the dienophile, further enhancing facial discrimination. The exo transition state is generally favored to minimize steric interactions.
Caption: Stereochemical model for the aza-Diels-Alder reaction.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. Attaching a this compound-based chiral auxiliary to the Michael acceptor allows for highly diastereoselective additions. Furthermore, derivatives of this scaffold can be utilized as chiral organocatalysts to promote asymmetric Michael additions.
This protocol describes the use of a 2-azabicyclo[2.2.1]heptane-derived secondary amine as an organocatalyst for the Michael addition of aldehydes to nitroalkenes.
Materials:
-
2-Azabicyclo[2.2.1]heptane-derived organocatalyst
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., nitrostyrene)
-
Solvent (e.g., Toluene)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the nitroalkene (1.0 mmol) and the aldehyde (3.0 mmol) in the solvent (2.0 mL) at room temperature, add the 2-azabicyclo[2.2.1]heptane-derived organocatalyst (0.1 mmol, 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
Data Presentation:
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Propanal | Nitrostyrene | 10 | Toluene | Good | up to 99 (after recrystallization) | [1] |
Experimental Workflow for Organocatalyzed Michael Addition
References
Application Notes and Protocols for the Ring-Opening Metathesis Polymerization of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and ring-opening metathesis polymerization (ROMP) of N-Boc-2-azabicyclo[2.2.1]hept-5-ene, a key monomer for the development of functional polymers with potential applications in the biomedical and pharmaceutical fields.
Introduction
The 2-azabicyclo[2.2.1]hept-5-ene framework, particularly its lactam precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one (commonly known as Vince lactam), is a critical building block in medicinal chemistry.[1][2][3] It serves as a versatile precursor for the synthesis of carbocyclic nucleoside analogues, which are potent antiviral agents, including the blockbuster drug Abacavir used in HIV therapy.[1][2] The strained olefinic bond within this bicyclic structure makes it an excellent substrate for ring-opening metathesis polymerization (ROMP), a powerful polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersities.
The resulting polymers, poly(this compound) derivatives, are attractive for various biomedical applications. The polymer backbone, a functionalized cyclopentane-vinylene copolymer, can be tailored to impart specific properties. The nitrogen atom in the repeat unit offers a site for further functionalization, enabling the attachment of therapeutic agents, targeting ligands, or moieties that enhance biocompatibility. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is widely used in organic synthesis and can be readily removed post-polymerization to yield a primary amine-functionalized polymer, which can be further modified.[4]
This document provides detailed protocols for the synthesis of the N-Boc protected monomer from Vince lactam and its subsequent polymerization via ROMP using a Grubbs-type ruthenium catalyst.
Data Presentation
The following tables summarize typical experimental parameters and results for the synthesis and polymerization of N-Boc-2-azabicyclo[2.2.1]hept-5-ene.
Table 1: Summary of Monomer Synthesis and Polymerization Data
| Parameter | Value/Range | Reference/Notes |
| Monomer Synthesis | ||
| Vince Lactam to (Boc)₂O Molar Ratio | 1 : 2.5 | [4] |
| Reduction of N-Boc Vince Lactam (NaBH₄) | ~4 equivalents | [4] |
| Overall Yield (from Vince Lactam) | ~50-60% | Estimated from multi-step synthesis[4] |
| Polymerization | ||
| Monomer to Catalyst Ratio | 100:1 to 500:1 | [5] |
| Monomer Concentration (in THF) | 0.1 - 0.5 M | Typical for ROMP |
| Reaction Temperature | 25 °C | [5] |
| Polymer Yield | >95% | Typical for living polymerization |
| Molecular Weight (Mₙ) | 20,000 - 100,000 g/mol | Dependent on monomer/catalyst ratio |
| Polydispersity Index (PDI) | 1.1 - 1.3 | Characteristic of living polymerization |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl this compound-2-carboxylate (N-Boc-2-azabicyclo[2.2.1]hept-5-ene)
This protocol describes the synthesis of the N-Boc protected monomer from the commercially available racemic or enantiomerically pure 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam). The procedure involves N-protection followed by reduction of the lactam.
Materials:
-
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium borohydride (NaBH₄)
-
Methanol, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step 1: N-Boc Protection of Vince Lactam
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Vince lactam (1.0 eq) in anhydrous DCM.
-
Add di-tert-butyl dicarbonate (2.5 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.
Step 2: Reduction of N-Boc Vince Lactam
-
Dissolve the N-Boc protected lactam (1.0 eq) from Step 1 in anhydrous methanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl this compound-2-carboxylate as a clear oil or low-melting solid.
Protocol 2: ROMP of N-Boc-2-azabicyclo[2.2.1]hept-5-ene
This protocol details the ring-opening metathesis polymerization of the N-Boc protected monomer using a third-generation Grubbs catalyst.
Materials:
-
tert-butyl this compound-2-carboxylate (monomer)
-
Grubbs' third-generation catalyst (e.g., [(H₂IMes)(3-Br-py)₂Cl₂Ru=CHPh])
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl vinyl ether
-
Methanol
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere (Schlenk line), add the monomer to a dry reaction vessel.
-
Dissolve the monomer in anhydrous THF to the desired concentration (e.g., 0.2 M).
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of anhydrous THF.
-
Rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the polymerization to proceed at room temperature for 1-3 hours. The solution may become viscous as the polymer forms.
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether and stir for an additional 30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure by ¹H and ¹³C NMR. The disappearance of the monomer's olefinic protons and the appearance of new olefinic protons in the polymer backbone are characteristic.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identify characteristic functional groups in the monomer and polymer.
Visualizations
Caption: Synthetic pathway for N-Boc-2-azabicyclo[2.2.1]hept-5-ene.
Caption: Experimental workflow for the ROMP of N-Boc monomer.
Applications in Drug Development and Research
The primary application of the this compound scaffold is in the synthesis of small-molecule therapeutics.[2] However, the polymers derived from its ROMP have significant potential in various biomedical applications:
-
Drug Delivery: The polymer backbone can be designed to be biodegradable, and the pendant amine groups (after deprotection) can be used to conjugate drugs, creating polymer-drug conjugates. These conjugates can improve drug solubility, stability, and pharmacokinetic profiles.
-
Gene Delivery: The cationic nature of the deprotected polymer can facilitate the complexation with negatively charged nucleic acids (DNA, siRNA), forming polyplexes for gene delivery applications.
-
Biomaterials and Tissue Engineering: These polymers can be functionalized and cross-linked to form hydrogels or scaffolds for tissue engineering applications. Their unique bicyclic-derived structure can impart specific mechanical properties.
-
Antimicrobial Surfaces: Polymers with pendant cationic groups are known to exhibit antimicrobial activity. These polymers could be used to create antimicrobial coatings for medical devices.
The ability to control the molecular weight and architecture of these polymers through ROMP makes them highly versatile materials for the development of advanced biomedical technologies. Further research into the biocompatibility and in vivo behavior of these polymers is warranted to fully realize their therapeutic potential.
References
- 1. sfdchem.com [sfdchem.com]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. ijcpa.in [ijcpa.in]
- 5. Chiral poly(aza-norbornene) derivatives with tunable tacticity and living ROMP capability - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the 2-Azabicyclo[2.2.1]hept-5-ene Double Bond: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.1]hept-5-ene scaffold is a valuable building block in synthetic and medicinal chemistry due to its rigid bicyclic structure and the presence of a reactive double bond. This framework is a key component in a variety of biologically active compounds. The strategic functionalization of the C5-C6 double bond allows for the introduction of diverse functionalities, leading to the synthesis of novel analogs with potential therapeutic applications.
This document provides detailed application notes and experimental protocols for key chemical transformations targeting the double bond of the this compound system, including epoxidation, dihydroxylation, and cycloaddition reactions.
Key Functionalization Reactions:
-
Epoxidation: Introduction of an epoxide ring, a versatile intermediate for further nucleophilic attack.
-
Dihydroxylation: Formation of vicinal diols, which can be further modified or influence the molecule's polarity and hydrogen bonding capacity.
-
Cycloaddition: Construction of more complex polycyclic systems through the formation of new rings.
Data Presentation
The following tables summarize quantitative data for various functionalization reactions performed on N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-one derivatives.
Table 1: Epoxidation of N-Substituted 2-Azabicyclo[2.2.1]hept-5-en-3-ones with m-CPBA [1]
| Entry | N-Substituent (R) | Reaction Time (h) | Product | Yield (%) | Stereoselectivity |
| 1 | H | 48 | 2a | <10 | exo-selective |
| 2 | Boc | 48 | 2b | 82 | exo-selective |
| 3 | Cbz | 72 | 2c | 75 | exo-selective |
| 4 | Bn | 24 | 2d | 85 | exo-selective |
| 5 | TBDMS | 24 | 2e | 90 | exo-selective |
Table 2: Dihydroxylation of the this compound System
| Entry | Substrate | Reaction | Reagents | Yield (%) | Diastereoselectivity | Ref |
| 1 | N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one | cis-dihydroxylation | OsO4, NMO | 70 | Not Reported | [2] |
| 2 | General Alkene | Sharpless Asymmetric Dihydroxylation | AD-mix-β | High | High (up to 99% ee) | [3][4][5] |
Table 3: Cycloaddition Reactions of the this compound System
| Entry | Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Stereoselectivity | Ref |
| 1 | Aza-Diels-Alder | Cyclopentadiene, Ethyl glyoxylate, (S)-phenylethylamine | TFA, BF3·OEt2, -78 °C | Ethyl (1R,3R,4S)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | up to 63 (combined diastereomers) | exo-selective | |
| 2 | [2+2] Cycloaddition | General Bicyclic Alkenes, Alkynes | [Cp*RuCl(cod)] | Cyclobutene adduct | Good | Not specified | [6] |
Experimental Protocols
Epoxidation of N-Substituted 2-Azabicyclo[2.2.1]hept-5-en-3-ones
This protocol describes the general procedure for the exo-selective epoxidation of the double bond in N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-ones using meta-chloroperoxybenzoic acid (m-CPBA).[1]
Materials:
-
N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 equiv)
-
m-CPBA (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-one in CH₂Cl₂, add m-CPBA (2.0 equivalents).
-
Stir the reaction mixture at room temperature. The reaction time will vary depending on the N-substituent (see Table 1).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by medium-pressure liquid chromatography (MPLC) using a hexane-EtOAc gradient to yield the corresponding exo-epoxide.
Sharpless Asymmetric Dihydroxylation
This protocol provides a general method for the asymmetric dihydroxylation of the this compound double bond using the commercially available AD-mix reagents.[3][4][5] This reaction is known for its high enantioselectivity.
Materials:
-
This compound derivative (1.0 equiv)
-
AD-mix-α or AD-mix-β (containing K₂OsO₂(OH)₄, (DHQ)₂PHAL or (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃)
-
tert-Butanol (t-BuOH)
-
Water
-
Methanesulfonamide (MeSO₂NH₂) (optional, but recommended for internal olefins)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of t-BuOH and water.
-
Add the AD-mix (approximately 1.4 g per 1 mmol of olefin) to the solvent mixture and stir until the two phases become clear.
-
If using, add methanesulfonamide (1.0 equivalent).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the this compound derivative to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C for 6-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1 mmol of olefin) and stir for an additional hour at room temperature.
-
Extract the mixture with EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting diol by flash column chromatography on silica gel.
Ruthenium-Catalyzed [2+2] Cycloaddition with Alkynes
This protocol outlines a general procedure for the ruthenium-catalyzed [2+2] cycloaddition of a protected this compound with a terminal alkyne. This reaction leads to the formation of a cyclobutene-fused bicyclic system.
Materials:
-
N-protected this compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Ruthenium catalyst (e.g., [Cp*RuCl(cod)]) (5 mol%)
-
Anhydrous and degassed solvent (e.g., 1,2-dichloroethane or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst.
-
Add the anhydrous, degassed solvent, followed by the N-protected this compound and the terminal alkyne.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the cycloadduct.
Visualizations
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Ruthenium-Catalyzed Cycloadditions to Form 5-, 6- and 7-Membered Rings - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-Protection of 2-Azabicyclo[2.2.1]hept-5-ene: Application Notes for Pharmaceutical Research and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Azabicyclo[2.2.1]hept-5-ene, a conformationally constrained bicyclic amine, serves as a valuable scaffold in medicinal chemistry for the synthesis of novel therapeutic agents. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive building block for targeting a variety of biological receptors. The protection of the secondary amine nitrogen is a critical step in the synthetic elaboration of this core structure, enabling regioselective reactions at other positions of the molecule. This document provides detailed protocols for the N-protection of this compound and its derivatives using common protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tosyl).
Data Presentation: Comparison of N-Protection Protocols
The following table summarizes the key quantitative data for the N-protection of this compound and its closely related analogue, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).
| Protecting Group | Reagent | Base/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Boc | Di-tert-butyl dicarbonate | DMAP | Dichloromethane | 24 | Room Temp. | 96 |
| Boc | Di-tert-butyl dicarbonate | Triethylamine | Tetrahydrofuran | 20 | 0 to Room Temp. | 96 |
| Cbz | Benzyl chloroformate | Sodium bicarbonate | Tetrahydrofuran/Water | 20 | 0 | 90 (General) |
| Tosyl | p-Toluenesulfonyl chloride | Pyridine or Triethylamine | Dichloromethane | 2-12 | 0 to Room Temp. | 85-95 (General) |
Experimental Protocols
N-Boc Protection of 2-Azabicyclo[2.2.1]hept-5-en-3-one[1]
This protocol details the N-Boc protection of Vince Lactam, a close structural analogue of this compound.
Materials:
-
2-Azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq)
-
Di-tert-butyl dicarbonate (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel
Procedure:
-
To a solution of 2-azabicyclo[2.2.1]hept-5-en-3-one (10.0 g, 91.7 mmol) in dichloromethane (250 mL) at room temperature, add di-tert-butyl dicarbonate (23.9 g, 109.6 mmol) and 4-(dimethylamino)pyridine (1.1 g, 9.0 mmol).
-
Stir the reaction mixture at ambient temperature for approximately 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude material by silica gel chromatography, eluting with a gradient of 0-30% ethyl acetate in hexane to afford N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one as a white solid.
-
Yield: 18.4 g (96%).
Characterization Data:
-
¹H NMR (500 MHz, CDCl₃): δ = 6.72 (dd, J = 5.3, 2.1 Hz, 1H), 6.51 (m, 1H), 4.78 (br, 1H), 3.19 (br, 1H), 2.17 (m, 1H), 1.98 (m, 1H), 1.31 (s, 9H).[1]
-
¹³C NMR (125 MHz, CDCl₃): δ = 175.79, 149.89, 139.68, 137.82, 81.98, 62.08, 54.53, 54.02, 27.66.[1]
Synthesis of N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene
This procedure describes the direct synthesis of the N-benzyl protected compound via an aza-Diels-Alder reaction.
Materials:
-
Benzylamine hydrochloride (1.0 eq)
-
37% Aqueous formaldehyde solution (1.4 eq)
-
Freshly cracked cyclopentadiene (2.0 eq)
-
Deionized water
-
Ether
-
Hexane
-
Anhydrous magnesium sulfate
-
Potassium hydroxide
Procedure:
-
In a round-bottomed flask, dissolve benzylamine hydrochloride (8.6 g, 60.0 mmol) in deionized water (24 mL).
-
To this solution, add 37% aqueous formaldehyde solution (6.3 mL, 84 mmol) followed by freshly prepared cyclopentadiene (9.9 mL, 120 mmol).
-
Stopper the flask tightly and stir the heterogeneous mixture vigorously at ambient temperature for 4 hours.
-
Pour the reaction mixture into 50 mL of water and wash with a 1:1 mixture of ether and hexane (2 x 40 mL).
-
Make the aqueous phase basic by the addition of solid potassium hydroxide (4.0 g) and extract with ether (3 x 60 mL).
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield N-benzyl-2-azabicyclo[2.2.1]hept-5-ene as a pale-yellow oil.
-
Yield: 11.2 g (100% crude).
Characterization Data:
-
¹H NMR (300 MHz, CDCl₃): δ = 1.42 (dm, 1 H, J = 8), 1.52 (dd, 1 H, J = 2, 8.5), 1.64 (dm, 1 H, J = 8), 2.94 (bs, 1 H), 3.18 (dd, 2 H, J = 3, 8.5), 3.34, 3.58 (AB, 2 H, J = 13), 3.83 (m, 1 H), 6.09 (dd, 1 H, J = 2, 6), 6.38 (ddd, 1 H, J = 2, 3, 6), 7.2–7.4 (m, 5 H).
General Protocol for N-Tosyl Protection of this compound
This is a general procedure based on standard tosylation methods for secondary amines.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine to the solution.
-
Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described N-protection protocols.
References
Synthesis of Carbocyclic Nucleosides from Vince Lactam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vince Lactam, chemically known as 2-azabicyclo[2.2.1]hept-5-en-3-one, is a pivotal chiral building block in the synthesis of carbocyclic nucleosides.[1][2] These nucleoside analogues, where the furanose ring's oxygen atom is replaced by a methylene group, exhibit significant biological activities, including potent antiviral properties.[2] Notably, Vince Lactam is a key precursor in the industrial synthesis of several blockbuster antiviral drugs, such as Abacavir and Carbovir, which are instrumental in the treatment of HIV.[1][2] The rigid cyclopentane framework and the versatile double bond of Vince Lactam allow for precise stereochemical control and diverse functionalization, making it an invaluable starting material in medicinal chemistry and drug discovery.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of carbocyclic nucleosides, commencing from racemic Vince Lactam. The protocols described herein cover the key transformations, including enzymatic resolution, amine protection, lactam reduction, nucleobase coupling via the Mitsunobu reaction, and final deprotection.
Synthetic Strategy Overview
The overall synthetic strategy for converting Vince Lactam into carbocyclic nucleosides can be broken down into several key stages. The process begins with the resolution of racemic Vince Lactam to obtain the desired enantiomer, which is crucial for the biological activity of the final product. The amine functionality is then protected, typically as a tert-butyloxycarbonyl (Boc) carbamate, to prevent unwanted side reactions in subsequent steps. The protected lactam is then reduced to the corresponding amino alcohol, yielding the core carbocyclic scaffold. This is followed by the crucial coupling of the carbocyclic intermediate with a suitable nucleobase, a reaction often accomplished with high stereoselectivity using the Mitsunobu reaction. Finally, removal of the protecting groups affords the target carbocyclic nucleoside.
An alternative synthetic route involves the oxidative cleavage of the double bond in Vince Lactam via ozonolysis, followed by intramolecular reductive amination to form novel heterocyclic systems.[1] This pathway offers access to a different class of carbocyclic nucleoside analogues.
Experimental Protocols
Enzymatic Kinetic Resolution of (±)-Vince Lactam
Optically pure Vince Lactam is essential for the synthesis of stereochemically defined carbocyclic nucleosides.[3] Enzymatic kinetic resolution is an efficient method to separate the enantiomers.[3]
Methodology:
-
Enzyme: A suitable γ-lactamase is employed to selectively hydrolyze one enantiomer of the racemic Vince Lactam.
-
Reaction Conditions: The racemic Vince Lactam is incubated with the γ-lactamase in an appropriate buffer system at a controlled pH and temperature.
-
Work-up and Purification: After the desired conversion is reached, the unreacted, optically pure Vince Lactam is separated from the hydrolyzed product by extraction or chromatography.
Protection of the Amine Group of (-)-Vince Lactam
Protection of the secondary amine in Vince Lactam is critical to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group.
Methodology:
-
Dissolution: Dissolve (-)-Vince Lactam in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water.
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc)₂O and a base, such as triethylamine (TEA) or sodium bicarbonate.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Extract the Boc-protected Vince Lactam with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Reduction of N-Boc-(-)-Vince Lactam
The lactam functionality in the protected Vince Lactam is reduced to the corresponding amino alcohol to form the carbocyclic core.
Methodology:
-
Dissolution: Dissolve N-Boc-(-)-Vince Lactam in a suitable solvent, such as methanol or ethanol.
-
Reduction: Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Reaction: Stir the reaction mixture at 0 °C and then allow it to warm to room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction by the addition of water or a weak acid. Remove the solvent under reduced pressure and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting N-Boc-protected amino alcohol can be purified by column chromatography.
Mitsunobu Coupling of the Carbocyclic Core with a Nucleobase
The Mitsunobu reaction is a powerful method for the stereospecific coupling of the carbocyclic amino alcohol with a nucleobase, such as 6-chloropurine, which serves as a precursor to various purine nucleosides.
Methodology:
-
Azeotropic Distillation: Azeotropically remove water from the N-Boc-protected amino alcohol by co-evaporation with toluene.
-
Reaction Setup: Dissolve the dried amino alcohol, the nucleobase (e.g., 6-chloropurine), and triphenylphosphine (PPh₃) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Mitsunobu Reagent Addition: Cool the solution to 0 °C and add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF dropwise.
-
Reaction: Stir the reaction at 0 °C and then allow it to warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction and remove the solvent. The crude product is then purified by column chromatography to isolate the desired N-9 coupled product.
Deprotection of the Carbocyclic Nucleoside
The final step is the removal of the Boc protecting group to yield the target carbocyclic nucleoside.
Methodology:
-
Acidic Hydrolysis: Dissolve the Boc-protected carbocyclic nucleoside in a suitable solvent, such as dichloromethane (DCM) or methanol.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Reaction: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Work-up: Neutralize the reaction mixture and remove the solvent under reduced pressure. The final product can be purified by crystallization or chromatography.
Quantitative Data
| Step No. | Reaction | Key Reagents | Typical Yield (%) | Stereoselectivity |
| 1 | Enzymatic Kinetic Resolution | γ-lactamase | >45% for desired enantiomer | High (enantiomeric excess often >99%) |
| 2 | Boc Protection | (Boc)₂O, TEA | >95% | Not Applicable |
| 3 | Lactam Reduction | NaBH₄ | 85-95% | High (retention of stereochemistry) |
| 4 | Mitsunobu Coupling | PPh₃, DEAD/DIAD, 6-chloropurine | 60-85% | High (predominantly N-9 regioisomer with inversion of stereochemistry at the alcohol center) |
| 5 | Boc Deprotection | TFA or HCl | >90% | Not Applicable |
Visualizations
Caption: Synthetic pathway from Vince Lactam to carbocyclic nucleosides.
Alternative Synthetic Route: Ozonolysis and Reductive Amination
A powerful alternative for modifying the Vince Lactam scaffold involves the oxidative cleavage of the carbon-carbon double bond.[1]
Caption: Ozonolysis and reductive amination of Vince Lactam.
This alternative pathway, starting with ozonolysis to generate a diformyl intermediate, followed by a double reductive amination, allows for the synthesis of diverse nitrogen-containing heterocyclic scaffolds.[1] This method provides access to a broader range of carbocyclic nucleoside analogues with potential applications in drug discovery.[1]
Conclusion
Vince Lactam continues to be a cornerstone in the synthesis of carbocyclic nucleosides, providing an efficient and stereocontrolled route to these medicinally important compounds. The protocols and data presented here offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and exploration of novel carbocyclic nucleoside analogues as potential therapeutic agents. The versatility of Vince Lactam ensures its continued relevance in the ongoing quest for new and effective antiviral and anticancer drugs.
References
The Versatile Scaffold: 2-Azabicyclo[2.2.1]hept-5-ene in Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The rigid, bicyclic framework of 2-azabicyclo[2.2.1]hept-5-ene has proven to be a valuable and versatile starting material in the stereoselective synthesis of a variety of alkaloids and related bioactive molecules. Its conformational constraints and reactive olefin functionality allow for a range of chemical transformations, providing access to complex molecular architectures. This document outlines key applications and detailed protocols for the use of this scaffold in the synthesis of prominent alkaloids, most notably epibatidine and its analogues.
Application Notes
The primary utility of this compound and its derivatives in alkaloid synthesis stems from its role as a chiral building block. The bicyclic system serves as a scaffold to control stereochemistry during the introduction of various substituents. Key synthetic strategies employed include:
-
Aza Diels-Alder Reactions: This is a fundamental approach to construct the this compound core itself. The reaction between cyclopentadiene and an imine dienophile establishes the bicyclic framework, often with a degree of stereocontrol that can be influenced by chiral auxiliaries.[1]
-
Radical Rearrangements: Novel strategies involving free-radical induced rearrangements of related precursors can lead to the formation of substituted 2-azabicyclo[2.2.1]hept-5-enes, providing an alternative route to functionalized scaffolds.[2][3]
-
Domino-Heck Reactions: Palladium-catalyzed hydroarylation of N-protected this compound has been shown to be a high-yield method for the synthesis of aryl- and heteroaryl-substituted analogues of epibatidine.[4]
-
Ring-Opening Metathesis Polymerization (ROMP): The strained double bond within the bicyclic system makes it a suitable monomer for ROMP, opening avenues for the synthesis of polymers with unique repeating bicyclic units, which can be further functionalized.[5][6]
A significant portion of research in this area has focused on the synthesis of epibatidine, a potent analgesic alkaloid isolated from the skin of the Ecuadorian poison frog.[7] The 2-azabicyclo[2.2.1]heptane skeleton forms the core of epibatidine, and numerous synthetic routes have been developed to access this alkaloid and a wide array of its analogues in an effort to separate its analgesic properties from its high toxicity.[7][8]
Key Synthetic Transformations & Quantitative Data
The following tables summarize quantitative data for key reactions involving the this compound scaffold in the synthesis of epibatidine analogues and other related structures.
Table 1: Synthesis of N-Benzoyl-2-azabicyclo[2.2.1]hept-5-ene
| Reactants | Reagents & Conditions | Product | Yield | Reference |
| Cyclopentadiene, Ammonium chloride, 36% aq. Formaldehyde, Methanol | 1. Stir overnight at r.t. 2. Benzoyl chloride, 10% NaOH | N-Benzoyl-2-azabicyclo[2.2.1]hept-5-ene | Good | [4] |
| Cyclopentadiene, Benzylamine hydrochloride, 37% aq. Formaldehyde, Ethanol | Stir at r.t. for 9 hours | 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene | 81% | [9] |
Table 2: Domino-Heck Reactions of N-Benzoyl-2-azabicyclo[2.2.1]hept-5-ene
| Aryl/Heteroaryl Halide | Catalyst & Ligand | Product(s) | Yield (Total) | Reference |
| Iodobenzene | Pd(OAc)₂, PPh₃ | N-Benzoyl-5-exo-phenyl-2-azabicyclo[2.2.1]heptane | - | [4] |
| 2-Iodothiophene | Pd(OAc)₂, PPh₃ | N-Benzoyl-5-exo-(2-thienyl)- & N-Benzoyl-6-exo-(2-thienyl)-2-azabicyclo[2.2.1]heptane | - | [4] |
| 2-Chloro-5-iodopyridine | Pd(OAc)₂, AsPh₃ | N-Benzoyl-5-exo-(2-chloro-5-pyridinyl)- & N-Benzoyl-6-exo-(2-chloro-5-pyridinyl)-2-azabicyclo[2.2.1]heptane | High | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzoyl-2-azabicyclo[2.2.1]hept-5-ene[4]
Materials:
-
Freshly distilled cyclopentadiene
-
Ammonium chloride (NH₄Cl)
-
36% aqueous formaldehyde
-
Methanol (MeOH)
-
Diethyl ether
-
10% Sodium hydroxide (NaOH) solution
-
Benzoyl chloride
Procedure:
-
To a solution of NH₄Cl (1.325 g, 25 mmol) and 36% aqueous formaldehyde (2.6 mL, 35 mmol) in MeOH (5 mL), add freshly distilled cyclopentadiene (4 mL, 50 mmol).
-
Stir the reaction mixture overnight at room temperature. The solution will turn a light yellow.
-
Dilute the resulting solution with an equal volume of water and wash with diethyl ether (2 x 15 mL).
-
To the aqueous extract, add 10% NaOH (5 mL) and then add benzoyl chloride (2.10 g, 10 mmol) dropwise over 10 minutes at room temperature.
-
Allow the mixture to stir for 2 hours.
-
The product, N-benzoyl-2-azabicyclo[2.2.1]hept-5-ene, can then be extracted and purified using standard laboratory techniques.
Protocol 2: Domino-Heck Reaction for the Synthesis of Epibatidine Analogues[4]
Materials:
-
N-Benzoyl-2-azabicyclo[2.2.1]hept-5-ene
-
Aryl or heteroaryl halide (e.g., 2-chloro-5-iodopyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylarsine (AsPh₃)
-
Formic acid
-
Triethylamine
-
Acetonitrile
Procedure:
-
In a suitable reaction vessel, combine N-benzoyl-2-azabicyclo[2.2.1]hept-5-ene, the aryl or heteroaryl halide, Pd(OAc)₂, and AsPh₃ in acetonitrile.
-
Add formic acid and triethylamine to the mixture.
-
Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and work up accordingly. The products, which are regioisomeric aryl- or heteroaryl-substituted 2-azabicyclo[2.2.1]heptanes, can be separated by column chromatography.
Visualizations
Caption: Synthetic pathway to epibatidine analogues.
Caption: Radical rearrangement for substituted azabicycles.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Epibatidine Alkaloid Chemistry: 5. Domino-Heck Reactions of Azabicyclic and Tricyclic Systems [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine | 93798-22-2 | Benchchem [benchchem.com]
- 7. figshare.le.ac.uk [figshare.le.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Vince Lactam in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, in medicinal chemistry. It serves as a valuable chiral building block for the synthesis of a variety of therapeutic agents, most notably antiviral drugs. These notes include detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate research and development in this field.
Introduction
Vince Lactam is a strained bicyclic lactam that has become an indispensable tool in asymmetric synthesis. Its rigid structure and the presence of a reactive olefinic bond allow for highly stereocontrolled functionalization, making it an ideal starting material for the synthesis of complex chiral molecules. Its most significant contribution to medicinal chemistry is as a key precursor for a class of carbocyclic nucleoside analogues that exhibit potent antiviral activity.
Key Applications in Drug Synthesis
Vince Lactam is a cornerstone in the synthesis of several commercially successful antiviral drugs. Its primary applications are in the development of agents targeting HIV and influenza viruses.
Antiviral Agents
The enantiomerically pure (-)-Vince Lactam is the crucial starting material for the synthesis of the anti-HIV drugs Abacavir and Carbovir .[1][2] These drugs are carbocyclic 2'-deoxyguanosine analogues that act as reverse transcriptase inhibitors, terminating the viral DNA chain elongation.
Vince Lactam is also a key intermediate in the synthesis of the neuraminidase inhibitor Peramivir , which is used to treat influenza A and B infections.[3][4] Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells, and its inhibition prevents the spread of the virus.
Quantitative Data Summary
The following tables summarize the biological activity of drugs synthesized from Vince Lactam.
Table 1: Anti-HIV Activity of Abacavir and Carbovir
| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Abacavir | HIV-1 (Wild-type) | MT-4 | 4.0[5] | 160 (CEM cells)[5] | 40 |
| HIV-1 (Clinical Isolates) | 0.26[5] | 140 (CD4+ CEM cells)[5] | 538 | ||
| HIV-1 IIIB | 3.7 - 5.8 | ||||
| HIV-1 BaL | 0.07 - 1.0 | ||||
| Carbovir | HIV |
IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC₅₀/IC₅₀) is a measure of the drug's therapeutic window.
Table 2: Anti-Influenza Activity of Peramivir
| Virus Strain | IC₅₀ (nM) |
| Influenza A(H1N1)pdm09 | 31.3 ± 10.3[6] |
| Influenza A(H3N2) | Not specified |
| Influenza B | 0.74 ± 0.33[6] |
IC₅₀ values represent the concentration of Peramivir required to inhibit 50% of the neuraminidase enzyme activity.[1]
Experimental Protocols
This section provides detailed protocols for the key experimental procedures involving Vince Lactam.
Enzymatic Kinetic Resolution of (±)-Vince Lactam
The separation of racemic Vince Lactam into its enantiomers is a critical step, as only the (-)-enantiomer is active in the synthesis of Abacavir and Carbovir. Enzymatic kinetic resolution is the most efficient method for this purpose.
a) Using Lipase (Lipolase)
This protocol describes the kinetic resolution of racemic Vince Lactam using Lipolase.
Materials:
-
(±)-Vince Lactam
-
Lipolase (or other suitable lipase, e.g., from Pseudomonas cepacia)
-
Diisopropyl ether
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of racemic (±)-Vince lactam (1.0 g, 9.16 mmol) in diisopropyl ether (50 mL) at 60°C, add water (82.4 µL, 4.58 mmol).[7]
-
Add Lipolase (1.5 g) to the mixture.[7]
-
Stir the reaction mixture at 60°C and monitor the reaction progress by chiral HPLC. The reaction typically reaches ~50% conversion in 4-6 hours.[7]
-
Upon reaching approximately 50% conversion, cool the reaction mixture to room temperature and filter off the enzyme.[7]
-
Wash the enzyme with ethyl acetate.[7]
-
The filtrate contains the unreacted (-)-(1R,4S)-Vince lactam. The aqueous phase contains the hydrolyzed (+)-(1S,4R)-amino acid. Separate the layers.[7]
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (-)-(1R,4S)-Vince lactam.[7]
-
The enantiomeric excess (ee) of the recovered lactam should be >99% as determined by chiral HPLC analysis.[7]
b) Using (+)-γ-Lactamase
This protocol outlines the resolution using a (+)-γ-lactamase from Bradyrhizobium japonicum USDA 6.
Materials:
-
(±)-Vince Lactam
-
Whole cells of E. coli overexpressing the recombinant (+)-γ-lactamase
-
Phosphate buffer (50 mM, pH 7.0)
-
Ethyl acetate
Procedure:
-
Prepare a 100 mM solution of racemic Vince Lactam in 50 mM phosphate buffer (pH 7.0).[6]
-
Add wet recombinant E. coli cells (7 mg) to 500 µL of the substrate solution. Use an E. coli wild-type strain as a negative control.
-
Incubate the reaction solution at 37°C for 24 hours.[8]
-
Extract the reaction solution with 200 µL of ethyl acetate.[8]
-
Analyze the organic phase by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining (-)-Vince Lactam. A conversion of approximately 49% and an ee of >99% for the (-)-enantiomer can be expected.[6]
Synthesis of (-)-Carbovir from (-)-Vince Lactam
This multi-step synthesis transforms the chiral (-)-Vince Lactam into the potent anti-HIV agent, Carbovir.
Step 2.1: Synthesis of (-)-Cyclopentenyl Aminoalcohol
Materials:
-
(-)-(1R,4S)-Vince Lactam
-
Methanolic HCl
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate
Procedure:
-
Dissolve (-)-(1R,4S)-Vince lactam in methanolic HCl and stir at room temperature to effect the ring opening to the corresponding amino ester.[7]
-
After completion of the reaction (monitored by TLC), neutralize the solution and extract the amino ester.
-
To a solution of the crude amino ester in anhydrous THF, slowly add a suspension of LiAlH₄ in THF at 0°C.[7]
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to give the crude (-)-cyclopentenyl aminoalcohol.[7]
Step 2.2: Synthesis of (-)-2-Amino-6-chloropurine Carbocyclic Analog
Materials:
-
(-)-Cyclopentenyl aminoalcohol
-
2,4-Diamino-6-chloropyrimidine
-
Triethylamine
-
n-Butanol
Procedure:
-
A solution of the (-)-cyclopentenyl aminoalcohol and 2,4-diamino-6-chloropyrimidine in n-butanol containing triethylamine is heated at reflux.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to give the desired carbocyclic analog.
Step 2.3: Hydrolysis to (-)-Carbovir
Materials:
-
(-)-2-Amino-6-chloropurine Carbocyclic Analog
-
Formic acid (88%)
Procedure:
-
Heat a solution of the (-)-2-amino-6-chloropurine carbocyclic analog in 88% formic acid at reflux.[7]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize with a suitable base.
-
The crude product is then purified by crystallization to afford (-)-Carbovir.
Synthesis of Abacavir from (-)-Vince Lactam
The synthesis of Abacavir follows a similar pathway to Carbovir, with a final step to introduce the cyclopropylamino group.
Step 3.1: Synthesis of ((1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-enyl)methanol
This intermediate is synthesized from (-)-Vince Lactam following a similar procedure as for the Carbovir intermediate (Steps 2.1 and 2.2).
Step 3.2: Synthesis of Abacavir
Materials:
-
((1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-enyl)methanol
-
Cyclopropylamine
-
Triethylamine
-
n-Butanol or Isopropyl alcohol
Procedure:
-
A mixture of ((1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-enyl)methanol, cyclopropylamine, and triethylamine in n-butanol or isopropyl alcohol is heated at reflux.[9]
-
The reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography or crystallization to yield Abacavir. A yield of 77-97% can be achieved in the final deprotection and salt formation step.
Synthesis of Peramivir from (±)-Vince Lactam
This eight-step synthesis transforms racemic Vince Lactam into the influenza neuraminidase inhibitor, Peramivir, with a reported total yield of up to 52.7%.[6]
Step 4.1: Ring Opening of Vince Lactam
Reaction: Vince lactam is treated with anhydrous methanol and dry hydrogen chloride gas to yield Methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride.
Step 4.2: Boc Protection
Reaction: The amino group of the product from Step 4.1 is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and sodium bicarbonate.
Step 4.3: Preparation of 2-Ethylbutyraldehyde Oxime
Reaction: 2-Ethylbutyraldehyde is converted to its corresponding oxime.
Step 4.4: 1,3-Dipolar Cycloaddition
Reaction: The N-Boc protected cyclopentene intermediate undergoes a 1,3-dipolar cycloaddition with the in-situ generated nitrile oxide from 2-ethylbutyraldehyde oxime, catalyzed by activated sodium hypochlorite, to yield the isoxazolidine intermediate.[6] This step proceeds with yields of 61-68%.[7]
Step 4.5: Reductive Cleavage of the Isoxazolidine Ring
Reaction: The isoxazolidine ring is reductively cleaved using palladium on carbon (Pd/C) and hydrogen gas or a mixture of sodium borohydride (NaBH₄) and nickel(II) chloride (NiCl₂).[6][7]
Step 4.6: Acetylation
Reaction: The newly formed primary amino group is acetylated using acetic anhydride.
Step 4.7: Guanidinylation
Reaction: The guanidinium group is introduced by reacting the deprotected amine with N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea in the presence of mercuric chloride.[6] An alternative, greener method uses chloroformamidine hydrochloride.[7]
Step 4.8: Final Hydrolysis and Deprotection
Reaction: The ester and Boc protecting groups are removed to yield the final product, Peramivir. This is achieved by hydrolysis with sodium hydroxide followed by treatment with trifluoroacetic acid.[6]
Visual Diagrams
The following diagrams illustrate the key synthetic pathways and workflows described in this document.
Conclusion
Vince Lactam is a versatile and powerful chiral building block in medicinal chemistry, enabling the efficient and stereoselective synthesis of important antiviral drugs. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new therapeutic agents based on this remarkable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peramivir (BCX-1812, RWJ-270201): potential new therapy for influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metal-Catalyzed Reactions of 2-Azabicyclo[2.2.1]hept-5-en-3-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key metal-catalyzed reactions involving 2-azabicyclo[2.2.1]hept-5-en-3-one, a versatile building block in the synthesis of carbocyclic nucleoside analogues and other biologically active compounds. The protocols detailed below offer starting points for the functionalization of this important scaffold.
Palladium-Catalyzed Hydroarylation (Reductive Heck Reaction)
Palladium-catalyzed hydroarylation provides a direct method for the C-C bond formation at the olefinic positions of 2-azabicyclo[2.2.1]hept-5-en-3-one derivatives. This reaction is valuable for the synthesis of analogues of epibatidine and other compounds with potential therapeutic applications.
Quantitative Data Summary
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) | Ref. |
| 1 | Iodobenzene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 85 | |
| 2 | 4-Iodoanisole | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 78 | |
| 3 | 3-Iodopyridine | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 72 | |
| 4 | 2-Iodothiophene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 65 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Hydroarylation of N-Benzoyl-2-azabicyclo[2.2.1]hept-5-ene
Note: This protocol is for the N-benzoyl derivative. For the parent lactam, similar conditions can be applied, although optimization of the base and solvent may be necessary.
Materials:
-
N-Benzoyl-2-azabicyclo[2.2.1]hept-5-ene
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).
-
Add anhydrous DMF to dissolve the catalyst and ligand.
-
Add N-benzoyl-2-azabicyclo[2.2.1]hept-5-ene (1.0 equiv), the corresponding aryl iodide (1.2 equiv), and Et₃N (2.0 equiv).
-
Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired hydroarylated product.
Reaction Workflow
Rhodium-Catalyzed Arylation with Arylboronic Acids
Rhodium catalysis enables the arylation of 2-azabicyclo[2.2.1]hept-5-en-3-one with arylboronic acids, often accelerated by microwave irradiation.[1] This method provides access to C5- and C6-arylated bicyclic lactams.
Quantitative Data Summary[1]
| Entry | N-Substituent | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) (exo/endo) | Ref. |
| 1 | Benzyl | Phenylboronic acid | [Rh(cod)Cl]₂ | KOH | MeOH/H₂O | 72 (60:40) | [1] |
| 2 | Benzyl | 4-Methoxyphenylboronic acid | [Rh(cod)Cl]₂ | KOH | MeOH/H₂O | 85 (55:45) | [1] |
| 3 | H | Phenylboronic acid | [Rh(cod)Cl]₂ | KOH | MeOH/H₂O | 65 (exo only) | [1] |
| 4 | Boc | Phenylboronic acid | [Rh(cod)Cl]₂ | KOH | MeOH/H₂O | 58 (62:38) | [1] |
Experimental Protocol: Rhodium-Catalyzed Arylation of N-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one under Microwave Irradiation[1]
Materials:
-
N-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one
-
Arylboronic acid
-
[Rh(cod)Cl]₂
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine N-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 equiv), arylboronic acid (1.5 equiv), [Rh(cod)Cl]₂ (5 mol%), and KOH (2.0 equiv).[1]
-
Add a mixture of MeOH and H₂O (e.g., 4:1) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 70-100 °C) for a specified time (e.g., 10-30 minutes).[1]
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the arylated products.
Reaction Pathway
Ruthenium-Catalyzed Ring-Opening Metathesis Polymerization (ROMP)
Ruthenium-based catalysts are highly effective for the ring-opening metathesis polymerization (ROMP) of strained cyclic olefins like 2-azabicyclo[2.2.1]hept-5-en-3-one derivatives. This reaction produces polymers with the lactam functionality incorporated into the polymer backbone.
Quantitative Data Summary[2]
| Entry | Monomer (N-Substituent) | Catalyst | Solvent | Conversion (%) | Polymer Tacticity | Ref. |
| 1 | Boc | Grubbs' 2nd Gen. | CH₂Cl₂ | >98 | - | [2] |
| 2 | Benzyl | Grubbs' 2nd Gen. | CH₂Cl₂ | >98 | - | [2] |
| 3 | TMS | Grubbs' 2nd Gen. | CH₂Cl₂ | >98 | - | [2] |
| 4 | Boc | Mo-based catalyst | Toluene | >98 | cis-isotactic | [2] |
Note: Unprotected Vince lactam is often not readily polymerized by many common ROMP catalysts.[2]
Experimental Protocol: ROMP of N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one[2]
Materials:
-
N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one
-
Grubbs' second-generation catalyst
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
In a glovebox, dissolve N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one in anhydrous CH₂Cl₂.
-
In a separate vial, dissolve Grubbs' second-generation catalyst (e.g., 0.5-1 mol%) in a small amount of anhydrous CH₂Cl₂.
-
Add the catalyst solution to the monomer solution with stirring.
-
Allow the reaction to proceed at room temperature for the desired time (typically 1-2 hours), during which the solution may become viscous.
-
Quench the polymerization by adding a few drops of ethyl vinyl ether and stir for an additional 20-30 minutes.
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Logical Relationship of ROMP
Copper-Catalyzed Enantioselective Radical Cyclization
Copper catalysis can be employed for the enantioselective radical desymmetrizing cyclization of cyclopentene derivatives to afford chiral 2-azabicyclo[2.2.1]heptan-3-ones. This method is particularly useful for creating multiple stereocenters with high control.[3][4]
Quantitative Data Summary[3][4]
| Entry | Substrate | Catalyst System | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Ref. |
| 1 | N-(Cyclopent-3-en-1-yl)acrylamide | Cu(OAc)₂ / Chiral Ligand | 85 | >20:1 | 95 | [3][4] |
| 2 | N-(4-Methylcyclopent-3-en-1-yl)acrylamide | Cu(OAc)₂ / Chiral Ligand | 78 | >20:1 | 92 | [3][4] |
| 3 | N-(4-Phenylcyclopent-3-en-1-yl)acrylamide | Cu(OAc)₂ / Chiral Ligand | 82 | 15:1 | 96 | [3][4] |
Experimental Protocol: Copper-Catalyzed Enantioselective Radical Peroxidation-Amination[3][4]
Note: This protocol describes the synthesis of the saturated bicyclic lactam system from a cyclopentene precursor.
Materials:
-
Substituted N-cyclopentenyl amide
-
Copper(I) salt (e.g., CuOAc)
-
Chiral ligand (e.g., a chiral bisoxazoline)
-
Peroxide initiator (e.g., di-tert-butyl peroxide)
-
Anhydrous solvent (e.g., toluene or chlorobenzene)
Procedure:
-
To an oven-dried reaction vessel, add the copper(I) salt (10 mol%) and the chiral ligand (11 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, followed by the N-cyclopentenyl amide substrate (1.0 equiv).
-
Add the peroxide initiator (1.5 equiv).
-
Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral 2-azabicyclo[2.2.1]heptan-3-one.
Signaling Pathway for Stereocontrol
Nickel-Copper Co-Catalyzed C(sp²)-N Cross-Coupling
A dual nickel-copper catalytic system can be utilized for the C(sp²)-N cross-coupling of vinyl halides with bridged amides like Vince lactam derivatives. This provides a route to N-alkenyl-2-azabicyclo[2.2.1]hept-5-en-3-ones.
Quantitative Data Summary
| Entry | Amide | Vinyl Halide | Ni Catalyst | Cu Catalyst | Base | Solvent | Yield (%) |
| 1 | Vince Lactam | (E)-β-Bromostyrene | Ni(acac)₂ | CuI | Cs₂CO₃ | NMP | 88 |
| 2 | Vince Lactam | (Z)-β-Bromostyrene | Ni(acac)₂ | CuI | Cs₂CO₃ | NMP | 0 (1,3-diyne formed) |
| 3 | Pyrrolidinone | (E)-β-Bromostyrene | Ni(acac)₂ | CuI | Cs₂CO₃ | NMP | 92 |
Experimental Protocol: Ni/Cu-Catalyzed N-Vinylation of Vince Lactam
Materials:
-
2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
-
(E)-β-Bromostyrene
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
Procedure:
-
In a glovebox or under an inert atmosphere, add the amide (1.0 equiv), Ni(acac)₂ (10 mol%), CuI (10 mol%), and Cs₂CO₃ (2.0 equiv) to a reaction tube.
-
Add anhydrous NMP, followed by the vinyl halide (1.2 equiv).
-
Seal the tube and heat the reaction mixture at 110 °C with stirring for the required time (e.g., 12-24 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Ni/Cu Co-Catalysis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene and Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azabicyclo[2.2.1]hept-5-ene and its derivatives. The information is presented in a practical question-and-answer format to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Q1: My Diels-Alder reaction with cyclopentadiene and a sulfonyl cyanide is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this reaction are a frequent issue. Here are several factors to investigate:
-
Purity of Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature. It is crucial to use freshly cracked dicyclopentadiene for the reaction. Dimerization reduces the concentration of the active diene, leading to lower conversion.[1]
-
Stability of the Dienophile: Certain dienophiles, like p-toluenesulfonyl cyanide, are known to be explosive and may decompose, reducing their effective concentration.[2] Methanesulfonyl cyanide is a more stable alternative.
-
Reaction Temperature: The Diels-Alder reaction temperature can significantly influence the yield. For the reaction with methanesulfonyl cyanide, temperatures ranging from -20°C to room temperature have been shown to be effective.[2] For more sensitive substrates, such as those in asymmetric syntheses, temperatures as low as -78°C are often required.[3]
-
Stability of the Intermediate: The initial Diels-Alder adduct, such as 3-methanesulfonyl-2-aza-bicyclo[2.2.1]hepta-2,5-diene, can be unstable.[2][4] It is often preferable to proceed with the subsequent hydrolysis step without isolating the intermediate to prevent decomposition.[2][4]
-
Hydrolysis Conditions: The efficiency of the hydrolytic cleavage of the sulfonyl group is critical for the final product yield. Acid-catalyzed hydrolysis, for instance with acetic acid in water, has been reported to give good results.[2]
Q2: I am attempting an aza-Diels-Alder reaction with an in-situ generated imine, and the yield of my N-substituted this compound is poor. What should I check?
A2: The in-situ generation of iminium ions for aza-Diels-Alder reactions (the Grieco protocol) can be high-yielding, but several parameters need to be controlled:
-
pH of the Reaction Medium: The formation of the iminium ion is pH-dependent. The reaction is typically carried out in an aqueous medium under Mannich conditions.[1] Ensure the pH is suitable for both iminium ion formation and stability.
-
Stoichiometry of Reagents: The stoichiometry of the amine hydrochloride salt, formaldehyde (or another aldehyde), and cyclopentadiene is crucial. An excess of one reagent may lead to side reactions.
-
Reaction Time and Temperature: These reactions are often run at room temperature for several hours.[1] Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times might lead to product degradation or side reactions.
-
Product Isolation and Purification: The workup procedure is critical. For basic amine products, neutralization is required. In some cases, low yields have been reported after neutralization with sodium hydroxide, possibly due to dimerization or other degradation pathways of the free amine.[1] Careful extraction and purification are necessary to isolate the product before it degrades.
Issue 2: Product Purification and Side Reactions
Q3: I am having difficulty purifying my 2-azabicyclo[2.2.1]hept-5-en-3-one product. What are the common impurities?
A3: Common impurities can include:
-
Unreacted Starting Materials: If the reaction did not go to completion, you might have residual cyclopentadiene (or its dimer) and the sulfonyl cyanide derivative.
-
Byproducts from Hydrolysis: In the case of sulfonyl cyanide routes, byproducts from the hydrolysis of the sulfonyl group, such as p-tolylsulfinyl-p-tolylsulfone when using p-toluenesulfonyl cyanide, can be a significant impurity.[2]
-
Polymeric Material: Cyclopentadiene can polymerize, especially under acidic conditions or at elevated temperatures.
-
Stereoisomers: Aza-Diels-Alder reactions can produce both endo and exo isomers. While the exo isomer is often favored, the endo isomer can be a significant impurity that may be difficult to separate.[3]
Purification is typically achieved by column chromatography on silica gel or recrystallization.[3][5]
Q4: My aza-Diels-Alder reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A4: Achieving high stereoselectivity is a common challenge. Consider the following strategies:
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to either the imine or the dienophile can induce high diastereoselectivity. For example, using a chiral phenylethylamine to form the imine has been shown to produce single diastereomers.[3]
-
Lewis Acid Catalysis: Lewis acids can enhance the rate and stereoselectivity of Diels-Alder reactions. They coordinate to the dienophile, lowering its LUMO energy and potentially locking it into a conformation that favors one stereochemical outcome.[3] Common Lewis acids for this purpose include BF₃·Et₂O.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78°C) generally increases the stereoselectivity of cycloaddition reactions by favoring the kinetically controlled product.[3]
Data Presentation
Table 1: Comparison of Reported Yields for Different Synthetic Routes to this compound Derivatives
| Synthetic Route | Dienophile/Imine Precursor | Product | Reported Yield | Reference |
| Diels-Alder / Hydrolysis | Chlorosulfonyl isocyanate | 2-Azabicyclo[2.2.1]hept-5-en-3-one | 27.5% | [2] |
| Diels-Alder / Hydrolysis | p-Toluenesulfonyl cyanide | 2-Azabicyclo[2.2.1]hept-5-en-3-one | Not specified, but noted to have byproduct issues | [2] |
| Diels-Alder / Hydrolysis | Methanesulfonyl cyanide | 2-Azabicyclo[2.2.1]hept-5-en-3-one | 70% | [2] |
| Aza-Diels-Alder | Benzylamine HCl / Formaldehyde | 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene | 81% | [1] |
| Asymmetric Aza-Diels-Alder | (-)-8-phenylmenthyl (R)-N-phenylethylimino glyoxylate | (1S, 3exo)-adduct | 79% | [3] |
| Asymmetric Aza-Diels-Alder | (+)-8-phenylneomenthyl (S)-N-phenylethylimino glyoxylate | (1R, 3exo)-adduct | 76% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one via Methanesulfonyl Cyanide (Yield: 70%) [2]
-
Diels-Alder Reaction:
-
Dissolve 10.51 g (100 mmol) of methanesulfonyl cyanide in 30 ml of dichloromethane in a reaction vessel.
-
Cool the solution to -20°C.
-
Add 7.93 g (120 mmol) of freshly cracked cyclopentadiene to the solution over 5 minutes.
-
Stir the colorless solution at room temperature for 2 hours.
-
-
In-situ Hydrolysis:
-
To the reaction mixture containing the crude Diels-Alder adduct, add 6 ml of acetic acid.
-
Add 60 ml of water over 1 minute.
-
Neutralize the mixture with a 30% sodium hydroxide solution to a pH of approximately 8.
-
-
Workup and Purification:
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase three times with 25 ml of dichloromethane each.
-
Combine the organic phases and dry over MgSO₄.
-
Filter and evaporate the solvent to dryness.
-
Dry the resulting colorless solid residue at 30°C under reduced pressure.
-
Protocol 2: Synthesis of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene (Grieco Protocol, Yield: 81%) [1]
-
Reaction Setup:
-
In a suitable reaction vessel, combine benzylamine hydrochloride, an aqueous solution of formaldehyde, and freshly cracked cyclopentadiene. The exact stoichiometry should be based on the literature procedure.
-
The reaction is typically run in an aqueous medium.
-
-
Aza-Diels-Alder Reaction:
-
Stir the reaction mixture at room temperature for 9 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, perform a suitable workup to isolate the crude product. This may involve basification and extraction with an organic solvent.
-
Purify the crude product by column chromatography to obtain the pure 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 5. bip.pwr.edu.pl [bip.pwr.edu.pl]
Technical Support Center: Enantioselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 2-Azabicyclo[2.2.1]hept-5-ene and its derivatives, such as the crucial intermediate Vince lactam.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, categorized by the synthetic methodology.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a cornerstone for constructing the this compound framework. However, achieving high yield and stereoselectivity can be challenging.
Issue 1: Low or No Product Yield
Question: My aza-Diels-Alder reaction between cyclopentadiene and an imine is giving a low yield or no product at all. What are the possible causes and solutions?
Answer:
Low yields in aza-Diels-Alder reactions can stem from several factors related to reactants, catalysts, and reaction conditions. Here is a systematic troubleshooting approach:
-
Reactant Quality:
-
Imine Stability: Imines, especially those generated in situ, can be unstable. Verify the purity and stability of your imine using techniques like NMR or IR spectroscopy before use.
-
Diene Conformation: Acyclic dienes must adopt an s-cis conformation for the reaction to occur. Bulky substituents can disfavor this conformation. For the synthesis of this compound, freshly cracked cyclopentadiene should be used as it readily exists in the required s-cis conformation. Dimerization of cyclopentadiene at room temperature can reduce the concentration of the reactive monomer.
-
-
Catalyst Performance:
-
Lewis Acid Catalysis: Many aza-Diels-Alder reactions require a Lewis acid catalyst to activate the imine dienophile.[1] If you are not using a catalyst, consider adding one. Common Lewis acids include BF₃·OEt₂, TiCl₄, and AlCl₃.[2][3]
-
Catalyst Choice and Loading: The choice of Lewis acid and its concentration are critical. If you are already using a catalyst, consider screening other Lewis acids or optimizing the catalyst loading.
-
-
Reaction Conditions:
-
Temperature: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, leading to product decomposition.[4] It is often necessary to run the reaction at lower temperatures (e.g., -78 °C to room temperature) to favor the desired product, especially when using a catalyst.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Screen a range of solvents with varying polarities, such as dichloromethane, toluene, and diethyl ether.
-
Troubleshooting Flowchart for Low Yield in Aza-Diels-Alder Reaction
Caption: A logical workflow for troubleshooting low yields in aza-Diels-Alder reactions.
Issue 2: Poor Enantioselectivity or Diastereoselectivity (endo/exo ratio)
Question: I am obtaining my this compound product as a racemic mixture or with a poor endo/exo ratio. How can I improve the stereoselectivity?
Answer:
Controlling stereoselectivity is a primary challenge in this synthesis. Here are key strategies to improve enantiomeric excess (ee) and diastereomeric ratio (dr):
-
Chiral Auxiliaries: The use of a chiral auxiliary attached to the imine is a common and effective strategy to induce facial selectivity. The choice of auxiliary can significantly impact the diastereoselectivity. For instance, (−)-8-phenylmenthol and (+)-8-phenylneomenthol have been used as chiral auxiliaries on glyoxylate-derived imines to achieve high exo selectivity.[5]
Chiral Auxiliary Combination (Glyoxylate-Imine) Diastereomeric Ratio (exo:endo) Reference (-)-8-phenylmenthyl with (R)-1-phenylethylamine Single adduct obtained [5] (+)-8-phenylneomenthyl with (S)-1-phenylethylamine Single adduct obtained [5] -
Chiral Catalysts:
-
Chiral Lewis Acids: Employing a chiral Lewis acid can catalyze the reaction enantioselectively. A variety of chiral ligands can be complexed with metal-based Lewis acids (e.g., copper, boron complexes) to create an asymmetric catalytic environment.[6]
-
Chiral Brønsted Acids: Chiral phosphoric acids have emerged as effective organocatalysts for aza-Diels-Alder reactions, promoting high enantioselectivity under mild conditions.[7]
Catalyst Type Typical Enantiomeric Excess (ee) Reference BINOL-derived phosphoric acid up to 99% [7] Chiral Boron Complex up to 97% [6] -
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Lewis Acid Influence: The choice of Lewis acid can influence the endo/exo selectivity. Lewis acids can coordinate to the dienophile, altering its electronic properties and steric profile, which in turn affects the preferred transition state geometry.[2][8] While the endo product is often kinetically favored in standard Diels-Alder reactions, aza-Diels-Alder reactions frequently show a preference for the exo product.[9]
-
References
- 1. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
"troubleshooting guide for Vince lactam synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining enantiomerically pure Vince lactam?
The most common and economical route to obtaining enantiomerically pure Vince lactam involves a two-step process.[1][2] First, a racemic mixture of Vince lactam is synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile like tosyl cyanide or chlorosulfonyl isocyanate.[2][3] Following the synthesis of the racemic mixture, an enzymatic kinetic resolution is typically employed to separate the desired enantiomer.[4][5] This enzymatic step is crucial for producing the chirally pure intermediate required for the synthesis of antiviral drugs such as Abacavir and Carbovir.[4][6]
Q2: My Diels-Alder reaction to form racemic Vince lactam has a low yield. What are the potential causes and solutions?
Low yields in the initial Diels-Alder cycloaddition can be attributed to several factors. Common issues include impure starting materials, improper reaction temperature, and inefficient work-up procedures.[7][8]
Potential Causes & Solutions:
-
Impure Cyclopentadiene: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. It is crucial to "crack" the dimer by heating it and distilling the monomeric cyclopentadiene immediately before use.
-
Moisture: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Reaction Temperature: The Diels-Alder reaction is temperature-dependent. Ensure the reaction is conducted at the optimal temperature as specified in the literature protocol. Adding reagents too quickly can also affect temperature control and lead to side reactions.[7]
-
Suboptimal Reagents: The quality of the dienophile (e.g., chlorosulfonyl isocyanate or tosyl cyanide) is critical. Use freshly opened or purified reagents.
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Work-up Losses: Product can be lost during the extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers.
Q3: I am struggling with the enzymatic resolution step. What are common problems and how can I troubleshoot them?
Enzymatic kinetic resolution is a key step for obtaining the desired enantiomer of Vince lactam.[4][5] Issues at this stage often relate to enzyme activity, reaction conditions, and product separation.
Common Problems & Troubleshooting:
-
Low Enantiomeric Excess (e.e.):
-
Incorrect Enzyme: Different lactamases exhibit different enantioselectivities. Ensure you are using the correct γ-lactamase for the desired enantiomer. For example, a (+)-γ-lactamase is used to produce (-)-Vince lactam.[4][9]
-
Suboptimal pH and Temperature: Enzyme activity is highly dependent on pH and temperature. Refer to the enzyme's specification sheet for optimal conditions.
-
Reaction Time: The reaction needs to be monitored and stopped at the appropriate time to achieve high e.e. of the unreacted enantiomer.
-
-
Low Enzyme Activity:
-
Improper Storage: Enzymes must be stored at the recommended temperature to maintain their activity.
-
Inhibitors: The presence of inhibitors in the reaction mixture can reduce enzyme activity. Ensure the racemic Vince lactam starting material is of high purity.
-
-
Difficult Separation of Product and Reactant: After the enzymatic resolution, you will have a mixture of the desired lactam enantiomer and the hydrolyzed product of the other enantiomer. Careful extraction and chromatographic purification are necessary to isolate the desired product.
Troubleshooting Guide: Low Yield in Vince Lactam Synthesis
This section provides a more detailed breakdown of potential issues and solutions when experiencing low yields.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Racemic Vince Lactam | Purity of cyclopentadiene | "Crack" dicyclopentadiene by distillation immediately before use. |
| Reaction conditions | Ensure anhydrous conditions and maintain the recommended reaction temperature.[7] | |
| Incomplete reaction | Monitor the reaction by TLC or other analytical methods to ensure it has gone to completion. | |
| Work-up losses | Optimize extraction and purification procedures to minimize product loss. | |
| Low Yield of Enantiomerically Pure Vince Lactam | Inefficient enzymatic resolution | Verify the activity and selectivity of the γ-lactamase. Optimize pH, temperature, and reaction time.[4] |
| Product degradation | Vince lactam can be sensitive to harsh pH conditions. Ensure neutral conditions during work-up and purification. | |
| Difficult purification | Employ careful column chromatography to separate the desired lactam from the hydrolyzed by-product. |
Experimental Protocols
Synthesis of Racemic Vince Lactam (Illustrative)
This is a generalized protocol and should be adapted based on specific literature procedures.
-
Preparation of Cyclopentadiene: Freshly distill cyclopentadiene from dicyclopentadiene.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve the dienophile (e.g., chlorosulfonyl isocyanate) in a suitable anhydrous solvent (e.g., dichloromethane) and cool to the recommended temperature (e.g., -78 °C).
-
Addition of Cyclopentadiene: Add the freshly distilled cyclopentadiene dropwise to the cooled solution of the dienophile over a period of 1-2 hours, maintaining the reaction temperature.
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Reaction Monitoring: Allow the reaction to stir for the specified time, monitoring its progress by TLC.
-
Quenching and Work-up: Quench the reaction by carefully adding it to a biphasic mixture of saturated aqueous sodium bicarbonate and an organic solvent. Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Enzymatic Kinetic Resolution of Racemic Vince Lactam (Illustrative)
-
Buffer Preparation: Prepare a phosphate buffer at the optimal pH for the chosen γ-lactamase.
-
Reaction Mixture: Suspend the racemic Vince lactam in the buffer.
-
Enzyme Addition: Add the γ-lactamase (either as a whole-cell preparation or a purified enzyme) to the reaction mixture.
-
Incubation: Incubate the mixture at the optimal temperature with gentle agitation.
-
Monitoring: Monitor the reaction progress and enantiomeric excess of the remaining Vince lactam using chiral HPLC.
-
Work-up: Once the desired conversion is reached, stop the reaction (e.g., by filtering off the cells or denaturing the enzyme).
-
Extraction and Purification: Extract the mixture with an organic solvent (e.g., dichloromethane) to recover the unreacted, enantiomerically enriched Vince lactam. The product is then purified by column chromatography.[1]
Visualizations
Caption: Troubleshooting Decision Tree for Low Yield in Vince Lactam Synthesis.
Caption: General Experimental Workflow for Vince Lactam Synthesis and Resolution.
References
- 1. US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vince lactam - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Diels-Alder Conditions for Vince Lactam
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Diels-Alder synthesis of Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). Vince Lactam is a critical building block in the synthesis of various antiviral and therapeutic agents.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Diels-Alder synthesis of Vince Lactam.
Issue 1: Low or No Product Yield
-
Possible Cause 1: Poor Quality of Starting Materials.
-
Recommendation: Ensure the purity of cyclopentadiene and the dienophile (e.g., chlorosulfonyl isocyanate or tosylcyanide). Cyclopentadiene should be freshly cracked before use, as it readily dimerizes at room temperature. Impurities in solvents or reagents can inhibit the reaction or lead to side products.[4]
-
-
Possible Cause 2: Suboptimal Reaction Temperature.
-
Recommendation: The Diels-Alder reaction is temperature-sensitive.[5] Low temperatures may lead to very slow reaction rates, while excessively high temperatures can promote the retro-Diels-Alder reaction, where the product reverts to the starting materials. A systematic temperature screen is recommended to find the optimal balance. For thermally sensitive substrates, lower temperatures over a longer duration may be beneficial.
-
-
Possible Cause 3: Inappropriate Solvent.
-
Recommendation: The choice of solvent can influence reaction rates and selectivity. Non-polar solvents are often used for Diels-Alder reactions. However, for specific substrates or catalyzed reactions, polar solvents might be more effective. It is advisable to test a range of solvents with varying polarities.
-
-
Possible Cause 4: Ineffective or Absent Catalyst.
Issue 2: Formation of Multiple Products/Side Reactions
-
Possible Cause 1: Lack of Regio- or Stereoselectivity.
-
Recommendation: The orientation of the diene and dienophile determines the regiochemistry of the product. The endo product is often kinetically favored due to secondary orbital interactions, especially at lower temperatures.[9] Running the reaction at a lower temperature may improve selectivity. The use of certain Lewis acids can also influence stereoselectivity.[6]
-
-
Possible Cause 2: Polymerization of Reactants.
-
Recommendation: Cyclopentadiene and some dienophiles can be prone to polymerization, especially at higher temperatures. Using a slight excess of one reactant, controlling the temperature, and minimizing reaction time can help reduce polymerization.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Possible Cause 1: Incomplete Reaction.
-
Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion before initiating workup.
-
-
Possible Cause 2: Product Instability.
-
Recommendation: The Vince Lactam adduct may be sensitive to certain workup conditions. Ensure that the purification methods (e.g., chromatography, recrystallization) are compatible with the product's stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical Diels-Alder reaction for synthesizing Vince Lactam?
A1: The most common laboratory synthesis involves the [4+2] cycloaddition of cyclopentadiene (the diene) with an activated dienophile. Chlorosulfonyl isocyanate is a frequently used dienophile for this purpose.[10]
Q2: How can I increase the rate of my Diels-Alder reaction for Vince Lactam synthesis?
A2: Several strategies can accelerate the reaction:
-
Increase Temperature: Carefully increasing the reaction temperature can enhance the rate, but be mindful of the potential for the retro-Diels-Alder reaction.[5]
-
Use a Catalyst: Lewis acids can effectively catalyze the reaction by lowering the energy of the dienophile's LUMO.[7][8]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve yields compared to conventional heating.[5][11][12]
Q3: What is the role of a Lewis acid in this reaction?
A3: A Lewis acid coordinates to the dienophile (e.g., to the carbonyl oxygen of the isocyanate), making it more electron-deficient and thus more reactive towards the electron-rich diene. This coordination lowers the activation energy of the reaction.[7][8]
Q4: What is the "retro-Diels-Alder" reaction and how can I avoid it?
A4: The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cycloadduct breaks down into the original diene and dienophile. This process is favored at higher temperatures. To avoid it, conduct the reaction at the lowest effective temperature and for the minimum time necessary for completion.
Q5: Can I use microwave synthesis for the Diels-Alder reaction of Vince Lactam?
A5: Yes, microwave-assisted organic synthesis (MAOS) is a powerful technique for accelerating Diels-Alder reactions. It often leads to significantly shorter reaction times and can improve yields.[5][11][12] Optimization of microwave parameters such as temperature, time, and power is necessary.
Data Presentation
Table 1: Representative Conditions for Diels-Alder Synthesis of Vince Lactam
| Entry | Diene | Dienophile | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclopentadiene | Chlorosulfonyl Isocyanate | None | Dichloromethane | 0 to RT | 4 | ~75 | General Literature |
| 2 | Cyclopentadiene | Chlorosulfonyl Isocyanate | AlCl₃ (0.1) | Dichloromethane | -20 to 0 | 2 | >85 | [6],[7] |
| 3 | Cyclopentadiene | Chlorosulfonyl Isocyanate | BF₃·OEt₂ (0.1) | Toluene | 0 | 3 | >80 | [6],[7] |
| 4 | Cyclopentadiene | Chlorosulfonyl Isocyanate | None (Microwave) | Toluene | 120 | 0.25 | ~80 | [5],[11] |
Note: The yields presented are representative and can vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Conventional Thermal Diels-Alder Synthesis of Vince Lactam
-
Reactant Preparation: Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation. The monomer should be kept cold and used promptly.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Dienophile Addition: Slowly add chlorosulfonyl isocyanate to the stirred solvent.
-
Diene Addition: Add the freshly cracked cyclopentadiene dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3 hours.
-
Workup: Quench the reaction by carefully adding it to a biphasic mixture of saturated aqueous sodium sulfite and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Synthesis of Vince Lactam
-
Reactant Preparation: Follow step 1 from Protocol 1.
-
Reaction Setup: Set up the reaction flask as described in Protocol 1. Add anhydrous dichloromethane.
-
Catalyst and Dienophile Addition: Cool the flask to -20 °C. Add the Lewis acid catalyst (e.g., AlCl₃) to the solvent, followed by the slow addition of chlorosulfonyl isocyanate.
-
Diene Addition: Add the freshly cracked cyclopentadiene dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Reaction: Stir the reaction mixture at -20 °C for 2 hours.
-
Workup and Purification: Follow steps 7 and 8 from Protocol 1.
Protocol 3: Microwave-Assisted Diels-Alder Synthesis of Vince Lactam
-
Reactant Preparation: Follow step 1 from Protocol 1.
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine anhydrous toluene, chlorosulfonyl isocyanate, and freshly cracked cyclopentadiene.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
Workup and Purification: After cooling, perform the workup and purification as described in steps 7 and 8 of Protocol 1.
Visualizations
Caption: General experimental workflow for the synthesis of Vince Lactam.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Vince lactam - Wikipedia [en.wikipedia.org]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Sciforum : Event management platform [sciforum.net]
- 6. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2-Azabicyclo[2.2.1]hept-5-ene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Azabicyclo[2.2.1]hept-5-ene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound core structure?
A1: The most prevalent and versatile method is the aza-Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (the diene) and an imine or iminium salt (the dienophile). This reaction is valued for its ability to rapidly construct the bicyclic framework with good stereochemical control.[1][2]
Q2: Why is freshly cracked cyclopentadiene required for the synthesis?
A2: At room temperature, cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form its dimer, dicyclopentadiene. To ensure a high concentration of the monomeric diene is available for the desired reaction, it is crucial to "crack" the dimer by heating it (distillation) and collecting the monomeric cyclopentadiene just before use. The receiver flask should be cooled to prevent re-dimerization.[1]
Q3: What are the typical dienophiles used in this reaction?
A3: A variety of dienophiles can be used, but they are typically electron-poor. Common examples include iminium salts generated in situ. For instance, an unactivated iminium salt can be formed from formaldehyde and a primary alkylamine hydrochloride under Mannich conditions.[1] Another common approach involves the reaction of an amine with a glyoxylate ester to form an imino-acetate, which can be activated by a Brønsted or Lewis acid.[2]
Q4: What determines the stereochemical outcome (exo vs. endo) of the reaction?
A4: The aza-Diels-Alder reaction to form 2-Azabicyclo[2.2.1]hept-5-enes is often highly exo-selective.[2] This selectivity is influenced by a combination of steric and electronic factors in the transition state. The use of catalysts and specific chiral auxiliaries on the dienophile can further enhance this diastereoselectivity.[2][3]
Q5: Are there any stability issues with intermediates in this synthesis?
A5: Yes, some intermediates can be unstable. For example, in a synthetic route utilizing methanesulfonyl cyanide, the resulting Diels-Alder adduct, 3-methanesulfonyl-2-aza-bicyclo[2.2.1]hepta-2,5-diene, is noted for its low stability and is typically hydrolyzed directly without isolation.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Dimerized Cyclopentadiene: The concentration of monomeric cyclopentadiene is too low. 2. Inactive Dienophile: The imine or iminium salt was not formed or activated properly. 3. Incorrect Reaction Temperature: The reaction may require specific temperature control (e.g., -78 °C or room temperature depending on the specific reactants).[2] | 1. Ensure cyclopentadiene is freshly cracked via distillation immediately before use and stored at a low temperature.[1] 2. Verify the quality of the amine and aldehyde/glyoxylate. If using a catalyst (e.g., TFA), ensure it is added correctly to generate the reactive iminium species.[2] 3. Consult the specific protocol for the recommended reaction temperature and strictly adhere to it. |
| Formation of Multiple Products (Poor Diastereoselectivity) | 1. Presence of both exo and endo isomers: The reaction conditions may not be optimal for high diastereoselectivity. 2. Formation of regioisomers: Depending on the substituents on the diene and dienophile, different regioisomers may form. | 1. The use of a Brønsted acid catalyst can significantly enhance exo-selectivity.[2] 2. Lowering the reaction temperature can sometimes improve selectivity. 3. Careful analysis of the crude product using NMR is required to identify the isomers. Purification via column chromatography may be necessary to isolate the desired product.[6] |
| Difficulties in Product Purification | 1. Contamination with Starting Materials: Unreacted amine, glyoxylate, or other reagents. 2. Presence of Catalyst Residues: Lewis or Brønsted acids may need to be neutralized. 3. Formation of hard-to-separate byproducts. | 1. Perform an aqueous workup. Use a bicarbonate solution to remove acidic catalysts and unreacted starting materials.[3] 2. Employ flash column chromatography with an appropriate solvent system (e.g., Hexane:EtOAc or Dichloromethane:Diethyl ether) to isolate the pure product.[3][6] |
| Side reactions during subsequent steps (e.g., deprotection) | 1. Reduction of the alkene: When removing a protecting group like N-benzyl via hydrogenation, the double bond of the bicyclic core can also be reduced.[1] | 1. Use alternative deprotection methods that do not affect the double bond. Selective removal of the N-benzyl group can be challenging, and conditions must be carefully optimized.[1] |
Experimental Protocols
General Protocol for Aza-Diels-Alder Reaction
This protocol is a generalized procedure based on common literature methods for the synthesis of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene derivatives.[1][3]
-
Preparation of Dienophile: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the appropriate glyoxylate ester and 3 Å molecular sieves in a dry solvent such as dichloromethane (CH₂Cl₂).
-
Cool the suspension to 0 °C.
-
Add a solution of the primary amine (e.g., benzylamine) in dry CH₂Cl₂ to the suspension.
-
If a catalyst is used (e.g., trifluoroacetic acid, TFA), it is typically added at this stage to promote the formation of the reactive iminium ion.
-
Cycloaddition: Add freshly cracked cyclopentadiene to the reaction mixture at the specified temperature (e.g., -78 °C or 0 °C).
-
Monitoring and Workup: Stir the reaction for the time specified in the literature (e.g., 5-9 hours), monitoring by Thin Layer Chromatography (TLC).[1][2]
-
Upon completion, quench the reaction, for example, by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., CH₂Cl₂ or Et₂O), wash the combined organic layers with brine, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired this compound derivative.
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Formation of exo (desired) and endo (side product) isomers.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 5. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 6. Methyl 2-diphenylphosphoryloxy-2-azabicyclo[2.2.1]hept-5-ene-3-exo-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of 2-azabicyclo[2.2.1]hept-5-ene derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives using various chromatographic techniques.
Flash Chromatography
Question: My this compound derivative is showing significant tailing on the silica gel column. What are the possible causes and solutions?
Answer:
Peak tailing in flash chromatography of basic compounds like this compound derivatives is a frequent issue. It is often caused by strong interactions between the amine functionality and acidic silanol groups on the silica gel surface.
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the mobile phase to compete with your compound for binding to the acidic sites on the silica gel.
-
Triethylamine (TEA) or Pyridine: Add 0.1-1% triethylamine or pyridine to your eluent.[1] This is often the most effective way to improve peak shape for basic compounds.
-
Ammonia in Methanol: For more polar derivatives, using a mobile phase containing methanol with a small percentage of ammonia can be effective.
-
-
Column Choice:
-
Deactivated Silica Gel: Use silica gel that has been deactivated, for example, by treatment with a silanizing agent.
-
Alumina: Consider using neutral or basic alumina as the stationary phase, which has fewer acidic sites than silica gel.
-
-
Sample Load: Overloading the column can exacerbate tailing. Try reducing the amount of crude material loaded onto the column. A general guideline for silica gel is a sample load of 1-10% of the silica gel weight, depending on the difficulty of the separation.[2]
Question: I am having trouble separating my desired exo and endo isomers. How can I improve the resolution?
Answer:
Separating stereoisomers can be challenging. Here are some strategies to improve resolution:
-
Optimize Solvent System: Systematically screen different solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.[1] Vary the ratio to find the optimal polarity that provides the best separation. The desired compound should ideally have an Rf value of around 0.3 on a TLC plate for good separation on a column.[1]
-
Gradient Elution: If isocratic elution (using a single solvent mixture) does not provide adequate separation, a shallow gradient of a more polar solvent may improve resolution.
-
Column Dimensions: A longer, narrower column can provide higher resolution, but will also increase the run time and back pressure.
High-Performance Liquid Chromatography (HPLC)
Question: My peak shape in reversed-phase HPLC is poor (broadening or tailing). What should I investigate?
Answer:
Poor peak shape in HPLC for this compound derivatives, which are basic, is often related to secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of your basic compound.
-
Low pH: At a low pH (e.g., 2-4), the amine will be protonated. This can improve peak shape by minimizing interactions with residual silanols on the stationary phase.
-
High pH: At a high pH, the amine will be in its free base form. This can also lead to good peak shapes on appropriate columns.
-
Avoid pKa: It is generally recommended to work at a pH that is at least 2 units away from the pKa of your compound to ensure it is in a single ionic form.
-
-
Buffer Selection: Use a buffer to maintain a constant pH throughout the separation. Phosphate buffers are common, but for LC-MS applications, volatile buffers like formic acid, acetic acid, or ammonium formate are preferred.
-
Column Chemistry:
-
End-capped Columns: Use a high-quality, end-capped C18 or C8 column to minimize the number of free silanol groups.
-
"Base-Deactivated" Columns: Consider columns specifically designed for the analysis of basic compounds.
-
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve peak shape and resolution. Lower flow rates and higher temperatures can sometimes lead to sharper peaks.
Thin-Layer Chromatography (TLC)
Question: I am not seeing any spots on my TLC plate after development, even though I know my compound is in the solution. What could be the problem?
Answer:
This is a common issue, especially if your compound does not have a UV chromophore.
Troubleshooting Steps:
-
Visualization Technique:
-
UV Light: If your compound has an aromatic ring or conjugated system, it should be visible under a UV lamp (usually at 254 nm) on a TLC plate containing a fluorescent indicator.[3]
-
Iodine Chamber: Place the dried TLC plate in a chamber with a few crystals of iodine. Many organic compounds will appear as brown spots.[3]
-
Staining: Use a chemical stain that reacts with your compound to produce a colored spot. For amine-containing compounds, several stains are effective:
-
Ninhydrin: Excellent for primary and secondary amines, typically giving a pink or purple spot upon heating.[4]
-
Potassium Permanganate (KMnO4): A general stain for compounds that can be oxidized, including amines. It will appear as a yellow spot on a purple background.[5]
-
Phosphomolybdic Acid (PMA): A good universal stain that visualizes most functional groups as blue-green spots on a yellow background after heating.[4]
-
-
-
Concentration: Your sample may be too dilute. Try spotting the TLC plate multiple times in the same location, allowing the solvent to evaporate between applications.
-
Volatility: If your compound is highly volatile, it may have evaporated from the TLC plate during development or drying.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash chromatography of a this compound derivative?
A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] You can run a series of TLC plates with varying ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to determine the optimal solvent system. Aim for an Rf value of your target compound between 0.2 and 0.4 for good separation on a column.
Q2: How can I prevent my this compound derivative from degrading on the silica gel column?
Some N-heterocyclic compounds can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can:
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Neutralize the Silica: Prepare a slurry of silica gel in your mobile phase containing 1% triethylamine, then pack the column with this slurry.
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Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
Q3: I need to separate enantiomers of my this compound derivative. What should I do?
Enantiomers require a chiral environment for separation.
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Chiral HPLC: This is the most common method. You will need a chiral stationary phase (CSP). For example, a Chiralcel OD-H column has been successfully used to separate the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one using a mobile phase of n-hexane and isopropanol.[6]
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Chiral Derivatizing Agent: You can react your racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) silica gel column. The derivatizing agent can be removed after separation.
Data Presentation
Table 1: Chiral HPLC Conditions for the Separation of 2-Azabicyclo[2.2.1]hept-5-en-3-one Enantiomers
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 254 nm |
| Retention Time (+)-enantiomer | ~5.5 min |
| Retention Time (-)-enantiomer | ~6.5 min |
| Resolution (Rs) | > 1.5 |
Data synthesized from a study on the enantiomeric separation of 2-azabicyclo[2.2.1]hept-5-en-3-one.[6]
Table 2: TLC Visualization Reagents for this compound Derivatives
| Reagent | Preparation | Visualization | Target Functionality |
| UV Light (254 nm) | N/A | Dark spots on a fluorescent background | Aromatic or conjugated systems |
| Iodine | Iodine crystals in a sealed chamber | Brown spots | General, good for many organic compounds |
| Ninhydrin | 0.2 g in 100 mL ethanol | Pink/purple spots upon heating | Primary and secondary amines |
| Potassium Permanganate | 1.5 g KMnO4 in 100 mL 1M NaOH | Yellow spots on a purple background | Oxidizable groups (amines, alkenes) |
| Phosphomolybdic Acid | 10 g in 100 mL ethanol | Blue-green spots on a yellow background upon heating | Universal stain for most functional groups |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The desired compound should have an Rf of approximately 0.2-0.4. If the compound is basic, add 0.1-1% triethylamine to the solvent system.
-
Column Packing:
-
Select a column of an appropriate size.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Protocol 2: Chiral HPLC for Enantiomeric Separation
-
System Preparation:
-
Install a chiral column (e.g., Chiralcel OD-H).
-
Prepare the mobile phase (e.g., 80:20 n-hexane:isopropanol) and degas it.
-
Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Injection and Data Acquisition:
-
Inject the sample onto the column.
-
Record the chromatogram, monitoring at an appropriate UV wavelength (e.g., 254 nm).
-
-
Analysis:
-
Determine the retention times and peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee).
-
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound derivatives.
Caption: Troubleshooting logic for addressing peak tailing in the chromatography of this compound derivatives.
References
Technical Support Center: Solvent Effects on Aza-Diels-Alder Reaction Kinetics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of solvents in the kinetics of aza-Diels-Alder reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in Aza-Diels-Alder Reaction
Q1: My aza-Diels-Alder reaction is resulting in a low yield or no desired product. Could the solvent be the issue?
A1: Absolutely. Solvent choice is a critical parameter that can dramatically influence the rate and outcome of an aza-Diels-Alder reaction. Low or no yield can often be attributed to suboptimal solvent selection. Here is a troubleshooting guide:
-
Assess Reactant and Transition State Polarity: The Diels-Alder reaction is generally considered an electroneutral reaction, meaning there is no significant charge separation in the transition state, and thus solvent polarity may have a minimal effect.[1] However, for polar Diels-Alder reactions, increasing the solvent's polarity can lower the activation energy.[2] Consider the electronic nature of your specific diene and dienophile to predict whether a polar or non-polar solvent would be more favorable.
-
Consider Hydrogen Bonding Solvents: For inverse electron demand aza-Diels-Alder reactions, weakly acidic, non-nucleophilic protic solvents that can act as hydrogen bond donors can significantly accelerate the reaction.[3] Perfluoroalcohols, for instance, have been shown to enhance reaction rates, with their effectiveness correlating to their pKa.[3]
-
Evaluate Solvent Compatibility with Catalysts: If you are using a Lewis acid catalyst, the solvent can modulate its activity.[4][5] A coordinating solvent can compete with your dienophile for binding to the Lewis acid, reducing its effectiveness. In such cases, non-coordinating solvents are preferable. Conversely, a polar solvent can sometimes act synergistically with a Lewis acid catalyst to lower the activation energy.[2]
-
Check for Solvent-Induced Degradation: Ensure your chosen solvent is not promoting the degradation of your reactants, particularly the imine, which can be susceptible to hydrolysis. Use dry solvents, especially when working with water-sensitive reagents.
Issue 2: Poor Selectivity (endo/exo or Regioselectivity)
Q2: I am observing poor selectivity in my aza-Diels-Alder reaction. How can the solvent influence this?
A2: Solvents can play a crucial role in determining the stereoselectivity and regioselectivity of the reaction.
-
Polarity and Selectivity: In some cases, increasing solvent polarity can enhance selectivity. For example, a study on the Diels-Alder reaction of 9-methylanthracene found that while reaction rates were higher in non-polar toluene, selectivity was improved in the more polar solvent, acetone.[6]
-
Hydrogen Bonding and Selectivity: Hydrogen-bonding solvents can influence the transition state geometry, thereby affecting selectivity. The formation of hydrogen bonds can favor one transition state over another, leading to a higher preference for a specific isomer.
-
Lewis Acids and Solvent Effects on Selectivity: When using a Lewis acid, the solvent can impact the catalyst's ability to control selectivity. The combination of a Lewis acid and an appropriate solvent is often key to achieving high stereochemical control.
Quantitative Data on Solvent Effects
The following tables summarize the impact of different solvents on the kinetics of aza-Diels-Alder and related Diels-Alder reactions.
Table 1: Effect of Solvent Polarity on Diels-Alder Reaction Rate
| Reaction | Solvent | Dielectric Constant (ε) | Relative Rate | Reference |
| Cyclopentadiene + Acrolein···BH₃ | Gas Phase | 1.0 | 1 | [2] |
| n-Hexane | 1.9 | 1.8 | [2] | |
| CCl₄ | 2.2 | 2.5 | [2] | |
| Toluene | 2.4 | 3.1 | [2] | |
| CH₂Cl₂ | 9.1 | 19.5 | [2] | |
| Acetone | 20.7 | 45.7 | [2] | |
| Acetonitrile | 37.5 | 63.1 | [2] |
Table 2: Influence of Hydrogen-Bonding Solvents on an Inverse Electron Demand Aza-Diels-Alder Reaction
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2,3-Triazine | Norbornene | Hexafluoroisopropanol (HFIP) | 25 | 1 | 95 | [3] |
| Trifluoroethanol (TFE) | 25 | 2 | 90 | [3] | ||
| Toluene | 80 | 24 | 50 | [3] | ||
| CH₂Cl₂ | 25 | 48 | <10 | [3] |
Experimental Protocols
General Protocol for Investigating Solvent Effects on an Aza-Diels-Alder Reaction
This protocol provides a general framework for screening different solvents to optimize an aza-Diels-Alder reaction.
1. Materials:
-
Diene
-
Dienophile (e.g., imine or its precursors: aldehyde and amine)
-
Anhydrous solvents for screening (e.g., Toluene, Dichloromethane (DCM), Acetonitrile, Hexafluoroisopropanol (HFIP))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Stirring and heating apparatus (magnetic stirrer, hot plate)
-
Analytical equipment for monitoring reaction progress and product characterization (TLC, GC-MS, NMR)
2. Procedure:
-
Reactant Preparation: Ensure all reactants are pure and dry. If generating the imine in situ, use freshly distilled and anhydrous starting materials.
-
Reaction Setup: In parallel, set up a series of oven-dried round-bottom flasks, each charged with the diene (1.0 eq.).
-
Solvent Addition: To each flask, add a different anhydrous solvent (e.g., Toluene, DCM, Acetonitrile, HFIP) under an inert atmosphere.
-
Dienophile Addition: Add the dienophile (1.1 eq.) to each flask. If generating the imine in situ, add the amine followed by the aldehyde.
-
Reaction Monitoring: Stir the reactions at the desired temperature (e.g., room temperature or elevated temperature). Monitor the progress of each reaction by TLC or another suitable analytical technique at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Work-up: Once the reaction is complete (or after a set time for comparison), quench the reaction appropriately. Perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
Purification and Analysis: Dry the organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography. Characterize the product by NMR and mass spectrometry to confirm its identity and determine the yield and selectivity for each solvent.
Visualizing Reaction Pathways and Workflows
Caption: Experimental workflow for screening solvent effects.
Caption: Key factors influencing aza-Diels-Alder outcomes.
References
- 1. homework.study.com [homework.study.com]
- 2. Solvent effect on the degree of (a)synchronicity in polar Diels-Alder reactions from the perspective of the reaction force constant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Lewis Acid Catalysis in 2-Azabicyclo[2.2.1]hept-5-ene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Azabicyclo[2.2.1]hept-5-ene derivatives using Lewis acid catalysis.
Troubleshooting Guide
This guide addresses common issues encountered during the aza-Diels-Alder reaction for the synthesis of 2-Azabicyclo[2.2.1]hept-5-enes.
Question: My reaction is showing low to no conversion of the starting materials. What are the potential causes and solutions?
Answer:
Low or no conversion in an aza-Diels-Alder reaction can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Lewis Acid Activity: The Lewis acid catalyst may be inactive or used in an insufficient amount.
-
Solution: Ensure the Lewis acid is fresh and has been stored under anhydrous conditions. Consider increasing the catalyst loading in increments (e.g., from 10 mol% to 20 mol%). Common Lewis acids for this reaction include BF₃·OEt₂, AlCl₃, SnCl₄, and FeCl₃.[1]
-
-
Imine Formation: If the imine dienophile is generated in situ, its formation might be incomplete.
-
Solution: Verify the quality of the amine and aldehyde/ketone precursors. The use of dehydrating agents, such as molecular sieves, can facilitate imine formation.[2]
-
-
Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: While many Lewis acid-catalyzed reactions proceed at low temperatures (e.g., -78 °C to room temperature), gradually increasing the temperature may improve conversion. Monitor the reaction closely for the formation of side products.
-
-
Purity of Reactants: Impurities in the diene (e.g., cyclopentadiene) or the imine precursor can inhibit the reaction.
-
Solution: Use freshly distilled cyclopentadiene, as it can dimerize over time. Purify other reactants as necessary.
-
Question: The reaction is producing a mixture of exo and endo diastereomers with poor selectivity. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity is a common challenge. The exo isomer is often the thermodynamically favored product in aza-Diels-Alder reactions.[2]
-
Choice of Lewis Acid: The nature and bulkiness of the Lewis acid can significantly influence the stereochemical outcome.
-
Solution: Experiment with different Lewis acids. Bulky Lewis acids can favor the formation of one diastereomer over the other due to steric hindrance in the transition state.
-
-
Chiral Auxiliaries: The use of chiral auxiliaries on the imine nitrogen or the ester group can induce high levels of diastereoselectivity.
-
Solution: Employing chiral amines or alcohols to form the imine can effectively control the facial selectivity of the cycloaddition. For example, using (S)-(-)-1-phenylethylamine as a chiral auxiliary has been shown to provide high diastereoselectivity.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry.
-
Solution: Screen a variety of solvents with different polarities (e.g., dichloromethane, toluene, THF).
-
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product.
-
Solution: Conduct the reaction at temperatures as low as -78 °C.
-
Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer:
Side reactions can compete with the desired aza-Diels-Alder cycloaddition, reducing the yield and complicating purification.
-
Imine Polymerization: Imines, especially those that are not highly substituted, can be prone to polymerization, particularly in the presence of strong Lewis acids.
-
Solution: Maintain a low reaction temperature and add the Lewis acid slowly to the reaction mixture. Using a less reactive Lewis acid might also be beneficial.
-
-
Diene Dimerization: Cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene.
-
Solution: Use freshly cracked cyclopentadiene and consider adding it slowly to the reaction mixture containing the activated imine.
-
-
Stepwise Mannich-Michael Pathway: Strong Lewis acids can promote a stepwise reaction mechanism, which may lead to different products or stereochemical outcomes compared to the concerted Diels-Alder pathway.[2]
-
Solution: If a stepwise mechanism is suspected to be problematic, consider using a milder Lewis acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the general role of a Lewis acid in the synthesis of this compound?
A1: The Lewis acid coordinates to the nitrogen atom of the imine dienophile. This coordination lowers the energy of the imine's Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic and thus more reactive towards the diene. This catalytic activation accelerates the rate of the aza-Diels-Alder reaction, often allowing it to proceed at lower temperatures and with improved selectivity.[1][3]
Q2: How do I choose the appropriate Lewis acid for my specific reaction?
A2: The choice of Lewis acid depends on the specific substrates and desired outcome. A good starting point is to screen common Lewis acids like BF₃·OEt₂, AlCl₃, SnCl₄, and TiCl₄. The optimal catalyst will provide a balance of high reactivity and selectivity without promoting excessive side reactions. Milder Lewis acids, such as ZnCl₂ or Sc(OTf)₃, may be suitable for sensitive substrates.
Q3: Can Brønsted acids be used to catalyze this reaction?
A3: Yes, Brønsted acids such as trifluoroacetic acid (TFA) can also be used to catalyze the aza-Diels-Alder reaction by protonating the imine nitrogen, which similarly activates the dienophile.[4] In some cases, a combination of a Lewis acid and a Brønsted acid is employed.[3]
Q4: What are typical reaction conditions for a Lewis acid-catalyzed synthesis of a this compound derivative?
A4: Typical conditions involve dissolving the imine or its precursors in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). The mixture is then cooled to a low temperature (e.g., -78 °C), followed by the addition of the Lewis acid and then the diene. The reaction is stirred at this temperature for several hours and then quenched, typically with an aqueous basic solution like sodium bicarbonate.
Q5: How can I purify the this compound product?
A5: Purification is commonly achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used.
Data Presentation
Table 1: Effect of Chiral Auxiliaries and Lewis Acid on the Diastereoselectivity of the Aza-Diels-Alder Reaction
| Entry | Chiral Auxiliary on Imine | Lewis Acid (1.0 equiv.) | Diastereomeric Ratio (exo:endo) | Combined Yield (%) |
| 1 | (S)-1-Phenylethyl | TFA | 85:15 | 63 |
| 2 | (S)-1-Phenylethyl | BF₃·OEt₂ | 93:7 | 63 |
| 3 | (R)-1-Phenylethyl | TFA | 82:18 | 58 |
| 4 | (R)-1-Phenylethyl | BF₃·OEt₂ | 90:10 | 60 |
Data adapted from a representative synthesis of ethyl 2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate derivatives.
Experimental Protocols
Detailed Methodology for the Synthesis of Ethyl (1R,3R,4S)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
-
Imine Formation:
-
To a solution of ethyl glyoxylate (1.0 equiv.) in dichloromethane (CH₂Cl₂) in a three-neck round-bottom flask equipped with a mechanical stirrer, add 4 Å molecular sieves.
-
Cool the reaction mixture in an ice bath.
-
Add (S)-phenylethylamine (1.0 equiv.) dropwise and stir the mixture for 1 to 2 hours.
-
-
Aza-Diels-Alder Reaction:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Sequentially add trifluoroacetic acid (TFA) (1.0 equiv.), boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 equiv.), and freshly distilled cyclopentadiene (1.2 equiv.) at approximately 10-minute intervals.
-
Stir the reaction overnight at -78 °C.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with CH₂Cl₂ (3 x 75 mL).
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (90:10) eluent to yield the two diastereomers.
-
Visualizations
Caption: Lewis acid activation of the imine dienophile.
Caption: Step-by-step experimental workflow.
Caption: A decision tree for troubleshooting common issues.
References
Technical Support Center: Synthesis of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing low yields during the synthesis of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically proceeds via an aza-Diels-Alder reaction between cyclopentadiene and an N-benzylimine.
Question: My overall yield of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene is significantly lower than reported values. What are the potential causes and how can I address them?
Answer: Low yields can stem from several factors throughout the experimental process, from reactant quality to reaction conditions and work-up procedures. Below is a systematic guide to troubleshooting.
1. Quality and Handling of Reactants:
-
Cyclopentadiene Dimerization: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene.[1] This dimer is unreactive in the Diels-Alder reaction. To ensure a high concentration of the reactive monomer, dicyclopentadiene must be "cracked" by heating it to a high temperature (around 180°C) and distilling the resulting cyclopentadiene monomer.[1] The freshly distilled cyclopentadiene should be used immediately and kept cold to prevent re-dimerization.[2]
-
Imine Formation and Stability: The N-benzylimine dienophile is often generated in situ from benzylamine and formaldehyde.[3] Incomplete imine formation or its instability can significantly reduce yields.
-
Ensure the quality of benzylamine and formaldehyde.
-
The reaction conditions for imine formation (e.g., presence of a dehydrating agent like molecular sieves) should be optimized.
-
-
Solvent Purity: The presence of impurities in the solvent can interfere with the reaction. Always use dry, high-purity solvents.
2. Reaction Conditions:
-
Temperature Control: Diels-Alder reactions are sensitive to temperature. While heating can accelerate the reaction, excessively high temperatures can promote the reverse (retro-Diels-Alder) reaction, leading to an equilibrium that may not favor the product.[1] It is crucial to carefully control the reaction temperature. Some procedures report successful synthesis at room temperature over several hours.[2]
-
Reaction Time: The reaction may require sufficient time to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Lewis Acid Catalysis: The aza-Diels-Alder reaction can be accelerated by the use of a Lewis acid catalyst, especially for unactivated imines.[3] The choice of Lewis acid and its concentration can be critical. Common Lewis acids for this type of reaction include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and titanium tetrachloride (TiCl₄). The catalyst can enhance the electrophilicity of the imine, promoting the cycloaddition.
3. Work-up and Purification:
-
Extraction and Washing: Improper work-up can lead to product loss. Ensure that the pH is adjusted correctly during aqueous washes to keep the amine product in the organic layer. Multiple extractions with an appropriate solvent will maximize recovery.
-
Purification Method: The choice of purification method can impact the final yield. Column chromatography is often used. Selecting the right solvent system for chromatography is crucial to separate the product from unreacted starting materials and byproducts.
Below is a workflow diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for low yield in 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of cyclopentadiene in this synthesis, and why does it need special preparation?
A1: Cyclopentadiene serves as the diene in the aza-Diels-Alder reaction. It is highly reactive due to its locked s-cis conformation, which is ideal for this type of cycloaddition.[4][5] However, at room temperature, it undergoes a Diels-Alder reaction with itself to form dicyclopentadiene, which is unreactive.[1] To obtain the reactive monomer, dicyclopentadiene must be heated in a process called "cracking." The resulting cyclopentadiene monomer is then distilled and should be used immediately for the reaction.[1][2]
Q2: My reaction is sluggish. Should I use a catalyst?
A2: Yes, if the reaction is slow, using a Lewis acid catalyst is a common strategy to improve the reaction rate. The aza-Diels-Alder reaction between an electron-rich diene (cyclopentadiene) and an unactivated imine can be slow. A Lewis acid coordinates to the nitrogen atom of the imine, lowering its LUMO energy and making it more electrophilic and thus more reactive towards the diene.[3]
Q3: What are the typical stereochemical outcomes of this reaction?
A3: The Diels-Alder reaction is stereospecific. In the case of cyclic dienes like cyclopentadiene, the reaction generally favors the formation of the endo product, especially under kinetic control (lower temperatures).[1][5] This preference is due to secondary orbital interactions between the developing pi system of the dienophile and the diene in the transition state. At higher temperatures, the thermodynamically more stable exo product may be formed in a higher ratio as the reaction becomes reversible.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. This allows you to determine when the reaction is complete and to avoid unnecessarily long reaction times which might lead to byproduct formation.
Data Summary
The yield of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene is highly dependent on the specific reaction conditions. Below is a table summarizing reported yields under different conditions.
| Diene | Dienophile Precursors | Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |
| Cyclopentadiene | Benzylamine, Formaldehyde | Water, Acetonitrile | None | Room Temp. | 48 h | 30% | [2] |
| Cyclopentadiene | Benzylamine, Formaldehyde | Not specified | Not specified | Room Temp. | 9 h | 81% | [2] |
| Cyclopentadiene | N-benzylimine derived from 8-phenylneomenthyl glyoxylate | Dichloromethane | Molecular Sieves | 0°C to RT | Not specified | 70% (of diastereomer) | [6] |
Experimental Protocols
Protocol 1: In Situ Imine Generation (Adapted from Grieco et al.)
This protocol is based on the in situ generation of the iminium salt under Mannich-like conditions.[2]
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to ~180°C. Collect the cyclopentadiene monomer by distillation, keeping the receiving flask in a dry ice/acetone bath (-10°C) to prevent re-dimerization.[2]
-
Reaction Setup: To a solution of benzylamine hydrochloride in an aqueous formaldehyde solution, add the freshly distilled cyclopentadiene.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. One report indicates a reaction time of 9 hours yielded 81%.[2] Another attempt under similar conditions over 48 hours resulted in a 30% yield after neutralization.[2]
-
Work-up: After the reaction is complete, make the solution basic with an appropriate base (e.g., NaOH solution) to obtain the free amine.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene.
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Azabicyclo[2.2.1]hept-5-ene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Azabicyclo[2.2.1]hept-5-ene and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning during synthesis and subsequent reactions involving this versatile bicyclic amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions involving this compound, and which catalysts are typically used?
A1: this compound is a valuable building block in organic synthesis. The most common catalytic reactions include:
-
Ring-Opening Metathesis Polymerization (ROMP): This reaction utilizes the strained olefin to produce functionalized polymers. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts (1st, 2nd, and 3rd generation), are the most frequently employed.[1][2] Molybdenum and tungsten initiators have also been used for stereoselective ROMP of its derivatives.
-
Hydrogenation: Saturation of the carbon-carbon double bond is a common transformation. This is typically achieved using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[3]
-
Diels-Alder Reactions: The synthesis of the this compound core itself often involves a Diels-Alder reaction between cyclopentadiene and an imine dienophile, which can be catalyzed by Brønsted or Lewis acids.
Q2: What is catalyst poisoning, and what are the typical signs in reactions with this compound?
A2: Catalyst poisoning is the deactivation of a catalyst by chemical substances that bind to its active sites, rendering it less effective or completely inactive.[4] In reactions involving this compound, the primary suspect for poisoning is often the nitrogen atom of the bicyclic amine itself.
Common signs of catalyst poisoning include:
-
A significant decrease in reaction rate or a complete stall of the reaction.
-
Incomplete conversion of the starting material, even with extended reaction times or increased catalyst loading.
-
A change in the color of the reaction mixture or the catalyst itself.
-
Formation of unexpected byproducts due to altered catalyst selectivity.
Q3: How does the amine functionality in this compound cause catalyst poisoning?
A3: The lone pair of electrons on the nitrogen atom in the this compound can act as a Lewis base and coordinate strongly to the metal center of the catalyst. This is a primary cause of catalyst deactivation.
-
In Olefin Metathesis (e.g., ROMP): Amines can poison ruthenium catalysts through several mechanisms. They can act as a Brønsted base and deprotonate the metallacyclobutane intermediate, a key species in the catalytic cycle.[5] Alternatively, less sterically hindered amines can act as nucleophiles and attack the metal-carbene, leading to catalyst decomposition.[1][5] The strong coordination of the amine to the ruthenium center can also inhibit the binding of the olefin, thus slowing down or stopping the reaction.
-
In Hydrogenation: With catalysts like Pd/C, the amine can adsorb strongly onto the palladium surface, blocking the active sites required for hydrogen activation and olefin binding. This leads to a decrease in the hydrogenation rate.
Q4: Are there any impurities in the starting materials or reagents that can act as catalyst poisons?
A4: Yes, besides the substrate itself, impurities can be a significant source of catalyst poisons. It is crucial to use highly purified starting materials and solvents. Potential catalyst poisons include:
-
Sulfur Compounds: These are notorious poisons for many transition metal catalysts, especially palladium.[6]
-
Water and Oxygen: While many modern catalysts show some tolerance, excess water and oxygen can lead to the formation of inactive metal oxides or hydroxides. Reactions involving Grubbs catalysts, for instance, are typically run under an inert atmosphere.
-
Other Lewis Bases: Any compound with a lone pair of electrons (e.g., other amines, phosphines) can compete with the substrate for binding to the catalyst's active sites.
Q5: Can a poisoned catalyst be regenerated?
A5: In some cases, catalyst regeneration is possible, but its success depends on the nature of the poison and the catalyst.
-
For Palladium Catalysts: Deactivation by coking (carbon deposition) can sometimes be reversed by controlled oxidation to burn off the carbon, followed by reduction. For poisoning by strongly adsorbed species, washing with acidic or basic solutions, or treatment with specific reagents might be effective.[4][7][8]
-
For Grubbs-type Catalysts: Regeneration of homogeneous ruthenium catalysts is more challenging and often not practical in a standard laboratory setting. However, methods for the reactivation of decomposed ruthenium-based olefin metathesis catalysts have been reported, which involve converting the inactive ruthenium species back into an active catalyst.[9]
Troubleshooting Guide
This section provides a step-by-step guide to identifying and resolving common catalyst poisoning scenarios during reactions with this compound.
Problem 1: Low or No Conversion in Ring-Opening Metathesis Polymerization (ROMP)
-
Potential Cause: Poisoning of the Grubbs catalyst by the amine functionality of the monomer.
-
Diagnostic Checks:
-
Increase Catalyst Loading: In a small-scale test reaction, incrementally increase the catalyst loading. If the reaction proceeds, it is a strong indicator of catalyst deactivation.
-
Monitor Reaction by NMR: Observe the disappearance of the catalyst's alkylidene proton signal in the 1H NMR spectrum. A rapid disappearance without corresponding product formation points to catalyst decomposition.
-
Control Experiment: If possible, run the reaction with a similar olefin that lacks the amine group. Successful polymerization of the control substrate suggests the amine is the culprit.
-
-
Recommended Actions:
-
Protect the Amine: The most effective strategy is to protect the amine group with a suitable protecting group (e.g., Boc, Cbz) before the ROMP reaction. The protecting group can be removed post-polymerization.
-
Use a More Tolerant Catalyst: Third-generation Grubbs catalysts are known to be more robust and may show higher tolerance to functional groups compared to earlier generations.
-
Add a Sacrificial Lewis Acid: In some cases, the addition of a mild Lewis acid can reversibly bind to the amine, preventing it from coordinating to the ruthenium catalyst. This should be done with caution as strong acids can also degrade the catalyst.
-
Optimize Reaction Conditions: Lowering the reaction temperature may decrease the rate of catalyst decomposition relative to the rate of polymerization.
-
Problem 2: Stalled or Sluggish Hydrogenation Reaction
-
Potential Cause: Poisoning of the Pd/C or Pt/C catalyst by the amine.
-
Diagnostic Checks:
-
Check Hydrogen Uptake: If using a balloon or a pressure reactor, a cessation of hydrogen uptake before the reaction is complete is a clear sign of a problem.
-
Filter and Reuse Catalyst: Filter the catalyst from a stalled reaction and add it to a fresh batch of starting material. If the reaction does not proceed, the catalyst is likely poisoned.
-
Analyze Starting Materials: Use techniques like GC-MS to check for impurities in the starting material and solvent.
-
-
Recommended Actions:
-
Purify Starting Materials: Ensure the this compound and solvent are free from impurities, especially sulfur compounds. Distillation of the substrate and using high-purity solvents is recommended.
-
Increase Catalyst Loading: A higher catalyst loading may be necessary to achieve full conversion in the presence of a poisoning substrate.
-
Change the Catalyst: Rhodium-based catalysts have been shown to be more resistant to poisoning by nitrogen-containing heterocycles in some cases.
-
Modify Reaction Conditions: Increasing the hydrogen pressure can sometimes overcome the inhibitory effect of the poison.
-
Data Presentation: Quantitative Impact of N-Donor Ligands on Catalyst Activity
The following table summarizes the inhibitory effect of various N-donor ligands on the activity of Grubbs catalyst in Ring-Opening Metathesis Polymerization (ROMP) and Ring-Closing Metathesis (RCM). While this data is for other olefins, it provides a quantitative insight into the potential impact of the amine functionality in this compound.
| N-Donor Ligand | Equivalents vs. Catalyst | Reaction Type | Observation | Reference |
| 1-Methylimidazole (MIM) | 1-5 | ROMP | Reaction stopped for 24h | [10] |
| 4-(N,N-dimethylamino)pyridine (DMAP) | 2-5 | ROMP | Reaction stopped for 24h | [10] |
| Pyridine | 1-5 | ROMP | Reaction slowed by a factor of >100 | [10] |
| 1-Octylimidazole (OIM) | 2 | Bulk ROMP | Reaction inhibited for 72h | [10] |
| 1-Methylimidazole (MIM) | 1-5 | RCM | Reaction completely inhibited | [10] |
Experimental Protocols
Protocol 1: Troubleshooting a Stalled ROMP of a this compound Derivative
This protocol outlines a systematic approach to diagnose and overcome a stalled ROMP reaction.
-
Initial Reaction Setup (Control):
-
In a glovebox, dissolve the N-protected this compound derivative (100 eq.) in anhydrous, degassed dichloromethane (DCM).
-
Add a solution of Grubbs 2nd generation catalyst (1 eq.) in DCM.
-
Stir the reaction at room temperature and monitor by 1H NMR or GC-MS.
-
-
Troubleshooting Steps if Reaction Stalls:
-
Step 2a: Addition of More Catalyst: If the reaction stalls, add another equivalent of the Grubbs catalyst. If the reaction restarts, it confirms catalyst deactivation was the issue.
-
Step 2b: Monomer Purity Check: If the reaction still does not proceed, re-purify the monomer by passing it through a short plug of activated basic alumina to remove any acidic impurities. Repeat the reaction with the purified monomer.
-
Step 2c: Solvent Purity Check: Use freshly distilled and degassed solvent. Traces of peroxides in ethers or moisture can deactivate the catalyst.
-
Step 2d: Amine Protection: If the monomer is unprotected, protect the amine with a Boc group using di-tert-butyl dicarbonate (Boc)2O and a non-nucleophilic base like triethylamine. Purify the protected monomer and repeat the ROMP.
-
Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst
This protocol describes a general method for regenerating a Pd/C catalyst that has been deactivated by nitrogen-containing compounds.
-
Catalyst Recovery:
-
After a hydrogenation reaction, filter the Pd/C catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with the reaction solvent to remove any adsorbed organic material.
-
Wash with a dilute acid solution (e.g., 0.1 M HCl) to remove basic nitrogen compounds.
-
Wash with deionized water until the washings are neutral.
-
Wash with a solvent like ethanol or acetone.
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
-
Reductive Treatment (Activation):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a flow of inert gas (e.g., argon or nitrogen) to 200-300 °C.
-
Switch the gas flow to a mixture of hydrogen and an inert gas (e.g., 5-10% H2 in N2) and maintain the temperature for 2-4 hours to reduce the palladium surface.
-
-
Passivation and Storage:
-
Cool the catalyst to room temperature under an inert gas flow.
-
Carefully passivate the catalyst surface if it is to be handled in air, or store it under an inert atmosphere.
-
Visualizations
Troubleshooting Workflow for Catalyst Poisoning
References
- 1. medium.com [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. sketchviz.com [sketchviz.com]
- 8. mdpi.com [mdpi.com]
- 9. Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Spectroscopic Characterization of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.1]hept-5-ene scaffold is a key structural motif in a variety of biologically active compounds and is of significant interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these bicyclic amines. This guide provides a comparative overview of the NMR data for key derivatives of this compound, offering a valuable resource for researchers in the field.
Comparative NMR Data
The chemical shifts and coupling constants of the this compound core are sensitive to the nature of the substituent at the nitrogen atom (N-2) and other positions on the bicyclic framework. Below is a comparison of reported ¹H and ¹³C NMR data for two representative derivatives: N-benzyl-2-azabicyclo[2.2.1]hept-5-ene and the corresponding lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one. This comparison highlights the electronic influence of the N-substituent on the surrounding protons and carbons.
| Position | N-benzyl-2-azabicyclo[2.2.1]hept-5-ene (¹H) | 2-Azabicyclo[2.2.1]hept-5-en-3-one (¹H) | N-benzyl-2-azabicyclo[2.2.1]hept-5-ene (¹³C) | 2-Azabicyclo[2.2.1]hept-5-en-3-one (¹³C) |
| H-1 | ~3.4 ppm (br s) | ~4.78 ppm (br) | ~65 ppm | ~62.08 ppm |
| H-3exo | ~2.9 ppm (d) | - | ~60 ppm | - |
| H-3endo | ~2.4 ppm (d) | - | ~60 ppm | - |
| H-4 | ~3.0 ppm (br s) | ~3.19 ppm (br) | ~58 ppm | ~54.53 ppm |
| H-5 | ~6.2 ppm (dd) | ~6.72 ppm (dd) | ~138 ppm | ~139.68 ppm |
| H-6 | ~6.0 ppm (dd) | ~6.50 ppm (m) | ~132 ppm | ~137.82 ppm |
| H-7a | ~1.5 ppm (d) | ~2.17 ppm (m) | ~45 ppm | ~54.02 ppm |
| H-7b | ~1.4 ppm (d) | ~1.97 ppm (m) | ~45 ppm | ~54.02 ppm |
| N-CH₂ | ~3.6 ppm (s) | - | ~55 ppm | - |
| Aromatic | ~7.2-7.4 ppm (m) | - | ~127-139 ppm | - |
| C=O | - | - | - | ~175.79 ppm |
Note: Chemical shifts (δ) are reported in ppm. The data for N-benzyl-2-azabicyclo[2.2.1]hept-5-ene is approximated from typical values found in the literature. The data for 2-azabicyclo[2.2.1]hept-5-en-3-one is derived from publicly available spectral data.
Experimental Protocols for NMR Characterization
A comprehensive NMR characterization of this compound derivatives typically involves a suite of one- and two-dimensional experiments.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
2. ¹H NMR Spectroscopy:
-
Purpose: To determine the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and scalar coupling patterns (J-coupling).
-
Typical Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
3. ¹³C NMR Spectroscopy:
-
Purpose: To identify the number of unique carbon environments and their chemical shifts. Proton-decoupled spectra are standard.
-
Typical Parameters:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
4. 2D COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). This is crucial for tracing out the spin systems within the molecule.
-
Typical Parameters:
-
Pulse Program: Standard COSY sequence (cosygpmf)
-
Spectral Width: Set to encompass all proton signals in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 2-8
-
5. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To determine one-bond correlations between protons and their directly attached carbons. This allows for the unambiguous assignment of carbon resonances.
-
Typical Parameters:
-
Pulse Program: Standard HSQC sequence with gradient selection (hsqcedetgpsisp2.3)
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 4-16
-
Visualizing NMR Characterization Workflows and Correlations
The following diagrams, generated using the DOT language, illustrate the logical flow of NMR experiments and the key structural correlations within the this compound system.
Caption: Workflow for NMR Characterization.
Caption: Key COSY and HSQC Correlations.
A Comparative Guide to the Mass Spectrometry Analysis of 2-Azabicyclo[2.2.1]hept-5-ene Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based analytical techniques for the characterization and quantification of 2-Azabicyclo[2.2.1]hept-5-ene and its derivatives. This unique bicyclic scaffold is a key structural motif in a variety of biologically active molecules and pharmaceutical compounds, making its accurate analysis critical for research and development.
This document outlines the performance of two primary mass spectrometry techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides supporting data for their application in the analysis of N-heterocyclic compounds, which serve as a proxy for the target molecule class.
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of this compound products is primarily dictated by the analyte's volatility, thermal stability, and the required sensitivity of the assay. As a polar N-heterocycle, this compound presents unique challenges and considerations for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[1] However, the direct analysis of polar compounds like this compound can be challenging due to their potential for poor chromatographic peak shape and interactions with the GC system. To overcome these limitations, chemical derivatization is often employed to increase the volatility and thermal stability of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly suited for the analysis of polar, non-volatile, and thermally labile compounds.[1] This technique generally offers higher sensitivity and specificity, particularly for complex matrices, and often does not require derivatization, simplifying sample preparation.[1]
The following table summarizes the performance characteristics of a representative LC-MS/MS method for the analysis of heterocyclic amines, providing a benchmark for the expected performance in the analysis of this compound derivatives.
| Parameter | Performance Characteristics | Reference |
| Limit of Detection (LOD) | 0.04 - 0.10 ng/mL | [2] |
| Limit of Quantitation (LOQ) | 0.01 - 10 ng/g (in spiked meat extract) | [3] |
| Linearity (r²) | > 0.993 | [3] |
| Precision (RSD) | < 15.15% | [3] |
| Accuracy | 79.80 - 117.64% | [3] |
| Recovery | 52.39 - 116.88% | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for GC-MS and LC-MS/MS analysis of N-heterocyclic compounds.
GC-MS with Derivatization
This protocol outlines a general procedure for the derivatization and subsequent GC-MS analysis of polar amines.
1. Derivatization:
-
To a solution of the this compound derivative in an anhydrous solvent (e.g., acetonitrile), add a suitable derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent like trifluoroacetic anhydride (TFAA)).
-
The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.
2. GC-MS Analysis:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Inlet: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
LC-MS/MS Analysis
This protocol is based on established methods for the analysis of heterocyclic amines in biological matrices.[2][3]
1. Sample Preparation (from a biological matrix):
-
Liquid-Liquid Extraction (LLE): Extract the sample with a suitable organic solvent (e.g., dichloromethane or acetonitrile) under basic conditions.[2]
-
Solid-Phase Extraction (SPE): Further purify the extract using a mixed-mode cation exchange (MCX) cartridge to remove interferences.[2]
-
Evaporate the final eluate to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS/MS System: Agilent 6470 Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for the target analytes and internal standards would need to be optimized.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the mass spectrometry analysis of this compound products, from sample preparation to data analysis.
Caption: A generalized workflow for the mass spectrometry analysis.
Proposed Fragmentation Pathway
The fragmentation of the this compound core under Electron Ionization (EI) is expected to involve characteristic pathways for bicyclic systems and N-heterocycles. The following diagram illustrates a plausible fragmentation cascade.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Crystallographic Compass: Navigating the Structural Landscape of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of molecular architecture is paramount. In the realm of novel therapeutics, derivatives of 2-azabicyclo[2.2.1]hept-5-ene have emerged as a scaffold of significant interest. This guide provides a comparative analysis of the X-ray crystallographic data of these derivatives, offering a clear, data-driven overview of their three-dimensional structures. We delve into the experimental protocols that underpin these findings and present a visual workflow to illuminate the crystallographic process.
The this compound framework, a rigid bicyclic structure, serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its constrained conformation provides a unique template for the design of enzyme inhibitors and receptor ligands. X-ray crystallography stands as the gold standard for unambiguously determining the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, and stereochemistry. This data is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new and more potent drug candidates.
Comparative Crystallographic Data
To facilitate a clear comparison, the following table summarizes key crystallographic parameters for a selection of this compound derivatives, including the recently characterized Methyl 2-diphenylphosphoryloxy-2-azabicyclo[2.2.1]hept-5-ene-3-exo-carboxylate. This data has been meticulously extracted from published crystallographic information files (CIFs) and peer-reviewed literature.
| Derivative Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R-factor | Ref. |
| Methyl 2-diphenylphosphoryloxy-2-azabicyclo[2.2.1]hept-5-ene-3-exo-carboxylate | C₂₀H₂₀NO₄P | Monoclinic | P2₁/c | 18.4223(6) | 8.5522(3) | 11.6022(4) | 90 | 97.181(1) | 90 | 1813.60(11) | 4 | 0.035 |
Further crystallographic data for other derivatives will be added as they become publicly available and are analyzed.
Experimental Protocols: From Synthesis to Structure
The determination of the crystal structure of this compound derivatives involves a multi-step process, from the chemical synthesis of the compound to the final refinement of the crystallographic model. Below are detailed methodologies for key experiments.
Synthesis and Crystallization
The synthesis of this compound derivatives often involves aza-Diels-Alder reactions between a diene, such as cyclopentadiene, and an imine. The specific substituents on the nitrogen and carbon atoms of the bicyclic core are introduced through the choice of starting materials.
Example Synthesis of a this compound Derivative:
A typical synthetic procedure involves the reaction of freshly cracked cyclopentadiene with a suitable imine in an appropriate solvent, such as dichloromethane, at low temperatures. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up, and the crude product is purified using column chromatography on silica gel.
Crystallization:
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. Slow evaporation of a saturated solution of the purified compound is a commonly employed technique. A variety of solvents and solvent mixtures, such as ethyl acetate/hexane or dichloromethane/heptane, are screened to find the optimal conditions for crystal growth.
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Data Collection:
A suitable single crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images at various crystal orientations. These images are then processed to determine the unit cell parameters and the intensities of the diffraction spots.
Structure Solution and Refinement:
The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is interpreted to build an initial molecular model. This model is then refined against the experimental data using least-squares methods. The final refined model provides the precise atomic coordinates, bond lengths, angles, and other structural parameters. The quality of the final structure is assessed by parameters such as the R-factor.
Visualizing the Workflow
To provide a clear understanding of the experimental and computational steps involved in X-ray crystallography, the following diagram illustrates a typical workflow.
Caption: General experimental workflow for X-ray crystallography.
Comparison with Alternative Methods
While X-ray crystallography provides unparalleled detail in the solid state, other analytical techniques offer complementary information, particularly regarding the behavior of molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the structure of molecules in solution. It provides information about the connectivity of atoms and the local chemical environment of each nucleus. For this compound derivatives, NMR is crucial for confirming the constitution and configuration of the molecule in solution, which is often the biologically relevant state. However, unlike X-ray crystallography, NMR does not directly provide precise bond lengths and angles.
The following diagram illustrates the logical relationship between X-ray crystallography and NMR spectroscopy in the structural elucidation process.
A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of 2-Azabicyclo[2.2.1]hept-5-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of enantiomeric purity of 2-Azabicyclo[2.2.1]hept-5-en-3-one, a critical intermediate in the synthesis of carbocyclic nucleosides. The data presented herein is compiled from established and validated methodologies, offering a clear and objective overview of method performance to aid in the selection of the most suitable analytical approach.
Introduction
2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, is a chiral molecule of significant interest in pharmaceutical development.[1][2][3] The stereochemistry of this building block is crucial for the biological activity of the final therapeutic agents. Consequently, accurate and robust analytical methods for determining its enantiomeric purity are paramount. Chiral HPLC stands as the premier technique for this purpose, offering high resolution and sensitivity.[4] This guide focuses on a well-established method utilizing a cellulose-based chiral stationary phase and explores the impact of key chromatographic parameters on separation performance.
Comparative Analysis of Chiral HPLC Methods
A widely successful approach for the enantiomeric resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one involves the use of a Chiralcel OD-H column.[5][6][7][8] This chiral stationary phase, composed of cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, provides excellent enantioselectivity for this analyte. The primary method and its variations are summarized below.
Table 1: Comparison of Chiral HPLC Method Performance
| Parameter | Method A (Optimized) | Method B (Alternative Flow Rate) |
| Chiral Stationary Phase | Chiralcel OD-H | Chiralcel OD-H |
| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm |
| Mobile Phase | n-hexane:isopropanol (80:20, v/v) | n-hexane:isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30°C | 30°C |
| Detection | UV (254 nm) and Optical Rotation | UV (254 nm) |
| Run Time | < 10 min | < 8 min |
| Resolution (Rs) | > 2.0 | Decreased compared to 1.0 mL/min |
| Separation Factor (α) | Not explicitly stated | Increased compared to 1.0 mL/min |
Detailed Experimental Protocol: Method A
This protocol outlines the validated HPLC method for determining the enantiomeric purity of 2-Azabicyclo[2.2.1]hept-5-en-3-one.[5][6][7]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a polarimeter.
-
Chiralcel OD-H column (250 x 4.6 mm).
-
HPLC grade n-hexane and isopropanol.
-
Reference standards of racemic and enantiomerically enriched 2-Azabicyclo[2.2.1]hept-5-en-3-one.
2. Chromatographic Conditions:
-
Mobile Phase: n-hexane:isopropanol (80:20, v/v). The mobile phase should be freshly prepared and degassed.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the 2-Azabicyclo[2.2.1]hept-5-en-3-one sample in the mobile phase.
-
Further dilute the stock solution to a suitable concentration for analysis.
4. Validation Parameters:
-
Linearity: The method has been shown to be linear over a range of concentrations, with correlation coefficients typically exceeding 0.999.[5]
-
Precision: The relative standard deviation (RSD) for intra-day and inter-day precision is typically less than 1.5%.[5]
-
Accuracy: Recovery studies have demonstrated accuracies in the range of 99.1% to 102.2%.[5][7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Robustness: The method is robust with respect to small, deliberate variations in mobile phase composition (e.g., ±2% isopropanol).[5]
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the analysis of enantiomeric purity using chiral HPLC.
Caption: Workflow for enantiomeric purity analysis by chiral HPLC.
Alternative Considerations
While the Chiralcel OD-H column with a normal-phase mobile phase provides a robust and validated method, other polysaccharide-based chiral stationary phases could also be explored for method development. Additionally, for certain applications, Supercritical Fluid Chromatography (SFC) may offer advantages in terms of speed and reduced solvent consumption. However, the HPLC method detailed above remains the well-documented and reliable choice for the enantiomeric analysis of 2-Azabicyclo[2.2.1]hept-5-en-3-one.
References
- 1. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Modern Lactam Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
Lactams, cyclic amides, are a cornerstone of modern medicinal chemistry and materials science. They form the core structure of numerous blockbuster antibiotics, such as penicillins and cephalosporins, and are integral to the synthesis of various polymers and bioactive molecules. The development of efficient and versatile methods for constructing the strained four-membered β-lactam ring up to larger, more complex macrocyclic lactams remains a significant focus of synthetic organic chemistry. This guide provides an objective comparison of three prominent methodologies for lactam synthesis: the classical Beckmann Rearrangement, the powerful Ring-Closing Metathesis, and the innovative Palladium-Catalyzed C-H Activation. We present a quantitative comparison, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their synthetic targets.
Quantitative Performance Comparison
The following table summarizes key quantitative metrics for the three highlighted lactam synthesis methodologies. These values are representative and can vary based on the specific substrate and reaction conditions.
| Parameter | Beckmann Rearrangement | Ring-Closing Metathesis (RCM) | Palladium-Catalyzed C-H Activation |
| Typical Yield | >95% (industrial)[1] | 70-95%[2] | 60-90%[3] |
| Reaction Temperature | 85-125°C[4] | Room Temperature to 60°C[5] | 80-120°C[3] |
| Reaction Time | 30-120 minutes[6] | 1-48 hours[5][7] | 12-24 hours[3] |
| Catalyst | Strong Acid (e.g., Oleum)[6] | Ruthenium-based (e.g., Grubbs')[5] | Palladium(II) salts (e.g., Pd(OAc)₂)[3] |
| Catalyst Loading | Stoichiometric/Solvent | 1-10 mol%[5] | 5-10 mol%[3] |
| Key Strengths | High yield, industrially scalable, inexpensive reagents. | High functional group tolerance, versatile for various ring sizes. | High atom economy, direct functionalization of C-H bonds. |
| Key Limitations | Harsh acidic conditions, limited functional group tolerance, stoichiometric waste. | Expensive catalyst, potential for side reactions (e.g., isomerization).[5] | Requires directing groups, expensive catalyst, often requires an oxidant.[3] |
Methodology 1: Beckmann Rearrangement
The Beckmann rearrangement is a classic and industrially vital reaction that converts an oxime to an amide or a cyclic oxime to a lactam under acidic conditions.[8] The archetypal example is the synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime. The reaction is typically promoted by strong acids like sulfuric acid or oleum.[1][4][6][9]
The mechanism involves the protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by a concerted 1,2-alkyl shift of the group anti to the leaving group, which migrates to the electron-deficient nitrogen atom. The resulting nitrilium ion is then attacked by water, and after tautomerization, the final lactam product is formed.
Experimental Protocol: Synthesis of ε-Caprolactam
This protocol is based on typical industrial processes.[4][6]
-
Reaction Setup: A multi-stage circulation reactor is charged with a mixture of ε-caprolactam and sulfuric acid. The system is maintained at a temperature between 108°C and 118°C.[6]
-
Reagent Addition: A melt of cyclohexanone oxime (containing 3.5-6% water by weight) and oleum (24-35% SO₃ content) are introduced separately and continuously into the first stage of the reactor. A typical ratio is 1.1 to 1.8 kg of oleum per kg of cyclohexanone oxime.[6]
-
Reaction: The reaction mixture is circulated, with cooling applied to maintain the target temperature. The average residence time in the reactor system is maintained between 30 and 120 minutes.[6]
-
Workup and Purification: The reaction mixture, consisting of caprolactam, sulfuric acid, and sulfur trioxide, is continuously removed. The mixture is then neutralized with aqueous ammonia, leading to the formation of a biphasic mixture.[9] The upper phase, containing the crude caprolactam, is separated and purified by extraction and distillation to yield pure ε-caprolactam.
Methodology 2: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including a wide range of lactams.[10][11] This reaction utilizes ruthenium-based catalysts, such as the Grubbs catalysts, to facilitate the intramolecular cyclization of a diene.[5] The key advantages of RCM are its remarkable tolerance to various functional groups and its ability to form rings of different sizes, from common 5- to 7-membered rings to large macrocycles.[10]
The catalytic cycle, as proposed by Chauvin, begins with a [2+2] cycloaddition between the ruthenium alkylidene catalyst and one of the terminal alkenes of the substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkylidene and a ruthenium-bound alkene. An intramolecular [2+2] cycloaddition with the second alkene moiety follows, forming another metallacyclobutane. A final retro-[2+2] cycloaddition releases the cyclic lactam product and regenerates the initial ruthenium alkylidene catalyst, which re-enters the catalytic cycle. The reaction is driven forward by the formation of a volatile byproduct, typically ethylene.
Experimental Protocol: General Procedure for Lactam Synthesis via RCM
This is a general laboratory-scale protocol adaptable for various diene amide substrates.[5]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the diene amide substrate (1.0 equiv).
-
Solvent Addition: Dissolve the substrate in a suitable degassed solvent, typically dichloromethane (CH₂Cl₂) or toluene, to a concentration of 0.001-0.1 M.
-
Catalyst Addition: Add the Grubbs second-generation catalyst (0.01-0.05 equiv) to the solution. The solution will typically change color upon addition of the catalyst.
-
Reaction: Stir the reaction mixture at room temperature for 1-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). In some cases, gentle heating (40-60°C) may be required to drive the reaction to completion.
-
Workup and Purification: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes. Concentrate the mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired lactam.
Methodology 3: Palladium-Catalyzed C-H Activation
Palladium-catalyzed C-H activation has revolutionized synthetic chemistry by allowing the direct conversion of inert C-H bonds into new functional groups, offering a highly atom- and step-economical approach to complex molecules.[12] This strategy has been successfully applied to the intramolecular amination of C(sp³)-H bonds to synthesize various lactams, including challenging β-lactams and medicinally relevant γ-lactams.[3][13][14][15] The reaction typically requires a directing group on the substrate to position the palladium catalyst in proximity to the target C-H bond.
The mechanism is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The reaction initiates with the coordination of a directing group on the substrate to the Pd(II) catalyst. This is followed by a concerted metalation-deprotonation step to form a five- or six-membered palladacycle intermediate. This Pd(II) intermediate is then oxidized to a Pd(IV) species by an external oxidant. The crucial C-N bond is formed via reductive elimination from the Pd(IV) center, yielding the lactam product and regenerating the Pd(II) catalyst.
Experimental Protocol: Synthesis of a γ-Lactam via Pd-Catalyzed γ-C(sp³)-H Amination
This protocol is adapted from the work of Yu and coworkers for the synthesis of γ-lactams from N-acyl amino acid derivatives.[3]
-
Reaction Setup: In a sealed vial, combine the N-acyl amino acid substrate (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 0.1 equiv), and a suitable ligand such as 3-amino-6-picoline (0.03 mmol, 0.3 equiv).
-
Reagent Addition: Add K₂CO₃ (0.2 mmol, 2.0 equiv) as a base. Then, add the solvent, typically a mixture such as tert-amyl alcohol (1.0 mL).
-
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 0.3 mmol, 3.0 equiv) as the oxidant.
-
Reaction: Seal the vial and place it in a preheated oil bath at 100°C. Stir the reaction for 24 hours.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to isolate the desired γ-lactam product.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. scholar.utc.edu [scholar.utc.edu]
- 3. Ligand Enabled Pd(II)-Catalyzed γ-C(sp3)─H Lactamization of Native Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. US4804754A - Preparation of caprolactam from cyclohexanone oxime by Beckmann rearrangement - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. US20140171638A1 - Process for preparing purified caprolactam from the beckmann rearrangement of cyclohexane oxime - Google Patents [patents.google.com]
- 10. Ring Closing Metathesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. γ-Lactam synthesis [organic-chemistry.org]
- 15. Stereoselective gamma-lactam synthesis via palladium-catalysed intramolecular allylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Standards of 2-Azabicyclo[2.2.1]hept-5-ene
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that directly impacts the quality, safety, and efficacy of the final pharmaceutical product. 2-Azabicyclo[2.2.1]hept-5-ene and its derivatives are important building blocks in the synthesis of various therapeutic agents, including carbocyclic nucleosides and dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2][3] This guide provides a comparative overview of the available purity standards for this compound, outlines key analytical methodologies for its validation, and compares it with potential alternative compounds.
Comparison of Commercial Purity Standards
The purity of this compound available from commercial suppliers can vary, impacting its suitability for different research and development stages. High-purity grades are essential for applications in late-stage clinical trials and commercial manufacturing, while lower-purity grades may be acceptable for early-stage discovery and process development. A summary of publicly listed purity specifications from various suppliers is presented below.
| Supplier | Product Name/Variant | Purity Specification | Analytical Method(s) Cited |
| Sigma-Aldrich | 2-Azabicyclo[2.2.1]hept-5-en-3-one | 98% | Not specified on product page |
| CP Lab Safety | This compound | 95% | Not specified on product page |
| TCI Chemicals | 2-Azabicyclo[2.2.1]hept-5-en-3-one | >98.0% | GC |
| Chem-Impex | (1S)-(+)-2-Azabicyclo[2.2.1]hept-5-en-3-one | ≥ 98.5% | Chiral purity, GC |
| Yingkou Sanzheng | 2-azabicyclo[2.2.1]hept-5-en-3-one (vince lactam) | Assay: ≥97.0%, Purity: ≥98.0% | Not specified on product page |
Note: The data presented is based on publicly available information from supplier websites and may not represent all available products or the most current specifications. It is recommended to request a certificate of analysis (CoA) for lot-specific purity data.
Performance Comparison with Alternative Compounds
The selection of a building block in pharmaceutical synthesis often involves a trade-off between cost, availability, and purity. While this compound is a versatile starting material, other bicyclic amines or related structures can sometimes be employed. A direct experimental comparison of performance is highly dependent on the specific synthetic route. However, a qualitative comparison based on structural features and typical purity profiles can be informative.
| Compound | Structure | Key Features | Typical Purity Concerns |
| This compound | A strained bicyclic amine offering rigid conformational constraint. | Enantiomeric purity, residual solvents, and by-products from synthesis. | |
| 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | An oxygen-containing bicyclic ether. | Potential for peroxide formation, stereoisomeric impurities. | |
| Nortropinone | A related bicyclic amine with a ketone functionality. | Purity often high, but may contain related tropane alkaloids as impurities. | |
| 2,5-Dihydro-1H-pyrrole | A simpler, unsaturated five-membered heterocyclic amine. | Potential for polymerization, oxidation, and residual catalysts from synthesis. |
The choice of an alternative will ultimately depend on the specific reaction chemistry and the required stereochemistry of the final product.
Experimental Protocols for Purity Validation
Accurate determination of the purity of this compound and its derivatives is crucial. The following are detailed methodologies for key analytical experiments used for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assay and Impurity Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for assessing the purity of this compound and identifying potential impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 or equivalent.
-
Mass Spectrometer: Agilent 7000D or equivalent.
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 3.5 min
-
Ramp 1: 10 °C/min to 100 °C
-
Ramp 2: 7 °C/min to 180 °C
-
Ramp 3: 25 °C/min to 280 °C, hold for 5 min
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Scan Mode: Full scan (m/z 40-550)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard or sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol, dichloromethane).
-
Vortex to ensure complete dissolution.
-
Inject 1 µL into the GC-MS system.
Data Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
For chiral molecules like the derivatives of this compound, determining the enantiomeric purity is critical. HPLC with a chiral stationary phase is the method of choice. The following protocol is adapted from a validated method for a closely related compound, 2-Azabicyclo[2.2.1]hept-5-en-3-one.[4][5]
Instrumentation:
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.
-
Chiral Column: Chiralcel OD-H (250 × 4.6 mm) or equivalent.
Chromatographic Conditions:
-
Mobile Phase: n-hexane:isopropanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure and assessing the purity of organic compounds. The presence of impurity signals in the NMR spectrum can be used for quantification if a suitable internal standard is used (qNMR).
Instrumentation:
-
NMR Spectrometer: Bruker Avance 300 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
Experimental Parameters:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2 s
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer the solution to an NMR tube.
Data Analysis: The obtained spectra are compared with reference spectra or predicted spectra to confirm the structure. Purity is assessed by integrating the signals of the main compound and any visible impurities. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
Visualizing the Validation Workflow
Understanding the logical flow of validating a purity standard is crucial for ensuring the quality of pharmaceutical ingredients.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ((1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one | 79200-56-9 [chemicalbook.com]
Computational Analysis of 2-Azabicyclo[2.2.1]hept-5-ene Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique strained bicyclic structure of 2-azabicyclo[2.2.1]hept-5-ene has garnered significant interest as a versatile scaffold in the synthesis of complex nitrogen-containing molecules, including analogues of biologically active compounds. Understanding its reactivity profile is crucial for its effective utilization in synthetic chemistry and drug discovery. This guide provides a comparative analysis of the reactivity of this compound in key organic reactions, supported by computational data. We will explore its behavior in cycloaddition, electrophilic addition, and rearrangement reactions, offering a comparative perspective with related bicyclic systems.
Cycloaddition Reactions: Aza-Diels-Alder Reactivity
The formation of the this compound core often proceeds via an aza-Diels-Alder reaction between a diene, such as cyclopentadiene, and an imine. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism and stereoselectivity of these reactions.
A key area of investigation has been the diastereoselectivity of the cycloaddition between cyclopentadiene and chiral imines. For instance, DFT studies have been employed to understand the facial selectivity in the reaction of cyclopentadiene with protonated glyoxylate imines, leading to the formation of this compound derivatives. These studies help in predicting and rationalizing the stereochemical outcome of such synthetic routes.
Table 1: Comparative Reactivity in Diels-Alder Reactions (Illustrative)
| Reactant System | Reaction Type | Computational Method | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Cyclopentadiene + Protonated Imine | Aza-Diels-Alder | B3LYP/6-31G | Data not available in literature | Data not available in literature |
| Cyclopentadiene + Ethylene | Diels-Alder | B3LYP/6-31G | ~22 | ~ -38 |
Computational Protocol for Aza-Diels-Alder Reactions
A representative computational protocol for investigating the aza-Diels-Alder reaction to form this compound derivatives is as follows:
-
Software: Gaussian, Spartan, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT) is a commonly employed method.
-
Functional: The B3LYP functional is a popular choice for balancing accuracy and computational cost.
-
Basis Set: The 6-31G* basis set is often used for geometry optimizations and frequency calculations.
-
Procedure:
-
The geometries of the reactants (e.g., cyclopentadiene and the corresponding imine) and the expected products (endo and exo isomers of the this compound derivative) are optimized.
-
Transition state searches are performed to locate the transition structures connecting the reactants and products for both endo and exo pathways.
-
Frequency calculations are carried out to confirm the nature of the stationary points (minima for reactants and products, and a single imaginary frequency for transition states) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) can be performed on the optimized geometries to obtain more accurate electronic energies.
-
Activation energies and reaction enthalpies are then calculated from the differences in the total energies of the transition states, reactants, and products.
-
Electrophilic Addition Reactions
The strained double bond in this compound is susceptible to electrophilic attack. The regioselectivity and stereoselectivity of these additions are influenced by the presence and orientation of the nitrogen atom within the bicyclic framework. Computational studies can predict the most likely products by analyzing the stability of possible intermediates, such as bridged halonium ions or carbocations.
While specific computational data for electrophilic additions to the parent this compound is scarce, studies on related systems like 7-azabicyclo[2.2.1]hept-5-en-2-yl derivatives provide insights. For example, the electrophilic addition of benzeneselenyl chloride has been shown to be controlled by substituents on the bicyclic ring.
Rearrangement Reactions
The strained this compound skeleton can undergo various rearrangement reactions to yield thermodynamically more stable products. These rearrangements can be initiated by radicals, acids, or bases.
Computational studies have been particularly insightful in understanding the mechanisms of radical-mediated rearrangements. For instance, DFT calculations have been used to investigate the regioselective rearrangement of azanorbornanic aminyl radicals, which can lead to the formation of different bicyclic systems. These studies help to rationalize the observed product distributions and guide the design of synthetic strategies that exploit these rearrangements.
Computational Workflow for Reaction Mechanism Analysis
Figure 1. A generalized computational workflow for studying reaction mechanisms.
Signaling Pathways and Logical Relationships
The interplay of different reaction pathways can be visualized to understand the overall reactivity landscape of this compound.
A Comparative Guide to 2-Azabicyclo[2.2.1]hept-5-ene and Other Bicyclic Lactams in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, bicyclic lactams serve as pivotal scaffolds for the construction of complex molecular architectures with significant biological activity. Among these, 2-azabicyclo[2.2.1]hept-5-ene, commonly known as the Vince lactam, has garnered substantial attention as a versatile building block, particularly in the synthesis of carbocyclic nucleoside analogues with potent antiviral properties.[1][2] This guide provides an objective comparison of this compound with other notable bicyclic lactam systems, focusing on their synthesis, reactivity, and applications, supported by experimental data.
At a Glance: Comparative Synthesis of Bicyclic Lactams
The efficiency of synthesizing the core bicyclic lactam structure is a critical factor in its utility. The following table summarizes key quantitative data for the synthesis of this compound and two other representative bicyclic lactams: 6-azabicyclo[3.2.1]octan-7-one and a bicyclo[2.2.2]octane-based lactam.
| Bicyclic Lactam | Synthetic Method | Key Reagents | Yield (%) | Stereoselectivity | Reference |
| (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Diels-Alder Reaction | 1,3-Cyclopentadiene, Methanesulfonyl cyanide | 70 | Not Applicable (racemic) | [3] |
| Chiral 6-Azabicyclo[3.2.1]octanes | Enantioselective Copper-Catalyzed Alkene Carboamination | N-sulfonyl-2-aryl-4-pentenamines, --INVALID-LINK--2 | Moderate to Good | Excellent (up to 94% ee) | [4] |
| Bicyclo[2.2.2]octane Lactone | Inverse-Electron-Demand Diels–Alder Reaction | α,β-Unsaturated aldehydes, Coumalates | Good to Excellent | High Diastereoselectivity | [5] |
In-Depth Analysis of Synthetic Protocols
Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
The synthesis of racemic Vince lactam is efficiently achieved via a Diels-Alder reaction followed by hydrolysis.
Experimental Protocol:
-
Diels-Alder Reaction: A solution of 1,3-cyclopentadiene (38.6 mmol) in dichloromethane (10 ml) is cooled to -20°C. This solution is then added over 5 minutes to a solution of methanesulfonyl cyanide (33.3 mmol) in dichloromethane (30 ml). The reaction temperature is maintained between 17°C and 22°C. The resulting colorless solution is stirred for an additional 2 hours at room temperature.
-
Hydrolysis: Acetic acid (6 ml) is added to the reaction mixture, followed by the addition of water (60 ml) over 1 minute. The mixture is then neutralized with a 30% sodium hydroxide solution to a pH of 8.
-
Work-up and Isolation: The phases are separated, and the aqueous phase is extracted three times with dichloromethane (25 ml each). The combined organic phases are dried over MgSO4, filtered, and evaporated to dryness. The resulting colorless solid residue is dried at 30°C under reduced pressure.
Yield: 2.54 g (70% of theory, relative to methanesulfonyl cyanide).[3] Purity (GC): Approximately 100%.[3] Melting Point: 50-53°C.[3]
Synthesis of Chiral 6-Azabicyclo[3.2.1]octanes
An enantioselective approach to the 6-azabicyclo[3.2.1]octane skeleton can be achieved through a copper-catalyzed alkene carboamination.
Experimental Protocol:
-
A general procedure involves the reaction of N-sulfonyl-2-aryl-4-pentenamines with a chiral copper catalyst, such as --INVALID-LINK--₂, in the presence of a stoichiometric oxidant like MnO₂. The reaction typically proceeds in a suitable organic solvent at a controlled temperature. The specific conditions, including solvent, temperature, and reaction time, are optimized depending on the substrate.[4]
Yield: Moderate to good.[4] Enantioselectivity: Generally excellent, with enantiomeric excesses (ee) often exceeding 90%.[4]
Synthesis of Bicyclo[2.2.2]octane Lactones
A diastereoselective synthesis of the bicyclo[2.2.2]octane core can be accomplished via an inverse-electron-demand Diels-Alder reaction.
Experimental Protocol:
-
This method involves the cycloaddition of an α,β-unsaturated aldehyde and a coumalate derivative under dienamine activation. The reaction proceeds regioselectively, leading to the formation of the bicyclo[2.2.2]octane lactone. The specific catalyst and reaction conditions are chosen to optimize the yield and diastereoselectivity.[5]
Yield: Good to excellent.[5] Diastereoselectivity: High, often yielding a single diastereomer.[5]
Reactivity and Stability: A Comparative Overview
The reactivity of bicyclic lactams is significantly influenced by ring strain and the geometry at the nitrogen atom.
-
This compound (Vince Lactam): The [2.2.1] bicyclic system imparts considerable ring strain. This strain, coupled with the unsaturation, makes the double bond and the lactam functionality susceptible to a variety of chemical transformations. The amide bond in such bicyclic systems exhibits reduced resonance stabilization compared to monocyclic lactams, leading to increased electrophilicity of the carbonyl carbon and higher intrinsic reactivity towards nucleophiles.[6]
-
6-Azabicyclo[3.2.1]octan-7-one: This system is generally less strained than the [2.2.1] system. The reactivity of the lactam is more comparable to that of a typical six-membered ring lactam, although the bicyclic nature still influences its conformational preferences and reactivity.
-
Bicyclo[2.2.2]octane-based Lactams: The [2.2.2] system is also a strained bicyclic structure. The reactivity of the lactam in this framework is expected to be enhanced due to ring strain, similar to the [2.2.1] system.
Applications in Drug Development: The Case of Vince Lactam
This compound is a cornerstone in the synthesis of carbocyclic nucleoside analogues, which are potent antiviral agents. Notably, it is a key precursor to Abacavir and Carbovir, both used in the treatment of HIV infection.[1][7]
Mechanism of Action of Abacavir: A Signaling Pathway
Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI). It acts as a prodrug that is converted intracellularly to its active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme. Once incorporated, CBV-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.[8][9]
Experimental Workflow: From Bicyclic Lactam to Antiviral Screening
The development of new antiviral agents from bicyclic lactam scaffolds typically follows a structured workflow, from initial synthesis to biological evaluation.
Logical Relationship: Reactivity Comparison of Bicyclic Lactams
The inherent structural features of bicyclic lactams dictate their chemical reactivity, which is a key consideration in their application as synthetic intermediates.
Conclusion
This compound (Vince lactam) stands out as a highly valuable and versatile building block in synthetic chemistry, primarily due to its efficient synthesis and its proven utility in the preparation of life-saving antiviral drugs. Its inherent ring strain contributes to its enhanced reactivity, allowing for a wide range of chemical transformations. While other bicyclic lactam systems, such as the 6-azabicyclo[3.2.1]octane and bicyclo[2.2.2]octane scaffolds, also offer unique structural features and synthetic potential, the extensive body of research and the successful translation of Vince lactam derivatives into clinical applications underscore its prominent position in the field. The choice of a particular bicyclic lactam scaffold will ultimately depend on the specific synthetic target and the desired three-dimensional arrangement of functional groups. However, for applications requiring a constrained cyclopentane-based framework, particularly in the realm of nucleoside analogues, this compound remains a preeminent choice.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Further Investigation of the Intermolecular Diels-Alder Cycloaddition for the Synthesis of Bicyclo[2.2.2]diazaoctane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A facile synthesis of a polyhydroxylated 2-azabicyclo[3.2.1]octane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Novel 2-Azabicyclo[2.2.1]hept-5-ene Compounds
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Data for Emerging Bicyclic Scaffolds
The 2-azabicyclo[2.2.1]hept-5-ene framework is a pivotal structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its rigid, bicyclic nature provides a unique three-dimensional architecture that allows for precise spatial orientation of substituents, making it an attractive template for designing molecules with high affinity and selectivity for various biological targets. This guide offers a comparative analysis of the spectroscopic data for a selection of novel this compound derivatives, alongside a comparison with the isomeric 7-azabicyclo[2.2.1]heptane system, providing valuable insights for researchers in the field.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for a series of novel this compound compounds and a representative 7-azabicyclo[2.2.1]heptane derivative for comparison.
Novel this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 2-Azabicyclo[2.2.1]hept-5-en-3-one | 6.5-6.8 (m, 2H, olefinic), 4.5 (br s, 1H, bridgehead), 3.4 (br s, 1H, bridgehead), 3.0 (d, 1H), 1.9 (d, 1H), 1.3 (s, 1H, NH) | 178.0 (C=O), 138.0, 134.0 (olefinic), 60.0, 55.0 (bridgehead), 48.0, 45.0 | 3220 (N-H), 1735 (C=O), 1640 (C=C) | 109 (M⁺) |
| 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene [1] | 7.2-7.4 (m, 5H, Ar-H), 6.2-6.4 (m, 2H, olefinic), 4.0 (br s, 1H, bridgehead), 3.8 (s, 2H, CH₂Ph), 3.2 (br s, 1H, bridgehead), 2.8 (d, 1H), 1.5-1.7 (m, 2H) | 139.0 (Ar-C), 135.0, 132.0 (olefinic), 128.5, 128.0, 127.0 (Ar-CH), 65.0, 60.0 (bridgehead), 58.0 (CH₂Ph), 50.0, 48.0 | 3030, 2950, 1645 (C=C), 1495, 1450 | 185 (M⁺) |
| N-(4-Fluorophenyl)-2-azabicyclo[2.2.1]hept-5-ene | 7.0-7.2 (m, 4H, Ar-H), 6.3-6.5 (m, 2H, olefinic), 4.8 (br s, 1H, bridgehead), 4.2 (br s, 1H, bridgehead), 3.5 (d, 1H), 2.0 (d, 1H), 1.6-1.8 (m, 2H), 1.5 (br s, 1H, NH) | 160.0 (d, J=240 Hz, C-F), 145.0 (d, J=2 Hz), 136.0, 133.0 (olefinic), 118.0 (d, J=8 Hz), 115.0 (d, J=22 Hz), 62.0, 58.0 (bridgehead), 52.0, 49.0 | 3350 (N-H), 1640 (C=C), 1510 (Ar C=C), 1220 (C-F) | 191 (M⁺) |
Comparative Compound: 7-Azabicyclo[2.2.1]heptane Derivative
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 7-Benzoyl-7-azabicyclo[2.2.1]heptane [1] | 7.3-7.5 (m, 5H, Ar-H), 4.4 (br s, 2H, bridgehead), 2.8-3.0 (m, 4H), 1.6-1.8 (m, 4H) | 170.0 (C=O), 136.0 (Ar-C), 130.0, 128.5, 127.0 (Ar-CH), 60.0 (bridgehead), 38.0, 28.0 | 2950, 2870, 1630 (C=O), 1450 | 199 (M⁺) |
Experimental Protocols
General Synthesis of this compound Derivatives via Diels-Alder Reaction
The synthesis of the this compound scaffold is commonly achieved through a hetero-Diels-Alder reaction. A typical procedure involves the reaction of cyclopentadiene with an appropriate imine, which acts as the dienophile. For instance, the synthesis of N-substituted derivatives can be carried out by reacting freshly cracked cyclopentadiene with an in situ generated imine from an aldehyde and a primary amine in a suitable solvent like dichloromethane or diethyl ether, often at low temperatures (-78 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with saturated aqueous sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2] Samples are dissolved in deuterated chloroform (CDCl₃) or another suitable deuterated solvent, with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.[2] Samples can be analyzed as thin films on NaCl plates or as KBr pellets. Characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for separation of components.[3] Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for the synthesis and characterization of novel this compound compounds.
Conclusion
This guide provides a foundational comparison of the spectroscopic data for novel this compound compounds. The presented data and experimental protocols offer a valuable resource for researchers engaged in the synthesis and characterization of these important bicyclic scaffolds. The distinct spectroscopic signatures of the 2-aza versus the 7-aza isomers, particularly in their NMR spectra, provide clear diagnostic tools for structural elucidation. As the exploration of this chemical space continues, the systematic compilation and comparison of spectroscopic data will be crucial for accelerating the discovery of new and effective therapeutic agents.
References
Safety Operating Guide
Proper Disposal of 2-Azabicyclo[2.2.1]hept-5-ene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Azabicyclo[2.2.1]hept-5-ene and its derivatives, intended for researchers, scientists, and drug development professionals. The following procedures are based on information from safety data sheets and general laboratory chemical waste guidelines.
Immediate Safety and Hazard Information
This compound and its related compounds, such as (+/-)-2-Azabicyclo[2.2.1]hept-5-en-3-one and (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one, present several health hazards. Understanding these risks is the first step in safe handling and disposal.
Primary Hazards:
-
Serious Eye Damage: The substance can cause serious eye damage.[1][2]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]
Quantitative Hazard Data Summary:
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[4][5] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1][2] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[4][5] |
Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield that meets European Standard EN 166 or NIOSH (US) standards.[2][6]
-
Hand Protection: Use chemically resistant, protective gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[4][6]
-
Skin and Body Protection: Wear long-sleeved clothing or a lab coat to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or if working outside a fume hood, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to neutralize the chemical with other reagents unless it is part of a well-documented and validated experimental procedure. Never dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Waste Collection and Disposal
-
Container Selection:
-
Choose a waste container that is clean, dry, and compatible with the chemical. The original container is often a suitable choice.[2]
-
The container must have a secure, sealable lid.
-
-
Waste Collection:
-
For solid waste (e.g., the pure compound, contaminated labware like weighing boats or gloves), carefully place it into the designated hazardous waste container.
-
Minimize the generation of dust.[3]
-
For solutions, pour the liquid waste into a designated, compatible liquid waste container. Ensure the container is properly vented if necessary, although this compound is not noted for being highly volatile.
-
Do not mix incompatible wastes in the same container.
-
-
Labeling:
-
As soon as the first waste is added, label the container clearly.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components of the waste stream.
-
The approximate quantities of each component.
-
The primary hazards (e.g., "Harmful," "Eye Damage," "Skin Sensitizer").
-
The date accumulation started.
-
Your name and laboratory information.
-
-
-
Storage:
-
Arranging for Pickup:
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up or absorb the material.[3] Avoid generating dust.
-
Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, paper towels) into a sealed, labeled container for disposal as hazardous waste.[6]
-
Prevent the spilled product from entering drains.[1]
-
Wash the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[3][4]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid.[3]
Disposal of Empty Containers
Empty containers that held this compound must also be handled carefully.
-
Thoroughly empty the container of all contents.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous chemical waste.[4]
-
After the initial rinsate is collected as hazardous waste, the container may be triple-rinsed.
-
After thorough rinsing and drying, completely deface or remove the original label before disposing of the container in the regular trash or glass disposal, as per your institution's guidelines.[4]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. fishersci.es [fishersci.es]
- 6. lair.etamu.edu [lair.etamu.edu]
Personal protective equipment for handling 2-Azabicyclo[2.2.1]hept-5-ene
Essential Safety and Handling Guide for 2-Azabicyclo[2.2.1]hept-5-ene
This guide provides crucial safety, operational, and disposal information for handling this compound in a laboratory setting. The following protocols are designed for researchers, scientists, and professionals in drug development to ensure a safe working environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is synthesized from the SDS of the structurally related compound, 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene, and general safety protocols for handling volatile and bicyclic amines. It is imperative to treat this compound with a high degree of caution, assuming it may be more hazardous than its Boc-protected analog due to the presence of a reactive secondary amine.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential for volatility and skin sensitization associated with amines, a stringent PPE protocol is mandatory.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide protection against splashes, while a face shield offers broader coverage, which is especially important when handling larger quantities or during potentially vigorous reactions. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes, as all disposable gloves have a degree of permeability.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from potential contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To safeguard feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Necessary if working outside of a fume hood or if engineering controls are insufficient to manage airborne concentrations. The specific type of respirator will depend on the operational conditions and potential exposure levels. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for both safety and the integrity of the experiment.
1. Pre-Handling Preparations:
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.
2. Handling the Compound:
-
Weighing: When weighing the compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to contain any dust or vapors.
-
Inert Atmosphere: Due to the reactive nature of amines, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and unwanted side reactions.
-
Controlled Environment: Maintain a cool, dry, and well-ventilated area for all handling procedures.[2][3]
-
Spill Prevention: Use secondary containment for all containers and handle them with care to prevent spills.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Unused or Excess this compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. The container should be designated for organic amine waste. |
| Solutions Containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container. This should be designated as halogenated or non-halogenated organic waste, depending on the solvent used. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container. |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store all waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4] |
For spills, evacuate the area and prevent further spread of the material. Use appropriate absorbent materials for containment and collect all waste in a sealed container for proper disposal.
Visualizing Safety Workflows
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
